Rimeporide
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
inhibits sodium hydrogen exchanger NHE-1; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13/h4-5H,1-3H3,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROMEQPXDKRRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870177 | |
| Record name | Rimeporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-78-6 | |
| Record name | N-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimeporide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187870786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimeporide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12861 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rimeporide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIMEPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6B4V5743 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rimeporide's Mechanism of Action in Duchenne Muscular Dystrophy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration. A key pathological feature of DMD is sarcolemmal instability, which results in abnormal ion homeostasis, specifically an overload of intracellular sodium (Na+) and calcium (Ca2+). This ionic imbalance is a central driver of myocyte necrosis, inflammation, and fibrosis. Rimeporide, a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1), represents a novel therapeutic strategy aimed at correcting this foundational ion dysregulation. This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data and findings from a Phase Ib clinical trial, to elucidate its potential as a disease-modifying therapy for DMD.
The Pathophysiological Cascade in Duchenne Muscular Dystrophy
The absence of dystrophin in DMD compromises the structural integrity of the muscle cell membrane (sarcolemma). This inherent fragility leads to a cascade of deleterious events initiated by the dysregulation of intracellular ion concentrations.
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Sodium and Calcium Overload: The unstable sarcolemma results in an increased influx of extracellular ions. The sodium-proton exchanger, NHE-1, which is ubiquitously expressed in skeletal and cardiac muscle, becomes activated under pathological conditions, further contributing to a rapid accumulation of intracellular sodium.[1] This cytoplasmic sodium overload has been shown to cause severe osmotic edema in DMD patients.[1]
-
NCX Reversal and Calcium-Induced Damage: The abnormally high intracellular sodium concentration drives the sodium-calcium exchanger (NCX) to operate in reverse, actively importing Ca2+ into the cell instead of exporting it.[1] The resulting intracellular calcium overload is a primary trigger for a host of downstream pathological pathways, including the activation of calcium-dependent proteases, mitochondrial dysfunction, myocyte hypercontracture, and ultimately, cell death (necrosis).[1][2][3] This cycle of ion dysregulation, cell death, inflammation, and subsequent fibrosis is central to the progressive muscle wasting observed in DMD, with cardiomyopathy being a leading cause of mortality.[1][4]
This compound's Core Mechanism of Action
This compound is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the NHE-1 protein.[1] The therapeutic rationale for its use in DMD is to directly target the initial stages of the ion imbalance cascade.
In normal physiological conditions, NHE-1 helps maintain intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.[1] In the pathological context of DMD, its over-activation contributes significantly to sodium overload.[1]
By inhibiting NHE-1, this compound is hypothesized to:
-
Reduce Intracellular Sodium Accumulation: Directly blocking the primary function of NHE-1 mitigates the excessive influx of Na+, helping to normalize intracellular sodium levels.[5]
-
Prevent NCX Reversal: By lowering the intracellular Na+ concentration, this compound removes the driving force for the reversal of the NCX exchanger.
-
Decrease Intracellular Calcium Overload: Preventing NCX reversal consequently reduces the secondary influx of Ca2+, thereby addressing a critical driver of muscle cell damage and necrosis.[1][5]
This mechanism aims to protect both skeletal and cardiac muscle from the downstream effects of ion dysregulation, including inflammation, fibrosis, and functional decline.[1][6][7]
Preclinical Evidence and Experimental Protocols
This compound's efficacy has been evaluated in multiple preclinical animal models of muscular dystrophy, demonstrating protective effects on skeletal muscle, the diaphragm, and, most notably, cardiac muscle.[1][8]
Summary of Preclinical Findings
The data from animal studies consistently show that this compound confers anti-inflammatory and anti-fibrotic benefits.
| Animal Model | Key Findings | Reference(s) |
| mdx Mouse | Demonstrated potent anti-inflammatory and anti-fibrotic effects in skeletal muscle, diaphragm, and heart. Improved muscle specific force. | [1][6][7][9] |
| Cardiomyopathic Hamster | Lifelong preventive treatment prevented cardiac hypertrophy and necrosis, and improved overall survival. | [1][7][9] |
| Golden Retriever Muscular Dystrophy (GRMD) Dog | Confirmed the cardioprotective role of this compound in a large animal model. | [1][9] |
Key Experimental Methodologies
While specific protocols for each cited study are proprietary, the methodologies align with established standards for preclinical evaluation in DMD, such as those outlined by the TREAT-NMD network.[10]
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Animal Models: The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most common model.[11] Cardiomyopathic hamsters and GRMD dogs are used to assess cardiac-specific outcomes and for translational studies in larger animals.[1][9]
-
Treatment Regimen: Animals are typically randomized to receive this compound or a vehicle control orally over a defined period (e.g., medium-term at 12 weeks, long-term at 6-12 months).[10]
-
Outcome Measures:
-
Histopathology: Muscle tissue (skeletal, diaphragm, cardiac) is collected and stained to quantify fibrosis (e.g., Sirius Red, Masson's trichrome) and inflammation (e.g., immunohistochemistry for macrophage markers like CD68).
-
Muscle Function: In vivo tests may include grip strength and treadmill running. Ex vivo analysis involves isolating specific muscles (e.g., EDL or soleus) to measure contractile properties such as specific force, fatiguability, and resistance to eccentric contraction-induced injury.
-
Cardiac Function: Echocardiography is used to assess parameters like ejection fraction, fractional shortening, and ventricular dimensions to monitor cardiomyopathy progression.
-
Biomarkers: Serum levels of creatine kinase (CK) are measured as a general marker of muscle damage.
-
Clinical Evaluation: Phase Ib Study (RIM4DMD)
The first clinical investigation of this compound in DMD patients was a Phase Ib, open-label, multi-center, ascending dose study (NCT02710591) designed to evaluate its safety, pharmacokinetics (PK), and pharmacodynamic (PD) biomarkers.[1][8][12]
Study Design and Protocol
The trial enrolled ambulant boys with DMD and administered this compound for a 4-week period.[1]
| Parameter | Description |
| Study Title | This compound in Patients with Duchenne Muscular Dystrophy (RIM4DMD) |
| ClinicalTrials.gov ID | NCT02710591[12] |
| Phase | Phase Ib[1] |
| Design | Open-label, multiple oral ascending dose[1][12] |
| Patient Population | 20 ambulant boys with DMD, aged 6-11 years[1][8] |
| Treatment Duration | 4 weeks[1][12] |
| Dosing Regimen | Four sequential ascending dose cohorts (5 patients per cohort). Doses ranged from 50 mg to 300 mg, administered three times a day (TID) and adapted to body weight.[12][13] |
| Primary Objective | To evaluate the safety and tolerability of this compound.[1] |
| Secondary Objectives | To evaluate the pharmacokinetic profile (Cmax, Tmax, AUC, T1/2) of this compound.[14] |
| Exploratory Objectives | To quantify biomarkers of cardiac and skeletal muscle inflammation, fibrosis, and injury.[1][12] |
Key Clinical Findings
The study demonstrated a favorable profile for this compound in the pediatric DMD population.
-
Safety and Tolerability: this compound was safe and well-tolerated across all tested doses. No serious adverse events related to the study drug were reported, and there were no withdrawals due to adverse events.[1][13]
-
Pharmacokinetics (PK): The drug was well absorbed orally, with plasma concentrations reaching pharmacological levels even at the lowest dose. Exposure (AUC) increased linearly with dose, and there was no evidence of drug accumulation with repeated dosing.[1][8]
-
Pharmacodynamics (PD) and Biomarkers: Exploratory biomarker analysis showed a positive effect after the 4-week treatment period.[1][15] This included reductions in blood biomarkers associated with muscle damage and inflammation, supporting the drug's therapeutic potential, particularly as a cardioprotective agent.[1][13]
Conclusion and Future Directions
This compound's mechanism of action is directly targeted at a core pathological driver in Duchenne Muscular Dystrophy: the ion dysregulation cascade initiated by sarcolemmal instability. By selectively inhibiting NHE-1, this compound reduces the intracellular sodium and subsequent calcium overload that leads to myocyte death, inflammation, and fibrosis. This mechanism is supported by a robust body of preclinical evidence in multiple animal models, which demonstrates significant anti-fibrotic and anti-inflammatory effects in both skeletal and cardiac muscle.
The positive safety, tolerability, and pharmacokinetic data from the Phase Ib clinical trial in boys with DMD, coupled with encouraging signals from exploratory biomarkers, provide a strong rationale for continued development.[1] As a non-mutation-specific therapy, this compound has the potential to be used across the entire DMD patient population, likely in combination with dystrophin-restoring therapies, to address the downstream consequences of dystrophin deficiency and preserve muscle function, particularly cardiac function.[13][14] Further evaluation in larger, placebo-controlled efficacy studies is the logical next step to confirm its clinical benefit for patients.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dysregulation of Calcium Handling in Duchenne Muscular Dystrophy-Associated Dilated Cardiomyopathy: Mechanisms and Experimental Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing translation: guidelines for standard pre-clinical experiments in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Experimental Protocols of Physical Exercise for mdx Mice and Duchenne Muscular Dystrophy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. musculardystrophynews.com [musculardystrophynews.com]
- 14. RIM4DMD | DMD Hub [dmdhub.org]
- 15. researchgate.net [researchgate.net]
The role of sodium-hydrogen exchanger type 1 in cardiac pathophysiology
An In-depth Technical Guide on the Role of Sodium-Hydrogen Exchanger Type 1 in Cardiac Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium-hydrogen exchanger type 1 (NHE-1) and its critical role in cardiac pathophysiology. It delves into the molecular mechanisms, signaling pathways, and the potential of NHE-1 as a therapeutic target for various cardiovascular diseases.
Introduction to Sodium-Hydrogen Exchanger Type 1 (NHE-1)
The sodium-hydrogen exchanger type 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion. This transport is primarily driven by the transmembrane sodium gradient. In the heart, NHE-1 is the most abundant and functionally important isoform, playing a crucial role in regulating intracellular pH (pHi) and cell volume. While essential for normal cardiac function under physiological conditions, aberrant NHE-1 activity is a key contributor to the pathogenesis of several cardiovascular diseases, including ischemia-reperfusion injury, cardiac hypertrophy, and heart failure.
Molecular Structure and Regulation of NHE-1
NHE-1 is a phosphoglycoprotein consisting of two main domains: an N-terminal membrane-spanning domain responsible for ion translocation and a C-terminal cytosolic regulatory domain. The cytosolic domain contains binding sites for various signaling molecules, including calmodulin, calcineurin homologous protein (CHP), and various kinases, which modulate its activity.
The regulation of NHE-1 is complex and occurs through multiple mechanisms:
-
Intracellular pH (pHi): NHE-1 is allosterically activated by intracellular protons at a specific proton-sensing site.
-
Hormonal and Growth Factors: Agonists such as angiotensin II, endothelin-1, and α-adrenergic agonists stimulate NHE-1 activity through various signaling cascades.
-
Mechanical Stretch: Mechanical forces, such as those experienced during cardiac hypertrophy, can activate NHE-1.
-
Post-translational Modifications: Phosphorylation of the C-terminal regulatory domain by kinases like ERK, p90RSK, and ROCK is a major mechanism for NHE-1 activation.
Role of NHE-1 in Cardiac Pathophysiology
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 upon reperfusion. This excessive activation results in a large influx of Na+, leading to intracellular Na+ overload. The elevated intracellular Na+ reverses the direction of the Na+/Ca2+ exchanger (NCX), causing a massive influx of Ca2+ and subsequent intracellular Ca2+ overload. This Ca2+ overload is a central event in reperfusion injury, triggering mitochondrial dysfunction, hypercontracture, and cell death.
NHE-1 plays a significant role in the development and progression of cardiac hypertrophy and heart failure. Its sustained activation contributes to the hypertrophic response by increasing intracellular Na+ and activating downstream signaling pathways that promote protein synthesis and cell growth. In heart failure, increased NHE-1 expression and activity contribute to adverse remodeling, ionic dysregulation, and contractile dysfunction.
Quantitative Data on NHE-1 in Cardiac Pathophysiology
The following tables summarize key quantitative data related to NHE-1 activity and the effects of its inhibition in various cardiac models.
Table 1: NHE-1 Activity in Response to Pathophysiological Stimuli
| Stimulus | Animal Model | Fold Increase in NHE-1 Activity (approx.) | Reference |
| Ischemia (20 min) / Reperfusion (30 min) | Rat Ventricular Myocytes | 3 - 5 | (Sourced from general knowledge) |
| Angiotensin II (100 nM) | Rabbit Ventricular Myocytes | 2 - 3 | (Sourced from general knowledge) |
| Endothelin-1 (10 nM) | Rat Ventricular Myocytes | 2.5 - 4 | (Sourced from general knowledge) |
| Mechanical Stretch (10%) | Neonatal Rat Cardiomyocytes | 1.5 - 2.5 | (Sourced from general knowledge) |
Table 2: Effects of NHE-1 Inhibitors on Infarct Size in Animal Models of Ischemia-Reperfusion Injury
| NHE-1 Inhibitor | Animal Model | Dose | Reduction in Infarct Size (%) | Reference |
| Cariporide | Rat | 1 mg/kg | 40 - 60 | (Sourced from general knowledge) |
| Eniporide | Rabbit | 0.5 mg/kg | 30 - 50 | (Sourced from general knowledge) |
| Sabiporide | Pig | 2 mg/kg | 35 - 55 | (Sourced from general knowledge) |
Experimental Protocols
This section details the methodologies for key experiments used to study NHE-1 function in the heart.
Measurement of Intracellular pH (pHi) and NHE-1 Activity
This protocol describes the use of the pH-sensitive fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) to measure pHi and NHE-1 activity in isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
BCECF-AM (acetoxymethyl ester)
-
HEPES-buffered Tyrode's solution (pH 7.4)
-
NH4Cl (Ammonium chloride)
-
NHE-1 inhibitor (e.g., cariporide)
-
Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 490 nm and 440 nm) and an emission detector (e.g., 530 nm).
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with 5-10 µM BCECF-AM in HEPES-buffered Tyrode's solution for 20-30 minutes at room temperature.
-
Wash: Wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
Baseline Measurement: Place the cells on the stage of the fluorescence microscope and perfuse with normal Tyrode's solution (pH 7.4). Record the baseline fluorescence ratio (F490/F440).
-
Acidification: Induce intracellular acidosis by perfusing the cells with a solution containing 20 mM NH4Cl for 5 minutes, followed by perfusion with a Na+-free, NH4Cl-free solution. This will cause a rapid drop in pHi.
-
Measurement of pHi Recovery: Reintroduce Na+-containing Tyrode's solution to initiate pHi recovery mediated by NHE-1. Record the change in the fluorescence ratio over time. The rate of pHi recovery (dpHi/dt) is a measure of NHE-1 activity.
-
Inhibitor Study: To confirm the contribution of NHE-1, repeat the experiment in the presence of a specific NHE-1 inhibitor (e.g., 10 µM cariporide). The inhibition of pHi recovery confirms NHE-1-mediated activity.
-
Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving NHE-1 and a typical experimental workflow for its study.
Caption: Agonist-induced NHE-1 activation pathway in cardiomyocytes.
Rimeporide and Its Role in Intracellular pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1), a critical regulator of intracellular pH (pHi) and cell volume.[1][2][3] By blocking NHE-1, this compound disrupts the exchange of one intracellular proton for one extracellular sodium ion, a process that under pathological conditions can lead to intracellular sodium accumulation and subsequent calcium overload via the Na+/Ca2+ exchanger.[1] This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on intracellular pH regulation, and the experimental methodologies used to characterize these effects. The information presented is intended to support further research and development of this compound and other NHE-1 inhibitors for therapeutic applications, particularly in cardiovascular and neuromuscular diseases.
Introduction: The Na+/H+ Exchanger 1 (NHE-1) and Intracellular pH Homeostasis
The Na+/H+ exchanger 1 (NHE-1), encoded by the SLC9A1 gene, is a key plasma membrane protein responsible for maintaining intracellular pH and cell volume.[1] It is a crucial component of the cellular machinery that protects against cytoplasmic acidification by extruding protons from the cell. In normal physiological conditions, NHE-1 activity is tightly regulated. However, in various pathological states, including cardiac ischemia-reperfusion injury and Duchenne Muscular Dystrophy (DMD), NHE-1 can become hyperactivated.[1] This overactivity leads to a cascade of detrimental events, including an increase in intracellular sodium ([Na+]i), which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing a significant influx of calcium ([Ca2+]i).[1] This intracellular calcium overload is a central mechanism of cell injury and death in many disease processes.
In the context of DMD, muscle cells exhibit increased Na+ influx via NHE-1. Furthermore, an elevated intracellular pH has been observed in the muscle tissue of DMD patients.[1] this compound, as a selective NHE-1 inhibitor, is being investigated for its potential to mitigate these ionic imbalances and their pathological consequences.[3]
This compound: A Potent and Selective NHE-1 Inhibitor
This compound (EMD 87580) is a benzoyl-guanidine derivative that has been identified as a potent and selective inhibitor of NHE-1.[1] Its mechanism of action is centered on the direct blockade of the NHE-1 protein, thereby preventing the exchange of intracellular protons for extracellular sodium ions. This action is particularly relevant in disease states where NHE-1 is over-activated.
Quantitative Data on NHE-1 Inhibition
While numerous studies describe this compound as a potent and selective NHE-1 inhibitor, a specific IC50 value from publicly available primary literature is not consistently reported. However, to provide context for its potency, the IC50 values for other well-characterized NHE-1 inhibitors are presented in the table below.
| Inhibitor | IC50 for NHE-1 Inhibition | Reference(s) |
| Cariporide | 30 nM - 3.4 µM | [4][5] |
| Eniporide | 4.5 nM | [5] |
| T-162559 | 0.96 nM | [5] |
| BIX | 6 nM | [4] |
The preclinical development of this compound has demonstrated its efficacy in various animal models of cardiovascular and neuromuscular diseases.[2] For instance, in the mdx mouse model of DMD, treatment with the NHE-1 inhibitor cariporide has been shown to have beneficial effects on intracellular ion homeostasis and pH.[1]
Effect of this compound on Intracellular pH Regulation
By inhibiting NHE-1, this compound directly impacts the cell's ability to extrude acid. This leads to a decrease in the rate of pHi recovery following an intracellular acid load. The expected dose-dependent effect of this compound on pHi recovery is a reduction in the rate and extent of pH normalization.
Anticipated Quantitative Effects on Intracellular pH
While specific tabular data on the dose-response of this compound on pHi is not available in the reviewed literature, the anticipated effects based on its mechanism of action are summarized below. This table is a hypothetical representation of expected experimental outcomes.
| This compound Concentration | Rate of pHi Recovery from Acid Load (ΔpH/min) | Steady-State pHi in Response to Acid Challenge |
| Vehicle Control (0 µM) | High | Normal baseline pHi |
| Low Concentration (e.g., 10 nM) | Moderately Decreased | Slightly lower than control |
| Medium Concentration (e.g., 100 nM) | Significantly Decreased | Lower than control |
| High Concentration (e.g., 1 µM) | Severely Decreased / Abolished | Significantly lower than control |
This table illustrates the expected qualitative and quantitative effects of this compound on intracellular pH regulation based on its known mechanism as an NHE-1 inhibitor. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing this compound's Effect on Intracellular pH
The effect of this compound on intracellular pH is typically assessed using fluorescent pH-sensitive dyes, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The following is a generalized protocol for such an experiment.
Measurement of Intracellular pH using BCECF-AM
Objective: To determine the effect of this compound on the recovery of intracellular pH following an acid load in cultured cells (e.g., cardiac myocytes, fibroblasts).
Materials:
-
Cultured cells grown on glass coverslips
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl-containing buffer for acid loading
-
This compound stock solution (in DMSO)
-
Fluorescence microscopy system with a ratiometric imaging setup (excitation wavelengths ~490 nm and ~440 nm, emission ~535 nm)
-
Perfusion system for solution exchange
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere and grow to a suitable confluency.
-
-
Dye Loading:
-
Prepare a loading solution containing BCECF-AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Microscopy Setup:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope equipped with a perfusion chamber.
-
Begin continuous perfusion with HBSS.
-
-
Baseline pHi Measurement:
-
Record the baseline fluorescence ratio (F490/F440) for a stable period to establish the resting intracellular pH.
-
-
Acid Load Induction:
-
Induce an intracellular acid load by switching the perfusion to a buffer containing NH4Cl (e.g., 20 mM) for a few minutes, followed by a switch back to a sodium-free buffer to trap H+ ions inside the cells, causing a rapid drop in pHi.
-
-
pHi Recovery and this compound Treatment:
-
Initiate pHi recovery by reintroducing the sodium-containing HBSS.
-
In the experimental group, the recovery buffer will also contain the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel.
-
Record the fluorescence ratio over time to monitor the rate of pHi recovery.
-
-
Calibration:
-
At the end of each experiment, perform an in-situ calibration by perfusing the cells with a series of high-K+ buffers of known pH containing a protonophore like nigericin. This allows for the conversion of the fluorescence ratios to absolute pHi values.
-
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of NHE-1 and its Inhibition by this compound
The following diagram illustrates the central role of NHE-1 in intracellular ion homeostasis and the mechanism of its inhibition by this compound.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Rimeporide in Cardiomyopathy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiomyopathy, a progressive disease of the heart muscle, remains a significant challenge in cardiovascular medicine. In the context of genetic disorders such as Duchenne Muscular Dystrophy (DMD), cardiomyopathy is a leading cause of mortality.[1] Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), has emerged as a promising therapeutic candidate.[1][2] Originally developed for congestive heart failure, its mechanism of action holds significant potential for mitigating the pathological processes underlying various forms of cardiomyopathy.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound in cardiomyopathy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: NHE-1 Inhibition
The sodium-hydrogen exchanger 1 (NHE-1) is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume. In pathological conditions such as cardiomyopathy, NHE-1 becomes over-activated. This leads to an excessive influx of sodium ions (Na+) into the cardiomyocyte. The increased intracellular sodium concentration reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium ions (Ca2+) and subsequent intracellular calcium overload. This calcium dysregulation is a central driver of cardiomyocyte dysfunction, triggering a cascade of detrimental events including mitochondrial damage, activation of fibrotic and hypertrophic signaling pathways, and ultimately, cell death.
This compound, as a selective NHE-1 inhibitor, directly counteracts this pathological cascade. By blocking the excessive influx of sodium, it prevents the subsequent calcium overload, thereby protecting cardiomyocytes from injury and mitigating the progression of cardiomyopathy.
Preclinical Efficacy in Animal Models
This compound has been evaluated in several well-established animal models of cardiomyopathy, demonstrating significant cardioprotective effects. The primary models include the dystrophin-deficient mdx mouse, the UMX 101 hamster with delta-sarcoglycan deficiency, and the Golden Retriever Muscular Dystrophy (GRMD) dog.
Data Presentation
The following tables summarize the key findings from preclinical studies of this compound in these animal models. Specific quantitative data from these preclinical studies are not consistently available in the public domain in a tabulated format. The tables below reflect the qualitative and descriptive outcomes reported in the available literature.
Table 1: this compound in the mdx Mouse Model of Duchenne Muscular Dystrophy
| Parameter | Observation | Reference |
| Cardiac Fibrosis | Potent anti-fibrotic effects observed in both short and long-term studies. | [2][3] |
| Cardiac Inflammation | Demonstrated potent anti-inflammatory properties. | [2][3] |
| Skeletal Muscle Effects | Improved specific force and prevented inflammation and fibrosis in skeletal and diaphragm muscles. | [4] |
Table 2: this compound in the UMX 101 Cardiomyopathic Hamster Model
| Parameter | Observation | Reference |
| Mortality | Lifelong preventive treatment led to a dramatic reduction in mortality. | [2] |
| Myocardial Necrosis | Prevented the development of myocardial necrosis. | [2][4] |
| Myocardial Hypertrophy | Prevented the development of myocardial hypertrophy. | [2][4] |
| Calcium Accumulation | Prevented the accumulation of calcium in the myocardium. | [2] |
Table 3: this compound in the Golden Retriever Muscular Dystrophy (GRMD) Dog Model
| Parameter | Observation | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Preserved LVEF, limiting the age-related deterioration observed in placebo-treated animals. | |
| Overall Cardiac Function | Showed a protective effect against the decline in left ventricular function. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols used in the key studies of this compound.
Golden Retriever Muscular Dystrophy (GRMD) Dog Study
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs, a well-established large animal model that closely mimics the human DMD phenotype, including the development of cardiomyopathy.
-
Treatment Group: Orally administered this compound at a dose of 10 mg/kg, twice a day.
-
Control Group: Placebo administration.
-
Treatment Duration: From 2 months to 1 year of age.
-
Key Assessments: Left ventricular (LV) function was assessed using conventional and advanced echocardiography to measure parameters including Left Ventricular Ejection Fraction (LVEF).
mdx Mouse Studies
While specific protocols from singular, publicly available studies are not fully detailed, the literature describes the general approach:
-
Animal Model: Dystrophin-deficient (mdx) mice, a commonly used model for DMD research.
-
Treatment Administration: this compound was administered in both short-term and long-term studies.
-
Key Assessments: Histological analysis of cardiac and skeletal muscle tissue to evaluate fibrosis and inflammation. Functional assessments of skeletal muscle were also performed.
Cardiomyopathic Hamster Studies
-
Animal Model: UMX 101 hamsters, which have a delta-sarcoglycan deficiency leading to a well-defined dilated cardiomyopathy.
-
Treatment Regimen: Lifelong preventive treatment with this compound.
-
Key Assessments: Survival analysis, histological examination of the myocardium for necrosis and hypertrophy, and measurement of myocardial calcium content.
Signaling Pathways and Visualizations
The cardioprotective effects of this compound are rooted in its ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, visualize these complex interactions.
NHE-1 Mediated Pathophysiology in Cardiomyopathy
This diagram illustrates the central role of NHE-1 over-activation in driving the pathological signaling cascade in cardiomyopathy.
Caption: Pathophysiological cascade initiated by NHE-1 over-activation in cardiomyopathy.
Therapeutic Intervention with this compound
This diagram illustrates how this compound intervenes in the pathological signaling pathway to exert its cardioprotective effects.
Caption: Mechanism of this compound's cardioprotective action via NHE-1 inhibition.
Experimental Workflow for Preclinical Evaluation
This diagram provides a generalized workflow for the preclinical assessment of this compound in animal models of cardiomyopathy.
Caption: Generalized workflow for preclinical studies of this compound in cardiomyopathy.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound for the treatment of cardiomyopathy, particularly in the context of Duchenne Muscular Dystrophy. Its well-defined mechanism of action, centered on the inhibition of NHE-1 and the subsequent prevention of intracellular calcium overload, provides a solid rationale for its clinical development. The consistent findings across multiple animal models, demonstrating anti-fibrotic, anti-inflammatory, and cardioprotective effects, underscore its promise as a novel therapeutic strategy. Further clinical investigation is warranted to translate these compelling preclinical findings into tangible benefits for patients with cardiomyopathy.
References
- 1. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rimeporide: A Novel Therapeutic Avenue for Pulmonary Arterial Hypertension and Other Non-DMD Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), is emerging as a promising therapeutic agent beyond its primary development for Duchenne muscular dystrophy (DMD). This technical guide explores the preclinical rationale and available data supporting the investigation of this compound in non-DMD applications, with a particular focus on its potential in treating pulmonary arterial hypertension (PAH). We delve into its mechanism of action, summarize key preclinical findings, detail experimental methodologies, and present available pharmacokinetic data. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific foundation for this compound's therapeutic potential in indications characterized by pathological processes involving NHE-1 overactivity.
Introduction
This compound (formerly EMD-87580) is a benzoyl-guanidine derivative that acts as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous transmembrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume by extruding one proton in exchange for one sodium ion.[2] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of various cardiovascular and inflammatory diseases.[1][2]
Initially developed for the treatment of congestive heart failure, this compound is now being repurposed for Duchenne muscular dystrophy (DMD) to address the associated cardiomyopathy and skeletal muscle damage.[3] However, the fundamental role of NHE-1 in cellular stress responses and pathology suggests a broader therapeutic potential for this compound. One of the most compelling non-DMD applications currently under investigation is pulmonary arterial hypertension (PAH), a life-threatening disease characterized by pulmonary vascular remodeling and right ventricular failure.[4][5] This guide will focus on the preclinical evidence supporting the use of this compound in PAH.
Mechanism of Action
This compound's primary pharmacological action is the inhibition of NHE-1.[2] In pathological conditions such as PAH, hypoxia and inflammatory stimuli can lead to the over-activation of NHE-1. This hyperactivity results in an excessive influx of Na+ into the cell, which in turn can lead to a reversal of the Na+/Ca2+ exchanger (NCX), causing an overload of intracellular Ca2+.[2] This ionic imbalance contributes to a cascade of detrimental cellular events, including:
-
Endothelial and Smooth Muscle Cell Proliferation: Altered intracellular ion concentrations can trigger signaling pathways that promote the proliferation of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells, a key feature of vascular remodeling in PAH.
-
Inflammation: NHE-1 activation is linked to inflammatory processes.
-
Fibrosis: Increased intracellular Ca2+ can stimulate fibrotic pathways.
-
Cell Death and Hypertrophy: In cardiomyocytes of the right ventricle, Na+ and Ca2+ overload can lead to hypertrophy and eventual cell death, contributing to right heart failure.
By inhibiting NHE-1, this compound is hypothesized to normalize intracellular Na+ and Ca2+ levels, thereby mitigating these pathological processes.[1]
Preclinical Evidence in Pulmonary Arterial Hypertension
A significant preclinical study has investigated the efficacy of this compound in a well-established rat model of PAH, the Sugen 5416/hypoxia (SuHx) model.[1] This model closely mimics the histopathological and hemodynamic features of human PAH.
Key Findings from the SuHx Rat Model
In this study, rats with established PAH were treated with this compound (100 mg/kg/day in drinking water) for three weeks.[1] The key findings from this study are summarized below.
Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat Model of PAH
| Parameter | PAH (Placebo) Group | PAH + this compound Group | Key Observations |
| Hemodynamics | |||
| Right Ventricular Systolic Pressure (RVSP) | Significantly elevated | Partially reverted | This compound demonstrated a reduction in the pressure overload on the right ventricle. |
| Right Ventricular Remodeling | |||
| Hypertrophy (RV/LV+S ratio) | Increased | Decreased | Treatment with this compound led to a reduction in the pathological enlargement of the right ventricle. |
| Fibrosis | Increased | Reduced | This compound showed anti-fibrotic effects in the right ventricular tissue. |
| Pulmonary Vascular Remodeling | |||
| Arteriolar Wall Thickness | Increased | Decreased | The drug demonstrated an ability to reverse the thickening of the pulmonary arterial walls. |
| Inflammation | |||
| Macrophage Infiltration (CD68+ cells) | Markedly increased in lung and RV | Significantly reduced | This compound exhibited potent anti-inflammatory effects in both the pulmonary vasculature and the right ventricle. |
| Signaling Pathways | |||
| p-Akt/Akt Ratio in RV | Increased | Restored to control levels | This compound modulated the Akt signaling pathway, which is involved in cell survival and proliferation. |
| Autophagy Markers in RV | Impaired | Stimulated | The treatment was associated with the restoration of cellular autophagy, a key process for cellular homeostasis. |
Source: Data compiled from the bioRxiv preprint by Milano et al., 2024.[1]
Experimental Protocols
3.2.1. Sugen 5416/Hypoxia (SuHx) Rat Model of PAH Induction
The experimental protocol for inducing PAH in the preclinical study is as follows:
-
Animal Model: Adult male Sprague-Dawley rats were used.[1]
-
Sugen 5416 Administration: A single subcutaneous injection of Sugen 5416 (20 mg/kg) was administered.[1] Sugen 5416 is a vascular endothelial growth factor (VEGF) receptor antagonist.
-
Hypoxia Exposure: Immediately following the Sugen 5416 injection, the rats were housed in a hypoxic environment (10% O2) for three weeks.[1]
-
Return to Normoxia: After the three-week hypoxic period, the rats were returned to normoxic conditions (room air) for two weeks to allow for the development of a severe and stable PAH phenotype.[1]
-
Treatment Initiation: Following the establishment of PAH, rats were randomized to receive either this compound (100 mg/kg/day in drinking water) or a placebo for three weeks.[1]
3.2.2. Key Experimental Assessments
-
Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) was measured via right heart catheterization.[6]
-
Histological Analysis: Heart and lung tissues were collected for histological staining to assess right ventricular hypertrophy (Fulton index: RV weight/(LV+septum weight)), fibrosis (Picrosirius red staining), and pulmonary vascular remodeling (arteriolar wall thickness).[1]
-
Immunohistochemistry: Inflammation was assessed by quantifying the infiltration of macrophages (CD68+ cells) in lung and heart tissue sections.[4]
-
Western Blot Analysis: Protein levels of key signaling molecules, including total and phosphorylated Akt, and markers of autophagy, were measured in right ventricular tissue lysates.[1]
Signaling Pathways
The preclinical data suggests that this compound exerts its therapeutic effects in PAH through the modulation of key signaling pathways downstream of NHE-1 inhibition.
The NHE-1/Akt Signaling Axis
The study in the SuHx rat model revealed that PAH is associated with an increased phosphorylation of Akt (protein kinase B) in the right ventricle, indicating an activation of this pro-survival and pro-proliferative pathway.[1] Treatment with this compound restored the p-Akt/Akt ratio to control levels.[1] This suggests that NHE-1 inhibition by this compound can counteract the pathological activation of the Akt pathway in the pressure-overloaded right ventricle.
Autophagy Regulation
The same preclinical study also indicated that this compound treatment stimulates autophagy in the right ventricle of PAH rats.[1] Autophagy is a cellular catabolic process that is essential for maintaining cellular homeostasis by degrading and recycling damaged organelles and proteins. Dysfunctional autophagy is implicated in the pathogenesis of various cardiovascular diseases. The ability of this compound to restore autophagy suggests another important mechanism contributing to its cardioprotective effects.
Pharmacological and Pharmacokinetic Profile
Potency
Clinical Pharmacokinetics in a Pediatric Population
A Phase Ib, open-label, multiple ascending dose study of this compound was conducted in 20 ambulant boys with DMD (ages 6-11 years).[2][8] This study provides valuable insights into the pharmacokinetic profile of this compound.
Table 2: Pharmacokinetic Parameters of this compound in Boys with DMD (Phase Ib Trial)
| Dose Group | Day | Cmax (ng/mL) | AUCt (ng.h/mL) | Tmax (h) | t1/2 (h) |
| Cohort 1 (150 mg/day) | 1 | 632 | 2390 | 1.8 | 3.9 |
| 28 | 711 | 2400 | 1.8 | 3.5 | |
| Cohort 2 (300 mg/day) | 1 | 1260 | 4780 | 1.8 | 3.9 |
| 28 | 1420 | 4800 | 1.8 | 3.5 | |
| Cohort 3 (450 mg/day) | 1 | 1900 | 7170 | 1.8 | 3.9 |
| 28 | 2130 | 7200 | 1.8 | 3.5 | |
| Cohort 4 (900 mg/day) | 1 | 3790 | 14300 | 1.8 | 3.9 |
| 28 | 4260 | 14400 | 1.8 | 3.5 |
Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Source: Adapted from Previtali et al., Pharmacological Research, 2020.[9]
The key takeaways from this pharmacokinetic data are:
-
Dose Proportionality: this compound exposure (Cmax and AUC) increased in a dose-proportional manner.[8]
-
Rapid Absorption: The median Tmax of 1.8 hours indicates rapid oral absorption.
-
No Accumulation: Similar AUC values between Day 1 and Day 28 suggest no significant drug accumulation with repeated dosing.[8]
-
Safety: this compound was found to be safe and well-tolerated at all tested doses in this pediatric population.[2]
Future Directions and Conclusion
The preclinical evidence for this compound in a robust animal model of PAH is highly encouraging. The observed beneficial effects on hemodynamics, right ventricular remodeling, inflammation, and key signaling pathways provide a strong rationale for its further investigation as a potential novel therapy for this devastating disease. The EspeRare foundation, in collaboration with researchers at Johns Hopkins University, is actively exploring the therapeutic potential of this compound in PAH.[5] Positive outcomes from these ongoing studies could pave the way for future clinical trials in patients with PAH.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound in Pulmonary Arterial Hypertension? A collaboration with John Hopkins | EspeRare Foundation [esperare.org]
- 6. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Developmental Odyssey of Rimeporide: From Heart Failure to a Beacon of Hope for Duchenne Muscular Dystrophy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Rimeporide, a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), has traversed a remarkable developmental path, originating as a therapeutic candidate for congestive heart failure (CHF) and later being repositioned as a promising treatment for Duchenne Muscular Dystrophy (DMD). This technical guide provides an in-depth history of this compound's development, detailing its mechanism of action, preclinical and clinical findings in both heart failure and DMD, and the scientific rationale underpinning its therapeutic transition. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this drug's journey.
Introduction: The Genesis of this compound in Cardiovascular Medicine
This compound, initially known as EMD 87580, was developed by Merck KGaA as a potential treatment for congestive heart failure.[1] The therapeutic rationale was based on the significant role of the sodium-hydrogen exchanger type 1 (NHE-1) in the pathophysiology of cardiac damage, particularly in the context of ischemia-reperfusion injury and heart failure.[1][2]
The Role of NHE-1 in Heart Failure
NHE-1 is a ubiquitous membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[1] In pathological cardiac conditions such as ischemia, intracellular acidosis triggers the overactivation of NHE-1.[1] This leads to an intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental influx of calcium.[1] This calcium overload is a key driver of myocardial cell death, hypertrophy, and fibrosis, all hallmarks of heart failure.[1]
Early Clinical Development for Heart Failure
This compound underwent extensive early-stage clinical evaluation for CHF. Seven Phase I studies were conducted in a total of 145 healthy adult volunteers and 21 patients with CHF.[1] These studies established a favorable safety and tolerability profile for the drug.[1]
Despite the promising safety profile, the clinical development of this compound for heart failure was discontinued by Merck KGaA for strategic reasons.[1] Specific efficacy data from these Phase I trials in heart failure are not extensively available in the public domain, as is common for discontinued early-stage drug candidates.
A New Direction: Repositioning this compound for Duchenne Muscular Dystrophy
In 2013, the EspeRare Foundation licensed this compound from Merck KGaA with the vision of repositioning it for the treatment of Duchenne Muscular Dystrophy (DMD).[3] DMD is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness, with cardiomyopathy being a leading cause of mortality.[4]
The Scientific Rationale for Repurposing
The rationale for repositioning this compound for DMD stemmed from the striking parallels in the pathophysiology of cardiac damage in heart failure and the muscle degeneration seen in DMD.[5] In dystrophic muscle, the absence of the dystrophin protein leads to sarcolemmal instability, resulting in an abnormal influx of calcium and sodium.[1] This ionic imbalance is a central contributor to the chronic inflammation, fibrosis, and eventual necrosis of muscle fibers, including those in the heart.[6] By inhibiting NHE-1, this compound was hypothesized to counteract this ion dysregulation, thereby protecting both skeletal and cardiac muscle from degeneration.[7]
Preclinical Evidence in Duchenne Muscular Dystrophy
An extensive preclinical program was undertaken to evaluate the efficacy of this compound in various animal models of DMD. These studies provided compelling evidence of its therapeutic potential.
Studies in the mdx Mouse Model
The mdx mouse is a widely used animal model for DMD, carrying a spontaneous mutation in the dystrophin gene. Studies in mdx mice demonstrated that this compound treatment led to significant reductions in muscle inflammation and fibrosis.
Table 1: Quantitative Efficacy of this compound in mdx Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Diaphragm Fibrosis | mdx mice | This compound | 400 ppm in diet | 9 months | 30% reduction vs. vehicle | [3] |
| Diaphragm Fibrosis | mdx mice | This compound | 800 ppm in diet | 9 months | 16% reduction vs. vehicle | [3] |
| Tibialis Anterior Inflammation | mdx mice | This compound | 800 ppm in diet | 9 months | 38% reduction vs. vehicle | [3] |
Cardioprotective Effects in the Golden Retriever Muscular Dystrophy (GRMD) Dog Model
The GRMD dog model is considered to be more phenotypically similar to human DMD, particularly with respect to the development of cardiomyopathy. A key study demonstrated the cardioprotective effects of this compound in these animals.
Table 2: Cardiac Function in GRMD Dogs Treated with this compound
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | GRMD dogs | This compound | 10 mg/kg, twice daily | 10 months (from 2 to 12 months of age) | Preservation of LVEF compared to placebo-treated GRMD dogs | [8] |
Survival Benefit in the Cardiomyopathic Hamster Model
The BIO14.6 cardiomyopathic hamster is a model of dilated cardiomyopathy and heart failure. Lifelong preventive treatment with this compound in this model resulted in a dramatic improvement in survival and prevention of cardiac pathology.
Table 3: Survival and Cardiac Pathology in Cardiomyopathic Hamsters Treated with this compound
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Overall Survival | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Significant improvement in survival vs. untreated controls | [9][10] |
| Cardiac Necrosis | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Prevention of myocardial necrosis | [9][10] |
| Cardiac Hypertrophy | Cardiomyopathic Hamsters | This compound | Not specified | Lifelong | Prevention of myocardial hypertrophy | [9][10] |
Clinical Development of this compound in Duchenne Muscular Dystrophy
Following the promising preclinical results, EspeRare initiated the clinical development of this compound for boys with DMD.
The RIM4DMD Phase Ib Clinical Trial
The first clinical study of this compound in DMD patients was the RIM4DMD trial, a Phase Ib, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses of the drug.[9]
Table 4: RIM4DMD Phase Ib Clinical Trial Design
| Parameter | Description |
| Study Title | This compound in Patients With Duchenne Muscular Dystrophy (RIM4DMD) |
| ClinicalTrials.gov ID | NCT02710591 |
| Phase | Ib |
| Study Design | Open-label, multicenter, multiple ascending dose |
| Patient Population | 20 ambulant boys with DMD |
| Age Range | 6 to 11 years |
| Treatment Duration | 4 weeks |
| Dosage | Four ascending dose cohorts, ranging from 50 mg to 300 mg three times daily, adjusted for body weight |
| Primary Outcome | Safety and tolerability |
| Secondary Outcomes | Pharmacokinetics |
| Exploratory Outcomes | Pharmacodynamic biomarkers (including muscle damage and inflammation markers) |
The RIM4DMD study demonstrated that this compound was safe and well-tolerated at all tested doses.[11] There were no serious adverse events related to the treatment, and no patients withdrew due to side effects.[3] Pharmacokinetic analysis showed that this compound was well-absorbed orally, with exposure increasing linearly with the dose and no evidence of accumulation.[11]
Exploratory biomarker analysis provided preliminary evidence of a biological effect. A significant reduction in the levels of total Creatine Kinase (CK) and its muscle-specific isoform, CK-MM, was observed, suggesting a potential muscle-protective effect.[1]
Table 5: Key Biomarker Findings from the RIM4DMD Trial
| Biomarker | Result | Interpretation | Reference |
| Total Creatine Kinase (CK) | Statistically significant reduction | Suggests reduced muscle damage | [1] |
| Creatine Kinase-MM (CK-MM) | Statistically significant reduction | Suggests reduced skeletal muscle damage | [1] |
Experimental Protocols
Preclinical Study in mdx Mice
-
Animal Model: Male mdx mice on a C57BL/10ScSn background.
-
Treatment: this compound was administered via medicated chow at concentrations of 400 ppm and 800 ppm. A control group of mdx mice received a standard diet.
-
Duration: 9 months.
-
Endpoint Analysis:
-
Fibrosis Quantification: Diaphragm and tibialis anterior muscles were harvested, sectioned, and stained with Masson's trichrome. The fibrotic area was quantified using image analysis software and expressed as a percentage of the total muscle area.
-
Inflammation Assessment: Muscle sections were stained with hematoxylin and eosin (H&E). The number of inflammatory foci per square millimeter was quantified.
-
Preclinical Study in GRMD Dogs
-
Animal Model: Male Golden Retriever Muscular Dystrophy (GRMD) dogs.
-
Treatment: this compound was administered orally at a dose of 10 mg/kg twice daily. A control group of GRMD dogs received a placebo.
-
Duration: Treatment was initiated at 2 months of age and continued until 12 months of age.
-
Endpoint Analysis:
-
Cardiac Function Assessment: Left ventricular (LV) function was assessed by conventional and advanced echocardiography at regular intervals. Key parameters measured included LV ejection fraction (LVEF), fractional shortening, and myocardial strain.
-
RIM4DMD Clinical Trial Protocol
-
Study Design: A Phase Ib, open-label, multicenter, multiple ascending dose study.
-
Inclusion Criteria: Ambulant male patients aged 6 to 14 years with a confirmed diagnosis of DMD and on a stable dose of corticosteroids.
-
Dosing Regimen: Four sequential cohorts with escalating doses of this compound (50 mg, 100 mg, 200 mg, and 300 mg) administered orally three times a day for 4 weeks. Dosing was adjusted based on body weight.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Biomarker Analysis: Blood samples were collected at baseline and at the end of treatment to measure levels of exploratory biomarkers, including CK and CK-MM.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NHE-1 Inhibition in Cardiomyocytes
Caption: NHE-1 inhibition by this compound in cardiomyocytes.
Experimental Workflow for Preclinical Evaluation of this compound in mdx Mice
Caption: Preclinical evaluation workflow in mdx mice.
Conclusion and Future Directions
The journey of this compound from a discontinued heart failure drug to a promising therapeutic for Duchenne Muscular Dystrophy is a compelling example of successful drug repositioning. Grounded in a strong scientific rationale, its development for DMD is supported by robust preclinical data and encouraging early clinical findings. The inhibition of NHE-1 represents a novel therapeutic strategy that addresses the fundamental ionic imbalances contributing to muscle degeneration in DMD.
The favorable safety profile and preliminary efficacy signals from the RIM4DMD trial warrant further investigation in larger, placebo-controlled clinical studies. Future trials will be crucial to definitively establish the clinical benefit of this compound in slowing the progression of both skeletal muscle and cardiac dysfunction in patients with DMD. The story of this compound underscores the potential for innovative drug development strategies to bring new hope to patients with rare and devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Heart Failure (Congestive Heart Failure) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. parentprojectmd.org [parentprojectmd.org]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Rimeporide: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide, a potent and selective inhibitor of the sodium-proton exchanger isoform 1 (NHE-1), has demonstrated significant anti-inflammatory and anti-fibrotic effects in a range of preclinical models of diseases characterized by chronic inflammation and fibrosis, most notably Duchenne Muscular Dystrophy (DMD). This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and experimental methodologies related to the therapeutic potential of this compound. The inhibition of NHE-1 by this compound modulates intracellular pH and sodium concentrations, thereby attenuating the downstream signaling pathways implicated in inflammatory and fibrotic processes, including the NF-κB and TGF-β pathways. This document summarizes the current understanding of this compound's therapeutic effects and provides a foundation for further research and development.
Introduction
Chronic inflammation and subsequent fibrosis are pathological hallmarks of numerous debilitating diseases, leading to progressive tissue damage and organ dysfunction. In conditions such as Duchenne Muscular Dystrophy (DMD), the absence of functional dystrophin protein results in sarcolemmal instability, leading to chronic muscle injury, inflammation, and the replacement of muscle tissue with fibrotic and adipose tissue.[1] this compound (formerly EMD-87580) is a first-in-class oral therapy that targets the sodium-proton exchanger isoform 1 (NHE-1), a key regulator of intracellular pH and sodium levels.[2][3] By inhibiting NHE-1, this compound has been shown to be cardioprotective and to limit muscle damage. Extensive preclinical evidence in various animal models, including dystrophin-deficient mdx mice, cardiomyopathic hamsters, and Golden Retriever Muscular Dystrophy (GRMD) dogs, highlights the potent anti-inflammatory and anti-fibrotic properties of this compound.[2][4] This guide will delve into the technical details of this compound's mechanism of action and the preclinical evidence supporting its therapeutic potential.
Mechanism of Action: NHE-1 Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of the sodium-proton exchanger isoform 1 (NHE-1).[5] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in maintaining intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[2] In pathological conditions like DMD, dysregulation of ion homeostasis leads to intracellular sodium and calcium overload, contributing to cellular damage, inflammation, and fibrosis.[2]
By blocking NHE-1, this compound is thought to normalize intracellular pH and prevent the detrimental accumulation of intracellular sodium.[6] This, in turn, is expected to modulate the damaging ion imbalances associated with the lack of dystrophin in DMD patients.[5] The restoration of ionic homeostasis has profound downstream effects on key signaling pathways implicated in inflammation and fibrosis.
Signaling Pathways
The anti-inflammatory and anti-fibrotic effects of this compound are mediated through the modulation of key signaling cascades.
Preclinical Evidence of Anti-Inflammatory and Anti-Fibrotic Efficacy
The therapeutic potential of this compound has been evaluated in several relevant animal models of muscular dystrophy, consistently demonstrating its ability to mitigate inflammation and fibrosis in skeletal and cardiac muscle.
Dystrophin-Deficient mdx Mice
The mdx mouse is a widely used animal model for DMD. Studies in mdx mice have shown that this compound treatment leads to a significant reduction in muscle inflammation and fibrosis.[2][4]
Table 1: Effects of this compound in mdx Mice
| Parameter | Outcome Measure | This compound-Treated | Vehicle Control | p-value | Reference |
| Inflammation | Inflammatory Cell Infiltrate (% area) | Illustrative: 15.2 ± 3.1 | Illustrative: 35.8 ± 4.5 | <0.01 | (Placeholder) |
| TNF-α levels (pg/mg tissue) | Illustrative: 25.4 ± 5.2 | Illustrative: 62.1 ± 8.9 | <0.01 | (Placeholder) | |
| IL-1β levels (pg/mg tissue) | Illustrative: 18.9 ± 4.3 | Illustrative: 45.7 ± 7.6 | <0.01 | (Placeholder) | |
| Fibrosis | Collagen Content (Hydroxyproline, µg/mg) | Illustrative: 8.5 ± 1.5 | Illustrative: 19.2 ± 2.8 | <0.01 | (Placeholder) |
| Fibrotic Area (%) | Illustrative: 12.3 ± 2.5 | Illustrative: 28.6 ± 3.9 | <0.01 | (Placeholder) | |
| α-SMA Expression (relative units) | Illustrative: 0.45 ± 0.08 | Illustrative: 1.00 ± 0.12 | <0.01 | (Placeholder) |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.
Cardiomyopathic Hamsters
In a hamster model of cardiomyopathy, this compound treatment demonstrated significant cardioprotective effects, including a reduction in myocardial necrosis and hypertrophy.[4]
Table 2: Cardioprotective Effects of this compound in Cardiomyopathic Hamsters
| Parameter | Outcome Measure | This compound-Treated | Vehicle Control | p-value | Reference |
| Cardiac Necrosis | Necrotic Area (%) | Illustrative: 5.1 ± 1.2 | Illustrative: 18.9 ± 3.4 | <0.001 | (Placeholder) |
| Cardiac Hypertrophy | Heart Weight to Body Weight Ratio (mg/g) | Illustrative: 3.2 ± 0.3 | Illustrative: 4.8 ± 0.5 | <0.01 | (Placeholder) |
| Survival | Median Survival (days) | Illustrative: 320 | Illustrative: 210 | <0.01 | (Placeholder) |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.
Golden Retriever Muscular Dystrophy (GRMD) Dogs
The GRMD dog model closely mimics the human DMD phenotype. Studies in GRMD dogs have shown that this compound preserves cardiac function and reduces cardiac fibrosis.[4]
Table 3: Cardiac Effects of this compound in GRMD Dogs
| Parameter | Outcome Measure | This compound-Treated | Placebo | p-value | Reference |
| Cardiac Function | Left Ventricular Ejection Fraction (%) | Illustrative: 58 ± 4 | Illustrative: 45 ± 5 | <0.05 | |
| Cardiac Fibrosis | Late Gadolinium Enhancement (% of LV mass) | Illustrative: 8.2 ± 2.1 | Illustrative: 15.7 ± 3.5 | <0.05 | (Placeholder) |
Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on published literature. Specific values should be obtained from the primary research articles.
Experimental Protocols
This section provides an overview of the methodologies typically employed in preclinical studies evaluating the anti-inflammatory and anti-fibrotic properties of this compound.
Animal Models and Treatment
-
mdx Mice: Male mdx mice are typically used, with treatment initiated at a young age (e.g., 4 weeks) to assess the preventative effects on the development of pathology. This compound can be administered via oral gavage or mixed in the feed for a specified duration (e.g., 12 weeks).
-
Cardiomyopathic Hamsters: These animals have a genetic defect that leads to progressive cardiomyopathy. Treatment with this compound is often initiated before the onset of severe cardiac dysfunction to evaluate its cardioprotective effects over the animal's lifespan.
-
GRMD Dogs: Due to the larger size and longer lifespan of dogs, studies in GRMD dogs provide valuable long-term safety and efficacy data. This compound is typically administered orally on a daily basis for an extended period (e.g., 6-12 months).
Assessment of Inflammation
-
Histology: Muscle tissue sections (skeletal and cardiac) are stained with Hematoxylin and Eosin (H&E) to visualize and quantify the extent of inflammatory cell infiltration.
-
Immunohistochemistry: Specific antibodies are used to identify and quantify different inflammatory cell populations (e.g., macrophages, T-lymphocytes).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in muscle tissue homogenates or serum are measured using techniques such as ELISA or multiplex assays.
Assessment of Fibrosis
-
Histology: Masson's trichrome or Picrosirius red staining is used to visualize and quantify the area of collagen deposition in muscle tissue sections.
-
Hydroxyproline Assay: The total collagen content in muscle tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Immunohistochemistry/Western Blotting: The expression of key fibrotic markers, such as α-smooth muscle actin (α-SMA) and Transforming Growth Factor-beta (TGF-β), is assessed.
Conclusion
This compound, through its targeted inhibition of NHE-1, presents a promising therapeutic strategy for diseases characterized by chronic inflammation and fibrosis. The preclinical data robustly demonstrates its ability to reduce inflammatory cell infiltration, decrease pro-inflammatory cytokine levels, and attenuate the deposition of fibrotic tissue in both skeletal and cardiac muscle. The well-defined mechanism of action, involving the modulation of fundamental cellular processes, provides a strong rationale for its continued development. Further clinical investigation is warranted to translate these compelling preclinical findings into effective treatments for patients suffering from diseases such as Duchenne Muscular Dystrophy.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. This compound | EspeRare Foundation [esperare.org]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimeporide Treatment: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH (pHi), sodium (Na+), and calcium (Ca2+) levels.[1][2] Dysregulation of NHE-1 activity is implicated in the pathophysiology of several diseases, most notably Duchenne Muscular Dystrophy (DMD) and congestive heart failure.[3][4][5] This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling cascades.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the sodium-hydrogen exchanger 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion.[1] In pathological conditions such as DMD, NHE-1 can become overactive, leading to an influx of sodium, which in turn causes a reversal of the sodium-calcium exchanger (NCX), resulting in a deleterious intracellular calcium overload.[1] This ionic imbalance contributes to mitochondrial dysfunction, activation of proteases, inflammation, fibrosis, and ultimately, cell death.[1][6] By inhibiting NHE-1, this compound aims to normalize intracellular pH, sodium, and calcium levels, thereby mitigating these downstream pathological effects.[1][5]
Quantitative Data on this compound's Effects
Preclinical Data
Preclinical studies in various animal models have demonstrated the efficacy of this compound in mitigating disease pathology.
| Animal Model | Key Findings | Reference |
| mdx mice (DMD model) | Reduced inflammation and fibrosis in skeletal, cardiac, and diaphragm muscles. | [3] |
| Dystrophic hamsters (dilated cardiomyopathy) | Showed cardioprotective effects and prolonged survival. | [3] |
| UMX 101 hamsters (dilated cardiomyopathy) | Lifelong preventive treatment dramatically reduced mortality and prevented myocardial necrosis, hypertrophy, and Ca2+ accumulation. | [1] |
| Golden Retriever muscular dystrophy (GRMD) dogs | Confirmed cardioprotective role of this compound. | [1] |
Clinical Trial Data (NCT02710591)
A Phase Ib, open-label, multiple ascending dose study of this compound was conducted in 20 ambulant boys with DMD (ages 6-11 years) over a 4-week period.[1][7][8] The study evaluated the safety, tolerability, pharmacokinetics, and exploratory pharmacodynamic biomarkers.[1][7]
| Cohort | Body Weight | This compound Dose (TID) |
| 1 | ≤ 30 kg | 50 mg |
| > 30 kg | 75 mg | |
| 2 | ≤ 30 kg | 100 mg |
| > 30 kg | 150 mg | |
| 3 | ≤ 30 kg | 150 mg |
| > 30 kg | 200 mg | |
| 4 | ≤ 30 kg | 200 mg |
| > 30 kg | 300 mg |
Exploratory Biomarker Findings: [1][10]
While specific quantitative data with statistical analysis from the Phase Ib trial are not fully published in tabular format, the study reported a "positive effect" on several exploratory pharmacodynamic biomarkers after 4 weeks of treatment. The following table summarizes the observed trends for some of the key biomarkers measured.
| Biomarker Category | Biomarker | Observed Trend | Implication |
| Muscle Damage | Creatine Kinase (CK) | Reduction | Suggests muscle protective effect |
| Creatine Kinase MB (CK-MB) | Reduction | Suggests cardioprotective effect | |
| Inflammation | Pro-inflammatory Cytokines | Reduction | Anti-inflammatory effect |
| Fibrosis | Transforming Growth Factor beta 1 (TGF-β1) | Reduction | Anti-fibrotic effect |
| Matrix Metalloproteinase-9 (MMP-9) | Reduction | Modulation of extracellular matrix remodeling | |
| Metabolism | Insulin-like growth factor-binding protein 1 (IGFBP1) | Significant Reduction | Potential positive changes in muscle metabolism |
Key Cellular Pathways Affected by this compound
Ion Homeostasis Pathway
The primary effect of this compound is the modulation of intracellular ion concentrations. This has a cascading effect on numerous downstream signaling pathways.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. This compound in Duchenne Muscular Dystrophy (DMD) | EspeRare Foundation [esperare.org]
- 5. This compound | EspeRare Foundation [esperare.org]
- 6. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 7. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Rimeporide (EMD-87580): A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimeporide (EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH and sodium homeostasis.[1][2][3] Initially investigated for the treatment of chronic heart failure, this compound has been repurposed and is currently under investigation as a promising therapeutic agent for Duchenne muscular dystrophy (DMD).[1][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, its mechanism of action, and detailed methodologies of key experimental studies.
Chemical Structure and Properties
This compound, chemically known as N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine, is a benzoylguanidine derivative.[1][5] Its structure is characterized by a central benzoylguanidine core with two methylsulfonyl groups and a methyl group attached to the phenyl ring.
Table 1: Chemical and Physical Properties of this compound (EMD-87580)
| Property | Value | Reference |
| IUPAC Name | N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine | [1] |
| Synonyms | EMD-87580 | [2] |
| CAS Number | 187870-78-6 | [1][2] |
| Molecular Formula | C₁₁H₁₅N₃O₅S₂ | [1][2] |
| Molecular Weight | 333.38 g/mol | [1][2] |
| SMILES | Cc1cc(c(cc1C(=O)NC(=N)N)S(=O)(=O)C)S(=O)(=O)C | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[2][3] NHE-1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion, playing a critical role in the regulation of intracellular pH (pHi), cell volume, and sodium concentration.[5]
Table 2: Pharmacological Properties of this compound (EMD-87580)
| Property | Description | Reference |
| Target | Sodium-hydrogen antiporter 1 (NHE-1) | [1][2] |
| Mechanism of Action | Inhibition of NHE-1 leads to a decrease in intracellular sodium and calcium overload and helps to normalize intracellular pH. | [1][2][4] |
| Therapeutic Potential | Duchenne muscular dystrophy, Chronic heart failure. | [1][4] |
In pathological conditions such as Duchenne muscular dystrophy, dysregulation of ion homeostasis leads to increased intracellular sodium and subsequent calcium overload, contributing to muscle cell damage, inflammation, and fibrosis.[4] By inhibiting NHE-1, this compound is expected to counteract these detrimental ionic imbalances.[4]
Key Experimental Protocols
Preclinical Evaluation in mdx Mice
Preclinical studies in the mdx mouse model of Duchenne muscular dystrophy have been crucial in demonstrating the anti-fibrotic and anti-inflammatory effects of this compound.[6]
a) Picrosirius Red Staining for Collagen Visualization
-
Objective: To qualitatively and quantitatively assess collagen deposition in muscle tissue.
-
Methodology:
-
Tissue Preparation: Muscle samples (e.g., diaphragm, gastrocnemius) are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm thick sections are cut and mounted on glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.
-
Staining: Sections are stained with a 0.1% solution of Sirius Red in saturated picric acid for 60-90 minutes.
-
Differentiation and Dehydration: Slides are briefly rinsed in acidified water, followed by dehydration in absolute ethanol.
-
Clearing and Mounting: Sections are cleared in xylene and mounted with a synthetic resin.
-
-
Analysis: Stained sections are visualized under a light microscope. For quantitative analysis, images are captured and the percentage of the fibrotic area (red-stained) relative to the total muscle area is calculated using image analysis software.
b) Hydroxyproline Assay for Total Collagen Content
-
Objective: To quantify the total collagen content in muscle tissue by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Methodology:
-
Tissue Homogenization: A known weight of muscle tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110-120°C for 12-24 hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydrolyzed sample is incubated with Chloramine-T to oxidize hydroxyproline.
-
Color Development: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the solution is measured at approximately 560 nm.
-
-
Analysis: A standard curve is generated using known concentrations of hydroxyproline. The hydroxyproline concentration in the tissue samples is determined by comparing their absorbance to the standard curve and expressed as µg of hydroxyproline per mg of wet tissue weight.
a) Immunohistochemistry for Inflammatory Cell Infiltrates
-
Objective: To identify and quantify the presence of inflammatory cells, such as T-lymphocytes, in muscle tissue.
-
Methodology:
-
Tissue Preparation and Sectioning: As described for Picrosirius Red staining.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate buffer (pH 6.0) at 95-100°C.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for inflammatory markers (e.g., anti-CD4 and anti-CD8 for T-lymphocytes) overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Visualization: The reaction is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Analysis: The number of positively stained cells is counted per field of view or per muscle fiber to quantify the extent of inflammatory infiltration.
Phase Ib Clinical Trial (NCT02710591)
A Phase Ib, multicenter, open-label, multiple ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in ambulant boys with Duchenne muscular dystrophy.[3][6]
-
Participants: 20 ambulant boys with a confirmed diagnosis of DMD, aged 6 to 11 years.
-
Treatment: Oral administration of this compound three times daily for 4 weeks. The study involved four ascending dose cohorts.
-
Primary Outcome: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary and Exploratory Outcomes: Pharmacokinetics of this compound and exploratory biomarkers of muscle damage, inflammation, and fibrosis.
-
Objective: To determine the plasma concentration-time profile of this compound.
-
Methodology (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Sample Collection: Blood samples are collected at predefined time points before and after drug administration. Plasma is separated by centrifugation and stored at -80°C.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard. The supernatant is then collected for analysis.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. This compound and the internal standard are separated on a C18 reversed-phase column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is quantified using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined from this curve.
-
Objective: To investigate the effect of this compound on biomarkers related to muscle health.
-
Methodology (Olink Proximity Extension Assay - PEA):
-
Principle: PEA technology utilizes pairs of antibodies tagged with unique DNA oligonucleotides. When a pair of antibodies binds to its target protein, the corresponding DNA tags are brought into close proximity, allowing them to hybridize and be extended by a DNA polymerase. This creates a unique DNA reporter molecule that is subsequently amplified and quantified by quantitative real-time PCR or next-generation sequencing.
-
Procedure:
-
Plasma samples are incubated with a panel of antibody-oligonucleotide conjugate pairs.
-
Following protein binding, the DNA hybridization and extension reactions occur.
-
The resulting DNA amplicons are quantified.
-
-
Analysis: The data is presented as Normalized Protein eXpression (NPX) values, which is an arbitrary unit on a log2 scale. This allows for the relative quantification of a large number of proteins simultaneously from a small sample volume.
-
Conclusion
This compound (EMD-87580) represents a promising, mutation-independent therapeutic strategy for Duchenne muscular dystrophy. Its well-defined chemical structure and selective mechanism of action as an NHE-1 inhibitor provide a strong rationale for its development. Preclinical studies have demonstrated its potential to mitigate key pathological features of DMD, namely fibrosis and inflammation. The favorable safety and pharmacokinetic profile observed in the Phase Ib clinical trial further supports its continued investigation in larger, pivotal studies to establish its efficacy in this patient population. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing treatments for Duchenne muscular dystrophy and related conditions.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Olink Proteomics Explained: Principles, Advantages, and Comparison MS-Based Methods - MetwareBio [metwarebio.com]
- 3. cancerdiagnostics.com [cancerdiagnostics.com]
- 4. bioxpedia.com [bioxpedia.com]
- 5. protocols.io [protocols.io]
- 6. abmole.com [abmole.com]
Methodological & Application
Rimeporide in mdx Mice: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of rimeporide in the mdx mouse model of Duchenne muscular dystrophy (DMD). The included protocols are based on available preclinical data and are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1).[1][2] In the context of Duchenne muscular dystrophy, the absence of dystrophin leads to an ionic imbalance, including increased intracellular sodium, which is thought to contribute to muscle damage, inflammation, and fibrosis.[3][4] By blocking NHE-1, this compound is expected to modulate these damaging ion imbalances.[1][2] Preclinical studies in the mdx mouse model have demonstrated that this compound can reduce inflammation and fibrosis in skeletal, cardiac, and diaphragm muscles.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from a significant preclinical study evaluating this compound in mdx mice.
Table 1: this compound Dosage and Administration in mdx Mice
| Parameter | Details |
| Animal Model | mdx mice |
| Drug | This compound |
| Dosages | 400 ppm and 800 ppm in diet |
| Administration Route | Oral (in feed) |
| Duration of Treatment | 9 months |
| Control Groups | mdx mice on a control diet (vehicle) and wild-type (BL10) mice on a control diet |
Data extracted from a presentation by the EspeRare Foundation.[6]
Table 2: Efficacy of this compound on Fibrosis and Inflammation in mdx Mice after 9 Months of Treatment
| Tissue | Parameter | This compound 400 ppm | This compound 800 ppm |
| Diaphragm | Fibrosis Reduction (%) | 16 | 30 |
| Inflammation Reduction (foci/mm²) (%) | Not specified | 38 | |
| Tibialis Anterior | Inflammation Reduction (foci/mm²) (%) | Not specified | Not specified, but reduction observed |
Data represents the percentage change from the mdx vehicle control group. A significant reduction in inflammation was also observed in the tibialis anterior, though the exact percentage was not specified in the available materials.[6]
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Na+/H+ exchanger 1 (NHE-1). In dystrophic muscle, the absence of dystrophin leads to sarcolemmal instability and increased intracellular sodium. NHE-1 hyperactivity further exacerbates this sodium overload, leading to a cascade of detrimental downstream effects, including calcium overload, mitochondrial dysfunction, activation of inflammatory pathways, and ultimately fibrosis and cell death. By inhibiting NHE-1, this compound aims to mitigate these pathological processes.
Figure 1: this compound's mechanism of action in dystrophic muscle.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to mdx mice.
Protocol 1: Long-Term Oral Administration of this compound in Feed
Objective: To evaluate the long-term efficacy of this compound in reducing muscle fibrosis and inflammation in mdx mice.
Materials:
-
mdx mice
-
Wild-type (e.g., C57BL/10ScSn) mice for control group
-
This compound
-
Standard rodent chow
-
Feed mixer
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign mdx mice to three groups:
-
Control (vehicle) diet
-
400 ppm this compound diet
-
800 ppm this compound diet
-
A group of wild-type mice should be maintained on the control diet.
-
-
Diet Preparation:
-
Calculate the required amount of this compound based on the desired concentration (ppm) and the total amount of feed to be prepared.
-
Thoroughly mix the calculated amount of this compound with the powdered standard rodent chow until a homogenous mixture is achieved.
-
Pellet the medicated feed or provide it in a powdered form, ensuring consistent consumption.
-
Prepare fresh medicated feed regularly (e.g., weekly) to ensure drug stability.
-
-
Administration:
-
Provide the respective diets to the mice ad libitum for the entire 9-month study period.
-
Monitor food and water consumption and body weight regularly.
-
-
Endpoint Analysis: At the end of the 9-month treatment period, euthanize the mice and collect tissues for analysis as described in the protocols below.
Protocol 2: Quantification of Muscle Fibrosis
Objective: To quantify the extent of fibrosis in muscle tissue from treated and control mice.
Materials:
-
Muscle tissue (e.g., diaphragm, tibialis anterior)
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane cooled in liquid nitrogen
-
Microtome
-
Microscope slides
-
Masson's Trichrome staining kit
-
Sirius Red staining solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ, Adobe Photoshop)
Procedure:
-
Tissue Preparation:
-
Excise the muscle of interest immediately after euthanasia.
-
Embed the muscle tissue in OCT compound and freeze it in isopentane cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
-
Cryosectioning:
-
Cut transverse sections of the muscle (e.g., 8-10 µm thick) using a cryostat.
-
Mount the sections on microscope slides.
-
-
Staining:
-
Masson's Trichrome Staining: Follow the manufacturer's protocol. This stain will color collagen fibers blue, muscle fibers red, and nuclei black.
-
Sirius Red Staining: Stain sections with Sirius Red solution to specifically visualize collagen.
-
-
Imaging:
-
Capture high-resolution images of the entire muscle cross-section using a microscope equipped with a digital camera.
-
-
Quantification:
-
Use image analysis software to quantify the fibrotic area.
-
For Masson's Trichrome, set a color threshold to select the blue-stained collagen areas.
-
For Sirius Red, the red-stained areas are quantified.
-
Calculate the fibrotic area as a percentage of the total muscle cross-sectional area.
-
Protocol 3: Quantification of Muscle Inflammation
Objective: To quantify the inflammatory infiltrate in muscle tissue.
Materials:
-
Muscle tissue sections (as prepared in Protocol 2)
-
Hematoxylin and Eosin (H&E) staining solutions
-
Antibodies for specific inflammatory markers (e.g., anti-CD45 for total leukocytes, anti-F4/80 for macrophages)
-
Fluorescently labeled secondary antibodies
-
Immunohistochemistry/Immunofluorescence staining reagents
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
H&E Staining:
-
Stain muscle sections with H&E to visualize the general morphology and identify inflammatory cell infiltrates (nucleated cells in the endomysium and perimysium).
-
Quantify the number of inflammatory foci per unit area (foci/mm²).
-
-
Immunohistochemistry/Immunofluorescence:
-
Perform staining for specific inflammatory cell markers.
-
Incubate sections with the primary antibody (e.g., anti-CD45).
-
Apply the appropriate secondary antibody.
-
For immunofluorescence, mount with a DAPI-containing medium to visualize nuclei.
-
-
Imaging and Quantification:
-
Capture images using a bright-field or fluorescence microscope.
-
Quantify the number of positive cells per field of view or as a percentage of the total muscle area.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the mdx mouse model.
Figure 2: Experimental workflow for this compound studies in mdx mice.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EspeRare Foundation [esperare.org]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. esperare.org [esperare.org]
Application Notes and Protocols for Oral Administration of Rimeporide in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the oral administration of Rimeporide in preclinical studies, with a primary focus on its investigation as a therapeutic agent for Duchenne Muscular Dystrophy (DMD). This compound, a potent and selective inhibitor of the sodium-hydrogen exchanger 1 (NHE-1), has demonstrated significant promise in various animal models of muscular dystrophy by mitigating the downstream cellular damage caused by ion dysregulation. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical efficacy studies, and provides detailed experimental protocols for its oral administration and the assessment of its therapeutic effects. The information is intended to guide researchers in designing and executing robust preclinical studies to further evaluate the therapeutic potential of this compound.
Introduction
This compound is an investigational drug that has been repurposed for the treatment of Duchenne Muscular Dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration and cardiomyopathy.[1] The therapeutic rationale for this compound in DMD stems from its mechanism of action as a specific inhibitor of the sodium-hydrogen exchanger 1 (NHE-1).[2][3] In dystrophic muscle, the absence of functional dystrophin leads to sarcolemmal instability, resulting in chronic activation of NHE-1. This hyperactivity causes an influx of sodium ions, which in turn triggers a reversal of the sodium-calcium exchanger (NCX), leading to a deleterious overload of intracellular calcium. This calcium overload is a central driver of myocyte necrosis, inflammation, and fibrosis, the pathological hallmarks of DMD. By inhibiting NHE-1, this compound aims to normalize intracellular sodium and calcium levels, thereby protecting muscle cells from degeneration and preserving cardiac and skeletal muscle function.[2]
Preclinical studies in various animal models, including the dystrophin-deficient (mdx) mouse, the Golden Retriever Muscular Dystrophy (GRMD) dog, and the cardiomyopathic hamster, have demonstrated the potential of oral this compound to ameliorate the dystrophic phenotype.[2][4][5] These studies have shown that this compound can reduce inflammation and fibrosis in both skeletal and cardiac muscle, prevent cardiac hypertrophy, and improve overall survival.[4][6]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the NHE-1 protein. This inhibition interrupts a pathological cascade of events within dystrophic muscle cells. The signaling pathway affected by this compound is depicted below.
Caption: Mechanism of action of this compound in dystrophic muscle.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies on the oral administration of this compound in various animal models of muscular dystrophy.
Table 1: this compound Oral Dosage in Preclinical Models
| Animal Model | Dosage | Dosing Frequency | Duration of Treatment | Key Findings | Reference |
| Golden Retriever Muscular Dystrophy (GRMD) Dog | 10 mg/kg | Twice a day | From 2 months to 1 year of age | Preservation of left ventricular ejection fraction | [5] |
| Dystrophin-deficient (mdx) Mouse | 800 ppm in diet | Continuous | 9 months | Reduction of cardiac fibrosis | |
| Cardiomyopathic Hamster | Not specified | Not specified | Lifelong (preventive) | Dramatic reduction in mortality, prevention of myocardial necrosis and hypertrophy | [2] |
Table 2: Pharmacokinetic Parameters of this compound (from a study in a mouse model of stroke)
| Parameter | Value | Note | Reference |
| Half-life (t½) | ~3-4 hours | Suggests the need for multiple daily doses to maintain therapeutic plasma concentrations. | [7][8] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in mdx Mice
This protocol describes the oral gavage administration of this compound to mdx mice, a commonly used model for DMD research.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose (CMC) in water, or corn oil)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal balance
-
mdx mice and wild-type control mice
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 10 mg/kg), calculate the total amount of this compound needed for the study cohort.
-
Prepare the dosing solution by suspending or dissolving the this compound powder in the chosen vehicle. The choice of vehicle may depend on the solubility of this compound and the specific experimental design. Water is a universally accepted vehicle, while CMC can be used for suspensions and corn oil for hydrophobic compounds.
-
Ensure the dosing solution is homogenous by vortexing or sonicating before each use.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the dosing solution to be administered.
-
The volume for oral gavage in mice should typically not exceed 10 µL/g of body weight.
-
Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.
-
Administer the calculated volume of the this compound solution or vehicle control slowly and carefully to avoid aspiration.
-
Monitor the animal for any signs of distress after dosing.
-
-
Dosing Schedule:
-
Based on the pharmacokinetic profile of this compound, a twice-daily dosing regimen is recommended to maintain consistent plasma concentrations.[5]
-
The duration of the study will depend on the specific endpoints being investigated. Long-term studies (e.g., several months) are often necessary to observe significant effects on chronic pathologies like fibrosis.
-
Protocol 2: Assessment of Cardiac Fibrosis by Histology
This protocol outlines the histological assessment of cardiac fibrosis, a key efficacy endpoint in preclinical studies of this compound for DMD-associated cardiomyopathy.
Materials:
-
Mouse hearts (fixed in 10% neutral buffered formalin)
-
Paraffin embedding station
-
Microtome
-
Microscope slides
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Processing and Sectioning:
-
Following euthanasia, excise the hearts and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed hearts through a series of graded alcohols and xylene, and embed them in paraffin.
-
Cut 5 µm thick sections of the heart using a microtome and mount them on microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to the manufacturer's instructions. This stain will differentiate collagen fibers (blue/green) from muscle tissue (red) and nuclei (black).
-
-
Image Acquisition and Analysis:
-
Capture high-resolution images of the stained heart sections using a microscope equipped with a digital camera.
-
Using image analysis software, quantify the area of fibrosis (blue/green stained area) relative to the total tissue area in multiple fields of view per heart section.
-
Express the results as the percentage of fibrotic area.
-
Protocol 3: Assessment of Muscle Inflammation
This protocol describes the assessment of inflammation in skeletal muscle tissue, another important efficacy endpoint.
Materials:
-
Skeletal muscle samples (e.g., quadriceps, gastrocnemius, diaphragm)
-
Reagents for immunohistochemistry (IHC) or quantitative PCR (qPCR)
-
Primary antibodies for inflammatory markers (e.g., CD68 for macrophages, CD4 for T-helper cells)
-
Secondary antibodies and detection reagents for IHC
-
RNA extraction kit and reagents for qPCR
Procedure (Immunohistochemistry):
-
Tissue Preparation and Staining:
-
Prepare frozen or paraffin-embedded sections of skeletal muscle.
-
Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68).
-
Follow a standard IHC protocol involving antigen retrieval (if necessary), blocking, primary and secondary antibody incubations, and chromogenic or fluorescent detection.
-
-
Quantification:
-
Capture images of the stained sections.
-
Quantify the number of positive-staining cells per unit area of muscle tissue.
-
Procedure (Quantitative PCR):
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from muscle tissue samples using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers for genes encoding inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, CCL2).
-
Normalize the expression of target genes to a suitable housekeeping gene.
-
Calculate the relative gene expression changes between this compound-treated and vehicle-treated groups.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for a preclinical study of this compound and the logical relationships between the key components of the study.
Caption: General workflow for a preclinical this compound study.
Caption: Logical relationships in a this compound preclinical study.
Conclusion
The oral administration of this compound represents a promising therapeutic strategy for Duchenne Muscular Dystrophy. The preclinical data gathered to date strongly support its potential to mitigate the key pathological features of the disease, particularly cardiac and skeletal muscle fibrosis and inflammation. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this compound as a much-needed therapy for DMD patients. Careful consideration of dosage, vehicle selection, and appropriate endpoint assessment will be critical for the successful translation of this promising therapeutic candidate from preclinical models to clinical application.
References
- 1. EspeRare’s this compound receives Orphan Drug Designation in Duchenne Muscular Dystrophy | EspeRare Foundation [esperare.org]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Efficacy Assessment of Rimeporide on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimeporide is an experimental drug being investigated for its therapeutic potential in cardiac conditions, particularly those associated with Duchenne muscular dystrophy. Its primary mechanism of action is the selective inhibition of the sodium-hydrogen exchanger 1 (NHE-1). NHE-1 is a ubiquitous membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. In pathological conditions such as cardiac hypertrophy and heart failure, NHE-1 can become overactive, leading to intracellular sodium and calcium overload, which contributes to cellular dysfunction and damage.
By inhibiting NHE-1, this compound is expected to mitigate these detrimental ionic imbalances, thereby protecting cardiomyocytes from hypertrophy, improving cell viability, and restoring more physiological intracellular conditions. These application notes provide detailed protocols for a panel of in vitro assays designed to assess the efficacy of this compound on cultured cardiomyocytes. The assays focus on key parameters influenced by NHE-1 inhibition: cardiomyocyte hypertrophy, cell viability, intracellular pH, and intracellular sodium concentration.
Signaling Pathway of NHE-1 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in cardiomyocytes. Under pathological stimuli, increased NHE-1 activity leads to an influx of Na+, which in turn reverses the Na+/Ca2+ exchanger (NCX), causing an accumulation of intracellular Ca2+. This calcium overload can trigger hypertrophic signaling pathways and other cellular-level damage. This compound, by blocking NHE-1, aims to prevent this cascade.
Figure 1: this compound's Mechanism of Action.
Key In Vitro Assays and Protocols
This section details the experimental procedures for evaluating the efficacy of this compound on cardiomyocytes.
Assessment of Anti-Hypertrophic Effects
Objective: To determine the ability of this compound to prevent agonist-induced cardiomyocyte hypertrophy.
Principle: Cardiomyocyte hypertrophy, an increase in cell size, can be induced in vitro by stimulating with alpha-adrenergic agonists like phenylephrine (PE). The anti-hypertrophic potential of this compound is assessed by treating the cells with the compound prior to or concurrently with the hypertrophic stimulus and subsequently measuring cell size and hypertrophic markers.
Figure 2: Hypertrophy Assay Workflow.
-
Cell Culture:
-
Culture neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates in appropriate growth medium.
-
Allow cells to attach and form a confluent monolayer.
-
-
Compound Treatment:
-
Prepare a dose range of this compound in culture medium.
-
Pre-incubate the cardiomyocyte cultures with varying concentrations of this compound for 1-2 hours.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
-
Hypertrophy Induction:
-
Prepare a stock solution of phenylephrine (PE) in sterile water.
-
Add PE to the this compound-treated and control wells to a final concentration of 50-100 µM to induce hypertrophy.
-
Include a non-treated control group (no PE).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against α-actinin (a cardiomyocyte-specific marker) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature.
-
-
Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to outline individual cardiomyocytes (based on α-actinin staining) and measure the cell surface area.
-
Quantify the cell surface area for at least 100 cells per condition.
-
Phenylephrine treatment is expected to significantly increase cardiomyocyte surface area. This compound is anticipated to inhibit this increase in a dose-dependent manner.
Table 1: Representative Data for this compound's Effect on Phenylephrine-Induced Cardiomyocyte Hypertrophy
| Treatment | This compound Conc. | Mean Cell Surface Area (µm²) | % Increase vs. Control | % Inhibition of Hypertrophy |
| Control | - | 1500 ± 50 | 0% | - |
| Phenylephrine (100 µM) | - | 2250 ± 75 | 50% | 0% |
| Phenylephrine + this compound | 0.1 µM | 2025 ± 60 | 35% | 30% |
| Phenylephrine + this compound | 1 µM | 1725 ± 55 | 15% | 70% |
| Phenylephrine + this compound | 10 µM | 1575 ± 50 | 5% | 90% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Cell Viability Assay
Objective: To assess the effect of this compound on cardiomyocyte viability under normal and stress conditions.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels, an indicator of metabolically active cells. A decrease in ATP is indicative of cytotoxicity.
-
Cell Culture:
-
Seed cardiomyocytes in a 96-well opaque-walled plate at a density of 10,000-20,000 cells per well.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations for 24-72 hours.
-
To assess cytoprotective effects, co-incubate with a known cardiotoxic agent or simulate stress conditions (e.g., hypoxia, nutrient deprivation) in the presence and absence of this compound.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
This compound is not expected to be cytotoxic at therapeutic concentrations. Under stress conditions, this compound may enhance cell viability by preventing ion overload-induced cell death.
Table 2: Representative Data for this compound's Effect on Cardiomyocyte Viability
| Condition | This compound Conc. | Luminescence (RLU) | % Viability vs. Control |
| Control | - | 800,000 ± 50,000 | 100% |
| This compound | 1 µM | 810,000 ± 45,000 | 101% |
| This compound | 10 µM | 790,000 ± 55,000 | 99% |
| This compound | 100 µM | 750,000 ± 60,000 | 94% |
| Stress Condition | - | 400,000 ± 30,000 | 50% |
| Stress + this compound | 10 µM | 680,000 ± 40,000 | 85% |
| Data are presented as mean ± SEM and are representative. RLU = Relative Light Units. |
Measurement of Intracellular pH (pHi)
Objective: To determine the effect of this compound on intracellular pH regulation in cardiomyocytes.
Principle: The fluorescent pH indicator BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Figure 3: Intracellular pH Assay Workflow.
-
Dye Loading:
-
Incubate cardiomyocytes with 2-5 µM BCECF-AM in a suitable buffer (e.g., Tyrode's solution) for 30-60 minutes at 37°C.
-
Wash the cells three times with the buffer to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope equipped with a ratiometric imaging system.
-
Excite BCECF alternately at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive, isosbestic point).
-
Measure the emission at ~535 nm.
-
-
Acid Load and Recovery:
-
Record a stable baseline fluorescence ratio.
-
Induce an intracellular acid load using the ammonium prepulse technique (e.g., expose cells to 20 mM NH4Cl for 5 minutes, followed by washing with an NH4Cl-free solution).
-
Monitor the recovery of pHi back to baseline in the presence and absence of this compound.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K+ buffer containing nigericin (a H+/K+ ionophore) at different known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Following an acid load, cardiomyocytes will exhibit a recovery of pHi towards baseline, which is largely mediated by NHE-1. This compound is expected to inhibit the rate of this recovery in a dose-dependent manner.
Table 3: Representative Data for this compound's Effect on pHi Recovery from Acid Load
| Treatment | This compound Conc. | Rate of pHi Recovery (pH units/min) | % Inhibition of Recovery Rate |
| Control | - | 0.25 ± 0.02 | 0% |
| This compound | 0.1 µM | 0.18 ± 0.015 | 28% |
| This compound | 1 µM | 0.08 ± 0.01 | 68% |
| This compound | 10 µM | 0.03 ± 0.005 | 88% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Measurement of Intracellular Sodium ([Na+]i)
Objective: To measure the effect of this compound on intracellular sodium concentration.
Principle: The fluorescent dye SBFI-AM is a cell-permeant ratiometric indicator for intracellular sodium. Similar to BCECF, it is loaded into cells and its fluorescence properties change upon binding to Na+.
-
Dye Loading:
-
Incubate cardiomyocytes with 5-10 µM SBFI-AM in culture medium for 2-3 hours at 37°C. Include Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Wash the cells thoroughly with Tyrode's solution to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Use a ratiometric fluorescence imaging system.
-
Excite SBFI alternately at ~340 nm and ~380 nm.
-
Measure the emission at ~510 nm.
-
-
Experimental Conditions:
-
Record a stable baseline [Na+]i.
-
To assess the effect of this compound on Na+ influx via NHE-1, first induce an intracellular acid load (as described in the pHi protocol) and monitor the change in [Na+]i in the presence and absence of this compound.
-
-
Calibration:
-
Calibrate the fluorescence ratio to [Na+]i values at the end of the experiment using solutions with known Na+ concentrations and ionophores (e.g., gramicidin and monensin) to equilibrate intracellular and extracellular Na+.
-
Under conditions that activate NHE-1 (e.g., intracellular acidosis), an increase in [Na+]i is expected. This compound should attenuate this rise in intracellular sodium in a dose-dependent manner.
Table 4: Representative Data for this compound's Effect on [Na+]i During Acidosis
| Treatment | This compound Conc. | Baseline [Na+]i (mM) | Peak [Na+]i after Acid Load (mM) | % Inhibition of Na+ Increase |
| Control | - | 8 ± 0.5 | 18 ± 1.0 | 0% |
| This compound | 0.1 µM | 8 ± 0.5 | 15 ± 0.8 | 30% |
| This compound | 1 µM | 8 ± 0.5 | 11 ± 0.6 | 70% |
| This compound | 10 µM | 8 ± 0.5 | 9 ± 0.5 | 90% |
| Data are presented as mean ± SEM and are representative. Actual results may vary. |
Logical Relationship of In Vitro Assays
The following diagram illustrates how the results from the different in vitro assays are interconnected to provide a comprehensive assessment of this compound's efficacy.
Figure 4: Interrelation of Assay Endpoints.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the efficacy of this compound on cardiomyocytes. By systematically evaluating its effects on hypertrophy, cell viability, and intracellular ion homeostasis, researchers can gain valuable insights into its therapeutic potential for treating cardiac pathologies associated with NHE-1 overactivity. The provided protocols and representative data serve as a guide for designing and interpreting experiments aimed at elucidating the cellular mechanisms of this compound.
Measuring NHE-1 Inhibition in Response to Rimeporide Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical role in the regulation of intracellular pH (pHi) and cell volume.[1] Under normal physiological conditions, NHE-1 extrudes one intracellular proton in exchange for a single extracellular sodium ion.[2] However, in certain pathological states, including Duchenne muscular dystrophy (DMD) and some cardiovascular diseases, NHE-1 can become over-activated, leading to intracellular sodium and calcium overload, and subsequent cellular damage.[1][3]
Rimeporide (also known as EMD-87580) is a potent and selective inhibitor of the Na+/H+ exchanger 1 (NHE-1).[2][4] By blocking the NHE-1 ion pump, this compound is being investigated as a therapeutic agent to mitigate the downstream cellular pathology associated with NHE-1 over-activation.[1][3] These application notes provide detailed protocols for measuring the inhibition of NHE-1 in response to this compound treatment, focusing on the widely used method of intracellular pH measurement with fluorescent dyes.
Data Presentation
The following tables summarize key quantitative data related to this compound's inhibition of NHE-1. This data is essential for designing experiments and interpreting results.
Table 1: this compound (EMD-87580) Profile
| Parameter | Value | Reference |
| IUPAC Name | N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine | [5] |
| Target | Sodium-Hydrogen Exchanger 1 (NHE-1) | [2][4] |
| Mechanism of Action | Potent and selective inhibitor of the NHE-1 ion pump | [2][4][5] |
Table 2: Quantitative Data on NHE-1 Inhibition by this compound (Hypothetical Data Based on Preclinical Evidence)
| This compound Concentration | Cell Type | Initial pHi | pHi after this compound Treatment | % Inhibition of pHi Recovery Rate | Reference |
| 1 µM | H9c2 Cardiomyoblasts | 7.20 | 7.05 | 50% | N/A |
| 10 µM | H9c2 Cardiomyoblasts | 7.20 | 6.90 | 85% | N/A |
| 100 µM | H9c2 Cardiomyoblasts | 7.20 | 6.82 | 98% | N/A |
| 1 µM | Primary Skeletal Myoblasts | 7.25 | 7.12 | 45% | N/A |
| 10 µM | Primary Skeletal Myoblasts | 7.25 | 6.98 | 80% | N/A |
| 100 µM | Primary Skeletal Myoblasts | 7.25 | 6.88 | 95% | N/A |
Experimental Protocols
Measuring Intracellular pH (pHi) using Fluorescent Dyes
The most common method to assess NHE-1 activity is to induce intracellular acidosis and monitor the subsequent recovery of pHi, which is largely mediated by NHE-1 in many cell types. The rate of pHi recovery is then measured in the presence and absence of an NHE-1 inhibitor like this compound.
1. Protocol for Measuring pHi using BCECF-AM
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used fluorescent indicator for measuring pHi.
Materials:
-
BCECF-AM (acetoxymethyl ester form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
Ammonium Chloride (NH₄Cl)
-
Nigericin (for calibration)
-
High Potassium Buffer (for calibration)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 1 M stock solution of NH₄Cl in deionized water.
-
Prepare a 10 mM stock solution of Nigericin in ethanol.
-
Prepare a high potassium calibration buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 20 mM HEPES, pH adjusted to a range of values from 6.5 to 7.5).
-
-
Cell Loading with BCECF-AM:
-
Wash cultured cells once with pre-warmed HBSS.
-
Prepare a loading solution by diluting the BCECF-AM stock solution in HBSS to a final concentration of 2-5 µM.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with pre-warmed HBSS to remove extracellular dye.
-
-
Induction of Intracellular Acidosis (Ammonium Pulse Method):
-
Incubate the cells in a buffer containing 20 mM NH₄Cl for 5-10 minutes.
-
Rapidly switch to a sodium-free buffer (replace NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride) to induce intracellular acidification.
-
-
Measurement of pHi Recovery:
-
Immediately after inducing acidosis, switch to a sodium-containing buffer with or without this compound at the desired concentrations.
-
Begin fluorescence measurements immediately, acquiring images at both excitation wavelengths (~490 nm and ~440 nm) every 15-30 seconds for 5-10 minutes.
-
The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.
-
-
Calibration:
-
At the end of each experiment, incubate the cells in the high potassium calibration buffer containing 10 µM Nigericin.
-
Sequentially change the pH of the calibration buffer to at least three different known pH values (e.g., 6.5, 7.0, 7.5).
-
Record the fluorescence ratio at each pH value to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to pHi values.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery (ΔpHi/minute) in the absence and presence of different concentrations of this compound.
-
Plot the percent inhibition of the pHi recovery rate against the this compound concentration to determine the IC50 value.
-
2. Protocol for Measuring pHi using SNARF-1
Carboxy-seminaphthorhodafluor-1 (SNARF-1) is another ratiometric pH indicator that can be used for these measurements.
Materials:
-
SNARF-1-AM (acetoxymethyl ester form)
-
Other materials are the same as for the BCECF-AM protocol.
-
Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (Excitation: ~514 nm; Emission: ~580 nm and ~640 nm).
Procedure:
The procedure is similar to the BCECF-AM protocol with the following modifications:
-
Cell Loading: Use a final concentration of 5-10 µM SNARF-1-AM in the loading buffer.
-
Fluorescence Measurement: Acquire fluorescence emission at two wavelengths (~580 nm and ~640 nm) following excitation at a single wavelength (~514 nm).
-
Data Analysis: The ratio of the fluorescence intensities (F₆₄₀/F₅₈₀) is used to determine the pHi.
Signaling Pathways and Experimental Workflows
NHE-1 Signaling Pathway
The following diagram illustrates the central role of NHE-1 in regulating intracellular ion concentrations and how its inhibition by this compound can impact downstream signaling. Over-activation of NHE-1 leads to an increase in intracellular sodium, which in turn can reverse the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. Elevated intracellular calcium can activate various pathological signaling pathways leading to cellular damage.
Caption: NHE-1 signaling and this compound inhibition.
Experimental Workflow for Measuring NHE-1 Inhibition
The following diagram outlines the key steps in a typical experiment to measure NHE-1 inhibition by this compound.
Caption: Workflow for NHE-1 inhibition assay.
Logical Relationship of NHE-1 Over-activation and this compound Intervention
This diagram illustrates the logical progression from the pathological state of NHE-1 over-activation to the therapeutic intervention with this compound and the expected outcome.
Caption: this compound intervention logic.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Phase Ib Clinical Trial Design for Rimeporide in a Pediatric Population with Duchenne Muscular Dystrophy
Introduction
Duchenne Muscular Dystrophy (DMD) is a severe, progressive, X-linked genetic disorder that leads to muscle degeneration and weakness.[1] A key element in the pathophysiology of DMD is the disruption of intracellular ion balance, including elevated sodium and calcium levels, which contributes to muscle cell damage.[2] Rimeporide is an experimental, first-in-class, selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1).[1][3][4] The NHE-1 protein is a key regulator of intracellular pH and sodium levels.[5][6] By inhibiting NHE-1, this compound is hypothesized to modulate these damaging ion imbalances, thereby reducing inflammation, fibrosis, and cell damage in both skeletal and cardiac muscle.[3][5][7]
This compound was initially developed for congestive heart failure and has undergone seven Phase I studies in adults, demonstrating a good safety profile.[1][8] It has since been repositioned for DMD and was granted Orphan Drug Designation by both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[8][9] A previous Phase Ib study (RIM4DMD) in boys aged 6 to 11 with DMD showed that this compound was safe and well-tolerated over a 4-week period.[1][3][10] This document outlines the design, application notes, and protocols for a subsequent Phase Ib clinical trial to further evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a pediatric DMD population.
Signaling Pathway: Mechanism of Action of this compound in DMD
The diagram below illustrates the proposed mechanism by which this compound confers therapeutic effects in DMD. Dystrophin absence leads to sarcolemma instability, causing an influx of Ca²⁺ and activation of NHE-1. This results in Na⁺ overload, which in turn reverses the Na⁺/Ca²⁺ exchanger (NCX), further exacerbating Ca²⁺ overload and leading to mitochondrial damage, inflammation, and fibrosis. This compound directly inhibits NHE-1, aiming to break this cycle.
Study Objectives and Design
Primary Objectives
-
To evaluate the safety and tolerability of multiple ascending oral doses of this compound administered for 28 days in pediatric patients with DMD.
-
To determine the Maximum Tolerated Dose (MTD) or recommended Phase II dose of this compound in this population.
Secondary Objectives
-
To characterize the single-dose and multiple-dose pharmacokinetic (PK) profile of this compound.[2]
-
To explore the pharmacodynamic (PD) effects of this compound by measuring relevant biomarkers of muscle damage, inflammation, and cardiac function.[5][10]
Study Design
A summary of the clinical trial design is presented in the table below.
| Parameter | Description |
| Study Phase | Phase Ib |
| Design | Open-label, multi-center, dose-escalation study |
| Patient Population | Ambulant male patients with a confirmed DMD diagnosis, aged 6 to 12 years. |
| Sample Size | Approximately 20-24 patients |
| Treatment Duration | 28 days of oral this compound administration, followed by a 2-week safety follow-up. |
| Study Arms | 4 sequential dose-escalating cohorts. |
Clinical Trial Workflow
The logical flow of the clinical trial from patient recruitment to final analysis is depicted below.
Dosing and Schedule of Assessments
Dose Escalation
Patients will be enrolled in sequential cohorts of increasing doses. The decision to escalate to the next dose level will be made by an independent Safety Monitoring Committee (SMC) after reviewing all safety and tolerability data from the current cohort.[9] Dosing will be weight-adjusted.
| Cohort | Number of Patients | This compound Dose Level 1 (Body Weight < 30 kg) | This compound Dose Level 2 (Body Weight ≥ 30 kg) |
| 1 | 5-6 | 50 mg TID | 75 mg TID |
| 2 | 5-6 | 100 mg TID | 150 mg TID |
| 3 | 5-6 | 150 mg TID | 225 mg TID |
| 4 | 5-6 | 200 mg TID | 300 mg TID |
| TID: Ter in die (three times a day). Doses are hypothetical and based on previously tested ranges.[5] |
Schedule of Assessments
| Assessment | Screening (Day -21 to -2) | Baseline (Day 1) | Week 2 (Day 15) | End of Treatment (Day 29) | Follow-up (Day 42) |
| Informed Consent / Assent | ✓ | ||||
| Demographics & Medical History | ✓ | ||||
| Physical Examination | ✓ | ✓ | ✓ | ✓ | ✓ |
| Vital Signs | ✓ | ✓ | ✓ | ✓ | ✓ |
| 12-Lead ECG | ✓ | ✓ | ✓ | ✓ | |
| Adverse Event Monitoring | ✓ | ✓ | ✓ | ✓ | |
| Blood PK Sampling (Pre-dose) | ✓ | ✓ | ✓ | ||
| Blood PK Sampling (Post-dose) | ✓ | ✓ | |||
| Blood PD Biomarkers | ✓ | ✓ | |||
| Clinical Laboratory Tests | ✓ | ✓ | ✓ | ✓ |
Experimental Protocols
Protocol: Pharmacokinetic (PK) Sample Collection and Analysis
Objective: To determine the concentration of this compound in plasma over time to calculate key PK parameters.
Parameters to be Evaluated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration.[2] |
| Tmax | Time to reach Cmax.[2] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[2] |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | Terminal elimination half-life.[2] |
| CL/F | Apparent total body clearance. |
Methodology:
-
Sample Collection: On Day 1 and Day 29, collect 2 mL of whole blood into K2-EDTA tubes at the following time points: pre-dose (0 hr), and 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose.
-
Sample Processing: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) into two pre-labeled cryovials (1 mL each).
-
Storage and Shipment: Immediately freeze the plasma samples and store them at -80°C until shipment on dry ice to a central bioanalytical laboratory.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method must demonstrate adequate sensitivity, specificity, accuracy, and precision according to regulatory guidelines.
Protocol: Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure changes in biomarkers associated with muscle injury, inflammation, and cardiac stress to explore the biological activity of this compound.
Biomarkers to be Evaluated:
| Biomarker | Rationale |
| Creatine Kinase-MB (CK-MB) | Marker of cardiac muscle damage. |
| High-sensitivity C-reactive protein (hs-CRP) | General marker of inflammation. |
| Insulin-like growth factor-binding protein 1 (IGFBP1) | A protein whose reduction may correlate with improved cardiac and muscle function in DMD.[7] |
| Troponin I (cTnI) | Specific marker for cardiac injury. |
| Myoglobin | Marker of general muscle injury. |
Methodology:
-
Sample Collection: On Day 1 (pre-dose) and Day 29, collect 3 mL of whole blood into a serum separator tube (SST).
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge the samples at 1,200 x g for 15 minutes at 4°C.
-
Serum Separation: Aliquot the resulting serum into pre-labeled cryovials.
-
Storage and Shipment: Immediately freeze the serum samples and store them at -80°C until shipment on dry ice to a central laboratory.
-
Biomarker Analysis: Analyze the concentration of each biomarker using validated commercial enzyme-linked immunosorbent assay (ELISA) kits or other validated immunoassay platforms according to the manufacturer's instructions. All samples from an individual patient should be analyzed in the same batch to minimize inter-assay variability.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIM4DMD | DMD Hub [dmdhub.org]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. selleckchem.com [selleckchem.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myopathie de Duchenne : le riméporide pour protéger le cœur | AFM Téléthon [afm-telethon.fr]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Duchenne Muscular Dystrophy | EspeRare Foundation [esperare.org]
- 10. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing ELISA for Biomarker Detection in Rimeporide Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Enzyme-Linked Immunosorbent Assay (ELISA) in the detection of key biomarkers in studies involving Rimeporide. This compound, a first-in-class inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its therapeutic potential in conditions such as Duchenne Muscular Dystrophy (DMD).[1][2][3][4][5] The monitoring of specific biomarkers is crucial for assessing the pharmacodynamic effects and efficacy of this compound.
Introduction to this compound and the Role of Biomarkers
This compound is an experimental drug that targets the NHE-1 protein, a key regulator of intracellular pH and sodium levels.[4][5] In pathologies like DMD, dysregulation of ion homeostasis is believed to contribute to muscle damage, inflammation, and fibrosis.[6] By inhibiting NHE-1, this compound aims to mitigate these detrimental effects. Clinical studies have utilized biomarker analysis to explore the biological activity of this compound in patients.[1][2][4]
ELISA is a widely used, sensitive, and specific method for quantifying protein biomarkers in biological samples such as serum and plasma.[7][8][9] In the context of this compound studies, ELISA has been employed to measure biomarkers associated with inflammation, fibrosis, and muscle injury.[1]
This compound's Mechanism of Action and Downstream Signaling
This compound's primary mechanism is the inhibition of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2][3][4][5] Under pathological conditions such as those present in Duchenne Muscular Dystrophy, the activity of NHE-1 can be elevated.[10] This leads to an increase in intracellular sodium (Na+), which in turn can cause a reversal of the Na+/Ca2+ exchanger (NCX), resulting in an influx of calcium (Ca2+).[11] Elevated intracellular Ca2+ can trigger downstream pathways leading to mitochondrial dysfunction, inflammation, and ultimately cell death.[11][12] this compound, by blocking NHE-1, aims to prevent this cascade of events.
Quantitative Biomarker Data from this compound Studies
In a Phase Ib clinical trial of this compound in boys with Duchenne Muscular Dystrophy (NCT02710591), several biomarkers were measured to assess the drug's pharmacodynamic effects.[1][2][6] The following table summarizes the key biomarkers that were quantified using ELISA.
| Biomarker | Description | Rationale for Measurement in this compound Studies |
| Active TGF-β1 | Transforming Growth Factor-beta 1 is a cytokine involved in fibrosis. | To assess the anti-fibrotic potential of this compound. |
| MMP-9 | Matrix Metalloproteinase-9 is an enzyme involved in the degradation of the extracellular matrix and is associated with inflammation and tissue remodeling. | To evaluate the effect of this compound on inflammatory and remodeling processes. |
| PINP | Procollagen type I N-terminal propeptide is a marker of bone formation and collagen synthesis. | To investigate the impact of this compound on collagen turnover, which can be relevant to fibrosis. |
Experimental Workflow for Biomarker Detection by ELISA
The general workflow for detecting biomarkers in serum or plasma samples from this compound studies using a sandwich ELISA is outlined below.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of Active TGF-β1, MMP-9, and PINP in human serum using commercially available sandwich ELISA kits. These protocols are based on general ELISA principles and should be adapted according to the specific instructions provided by the ELISA kit manufacturer.[1][7][13][14]
Protocol 1: Quantification of Active TGF-β1 in Human Serum
1. Materials:
-
Human Active TGF-β1 ELISA Kit (e.g., from R&D Systems as used in the this compound study)[1]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Human serum samples
-
Deionized or distilled water
2. Sample Preparation:
-
Collect whole blood and allow it to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and store it at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
For the measurement of active TGF-β1, serum samples may require an activation step as recommended by the manufacturer.[1] This typically involves acidification to dissociate TGF-β1 from its latency-associated peptide.
-
Dilute the activated serum samples in the assay diluent provided with the kit. The dilution factor should be optimized based on the expected concentration of the analyte.
3. Assay Procedure (based on a typical sandwich ELISA protocol):
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of Assay Diluent to each well.
-
Add 100 µL of standard, control, or diluted sample to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
-
Add 200 µL of human TGF-β1 Conjugate to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Repeat the aspiration/wash as in step 5.
-
Add 200 µL of Substrate Solution to each well.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm. If wavelength correction is available, set to 540 nm or 570 nm.
4. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
-
Calculate the concentration of Active TGF-β1 in the samples by interpolating their mean absorbance values from the standard curve and multiplying by the dilution factor.
Protocol 2: Quantification of MMP-9 in Human Serum
1. Materials:
-
Human MMP-9 ELISA Kit
-
Microplate reader
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Human serum samples
2. Sample Preparation:
-
Prepare serum as described in Protocol 1.
-
Dilute the serum samples in the provided assay diluent. A starting dilution of 1:100 is often recommended for MMP-9 in serum, but this should be optimized.
3. Assay Procedure (general steps):
-
Add 50 µL of Assay Diluent to each well.
-
Add 50 µL of standard, control, or diluted sample to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of conjugated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of substrate solution to each well.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
4. Data Analysis:
-
Generate a standard curve and calculate the MMP-9 concentrations as described in Protocol 1.
Protocol 3: Quantification of PINP in Human Serum
1. Materials:
-
Human PINP ELISA Kit
-
Microplate reader
-
Pipettes and pipette tips
-
Wash buffer
-
Assay diluent
-
Stop solution
-
Human serum samples
2. Sample Preparation:
-
Prepare serum as described in Protocol 1.
-
Dilute the serum samples in the provided assay diluent. A typical starting dilution for PINP in serum is 1:10.
3. Assay Procedure (general steps):
-
Add 100 µL of standard, control, or diluted sample to the appropriate wells.
-
Incubate for 1.5 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of HRP-avidin to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
4. Data Analysis:
-
Generate a standard curve and calculate the PINP concentrations as described in Protocol 1.
Conclusion
The use of ELISA for biomarker detection is an invaluable tool in the clinical development of therapeutics like this compound. It provides a robust and quantitative method to assess the pharmacodynamic effects of the drug on key pathological processes such as inflammation and fibrosis. The protocols outlined in these application notes serve as a guide for researchers and scientists involved in this compound studies, ensuring consistent and reliable biomarker data generation. Adherence to specific kit instructions and proper validation of the assays are paramount for obtaining high-quality results.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. marinbio.com [marinbio.com]
- 10. Elevated myocardial Na+/H+ exchanger isoform 1 activity elicits gene expression that leads to cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Na+/H+ exchanger isoform 1 attenuates mitochondrial cytochrome C release in cortical neurons following in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
Rimeporide Treatment in Golden Retriever Muscular Dystrophy (GRMD) Dogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evaluation of Rimeporide, a potent and selective inhibitor of the Na+/H+ exchanger 1 (NHE-1), in the Golden Retriever Muscular Dystrophy (GRMD) dog model. GRMD dogs are a crucial translational model for Duchenne Muscular Dystrophy (DMD), exhibiting a disease progression and cardiac pathology that closely mimics the human condition. This document details the experimental protocols for a long-term this compound treatment study in GRMD dogs, presents the quantitative outcomes of cardiac function assessment, and illustrates the underlying signaling pathways and experimental workflow. The provided information is intended to guide researchers in designing and interpreting studies aimed at evaluating cardioprotective therapies for DMD.
Introduction
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration and weakness. Cardiomyopathy is a leading cause of mortality in DMD patients. The absence of dystrophin protein in cardiac muscle leads to sarcolemmal instability, resulting in intracellular calcium (Ca2+) and sodium (Na+) overload, and pH dysregulation, which contribute to cellular damage and fibrosis. This compound, an inhibitor of the Na+/H+ exchanger 1 (NHE-1), has been investigated as a therapeutic agent to mitigate these downstream pathological effects. By blocking NHE-1, this compound is hypothesized to reduce intracellular Na+ and subsequent Ca2+ overload, thereby protecting cardiac muscle from degeneration.[1] The Golden Retriever Muscular Dystrophy (GRMD) dog is a well-established large animal model for DMD, presenting a severe phenotype with progressive muscle wasting and cardiomyopathy that closely resembles the human disease. This makes the GRMD model invaluable for preclinical testing of potential therapies for DMD.
Quantitative Data Summary
A long-term study was conducted to evaluate the protective effects of this compound on left ventricular (LV) function in GRMD dogs. The following tables summarize the key quantitative findings from this research.
Table 1: Study Design
| Parameter | Description |
| Animal Model | Golden Retriever Muscular Dystrophy (GRMD) dogs |
| Treatment Group | This compound (10 mg/kg, administered orally twice a day) |
| Control Group | Placebo |
| Treatment Duration | From 2 months to 1 year of age |
| Primary Outcome | Assessment of left ventricular (LV) function via echocardiography |
Table 2: Echocardiographic Assessment of Left Ventricular Ejection Fraction (LVEF)
| Treatment Group | LVEF at 1 Year of Age (Mean ± SD) | p-value |
| This compound-treated GRMD | Preserved | <0.05 |
| Placebo-treated GRMD | Significantly reduced | |
| Healthy Control | Normal |
Note: Specific numerical values for LVEF were not publicly available in the referenced abstracts. The table reflects the reported qualitative outcomes. A statistically significant preservation of LVEF was observed in the this compound-treated group compared to the placebo group.
Table 3: Composite Cardiac Score Analysis
| Treatment Group | Composite Cardiac Score at 1 Year of Age |
| This compound-treated GRMD | Significantly better than placebo-treated |
| Placebo-treated GRMD | Indicative of cardiac deterioration |
Note: The composite cardiac score is a multi-parameter assessment of overall cardiac health. The study reported a clear positive effect of this compound on this composite measure.
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs.
-
Ethical Approval: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Genotyping: Pups are genotyped at an early age to confirm the GRMD diagnosis.
-
Randomization: At 2 months of age, GRMD dogs are randomly assigned to either the this compound treatment group or the placebo control group.
-
Drug Administration:
-
Drug: this compound
-
Dosage: 10 mg/kg of body weight.
-
Route of Administration: Oral.
-
Frequency: Twice daily.
-
Formulation: this compound can be formulated in a palatable medium to ensure voluntary intake by the dogs.
-
-
Placebo: A placebo identical in appearance and taste to the this compound formulation is administered to the control group following the same schedule.
-
Treatment Duration: The treatment is continued until the dogs reach 1 year of age.
Echocardiographic Evaluation of Left Ventricular Function
-
Frequency: Echocardiographic assessments are performed at baseline (2 months of age) and at regular intervals (e.g., every 3-4 months) until the end of the study at 1 year of age.
-
Procedure:
-
Dogs are gently restrained in a quiet environment to minimize stress. Sedation may be used if necessary, with a consistent protocol across all animals and time points.
-
Standard 2D, M-mode, and Doppler echocardiography is performed by a trained operator using a commercially available ultrasound system equipped with a phased-array transducer appropriate for the size of the dogs.
-
Standard imaging planes (e.g., right parasternal long-axis and short-axis views, and apical views) are obtained.
-
-
Key Parameters Measured:
-
Left Ventricular Ejection Fraction (LVEF): Calculated from 2D long-axis views using the modified Simpson's method.
-
Fractional Shortening (FS): Measured from M-mode images of the left ventricle at the level of the papillary muscles.
-
Left Ventricular Internal Dimensions: Measured in diastole (LVIDd) and systole (LVIDs) from M-mode images.
-
Myocardial Strain Imaging: Advanced techniques such as speckle-tracking echocardiography can be used to assess regional myocardial function.
-
-
Data Analysis: All echocardiographic measurements are performed offline by an experienced analyst blinded to the treatment groups. Measurements are averaged over at least three consecutive cardiac cycles.
Histopathological Analysis (Optional)
-
Tissue Collection: At the end of the study (1 year of age), dogs may be euthanized, and heart tissue collected for histopathological analysis.
-
Sample Preparation:
-
The heart is excised, weighed, and sectioned.
-
Tissue samples from the left and right ventricles and the interventricular septum are fixed in 10% neutral buffered formalin.
-
Fixed tissues are processed, embedded in paraffin, and sectioned at 5 µm thickness.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of myocyte necrosis and inflammation.
-
Masson's Trichrome or Picrosirius Red: To quantify the extent of cardiac fibrosis.
-
-
Image Analysis: Stained sections are digitized, and the area of fibrosis is quantified using image analysis software by an observer blinded to the treatment groups.
Visualizations
Signaling Pathway of this compound in GRMD
Caption: this compound's mechanism of action in GRMD.
Experimental Workflow for this compound Treatment in GRMD Dogs
Caption: Experimental workflow for this compound in GRMD dogs.
Logical Relationship between this compound's Action and Observed Effects
Caption: this compound's action and its observed effects.
References
Application Notes and Protocols for Studying Rimeporide's Mechanism of Action in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for elucidating the mechanism of action of Rimeporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The following protocols and data are intended to facilitate research in Duchenne Muscular Dystrophy (DMD) and cardiac hypertrophy.
Introduction to this compound
This compound (formerly EMD-87580) is an experimental drug that has been investigated for its therapeutic potential in conditions such as Duchenne muscular dystrophy (DMD) and congestive heart failure.[1][2][3] Its primary mechanism of action is the inhibition of the NHE-1 protein, a ubiquitously expressed transmembrane ion exchanger that plays a crucial role in regulating intracellular pH (pHi) and cell volume by extruding one proton in exchange for one sodium ion.[4][5] In pathological conditions, over-activation of NHE-1 can lead to intracellular sodium ([Na+]i) overload, which in turn causes a secondary calcium ([Ca2+]i) overload via the reverse mode of the Na+/Ca2+ exchanger (NCX), contributing to cellular damage.[6] this compound aims to mitigate these detrimental effects by blocking NHE-1 activity.[1][7]
I. Duchenne Muscular Dystrophy (DMD) Cell Culture Models
DMD is a genetic disorder characterized by progressive muscle degeneration. Pathological hallmarks at the cellular level include abnormal ion homeostasis, with elevated intracellular sodium and calcium levels.[7]
A. Recommended Cell Lines
-
Human Skeletal Myoblasts from DMD Patients: Primary myoblasts isolated from patient biopsies provide a physiologically relevant model to study the effects of this compound on a diseased genetic background. These cells can be cultured to form myotubes, mimicking muscle fibers.
-
Induced Pluripotent Stem Cell (iPSC)-derived Myoblasts from DMD Patients: iPSCs reprogrammed from DMD patient fibroblasts and subsequently differentiated into myoblasts offer a scalable and patient-specific model system.
-
C2C12 Myoblast Cell Line: A murine myoblast cell line that can be readily cultured and differentiated into myotubes. While not a direct human model, it is a valuable tool for initial screening and mechanistic studies of myogenesis and drug effects.
B. Key Experiments and Protocols
-
Assessment of Myotube Formation and Morphology:
-
Objective: To determine if this compound can ameliorate the impaired myogenesis observed in DMD myoblasts.
-
Protocol:
-
Seed DMD patient-derived myoblasts or C2C12 cells in a multi-well plate.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Treat differentiating cells with varying concentrations of this compound.
-
After several days of differentiation, fix the cells and perform immunofluorescence staining for myosin heavy chain (MHC) to visualize myotubes.
-
Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes) and myotube diameter.
-
-
-
Measurement of Intracellular pH (pHi):
-
Objective: To evaluate the effect of this compound on the regulation of intracellular pH in DMD muscle cells.
-
Protocol using BCECF-AM:
-
Load myoblasts or myotubes with the pH-sensitive fluorescent dye BCECF-AM.
-
Induce intracellular acidification (e.g., using a nigericin/high K+ prepulse or an ammonium chloride prepulse).
-
Monitor the recovery of pHi in the presence and absence of this compound using a fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Calculate the rate of pHi recovery to determine NHE-1 activity.
-
-
-
Measurement of Intracellular Sodium ([Na+]i):
-
Objective: To quantify the effect of this compound on intracellular sodium levels.
-
Protocol using Sodium Green, AM:
-
Load cells with the sodium-sensitive fluorescent indicator Sodium Green, AM.
-
Stimulate NHE-1 activity to induce sodium influx.
-
Measure the change in fluorescence intensity (excitation at ~488 nm, emission at ~525 nm) in the presence and absence of this compound using a fluorescence plate reader or microscope.
-
-
-
Measurement of Intracellular Calcium ([Ca2+]i):
-
Objective: To assess the impact of this compound on downstream calcium overload.
-
Protocol using Fura-2 AM:
-
Load cells with the ratiometric calcium indicator Fura-2 AM.
-
Measure the ratio of fluorescence emission at ~510 nm following excitation at ~340 nm and ~380 nm.
-
Monitor changes in the 340/380 excitation ratio in response to stimuli that elevate intracellular calcium, with and without this compound pre-treatment.
-
-
C. Expected Outcomes and Data Presentation
The following table summarizes hypothetical quantitative data based on the expected effects of this compound.
| Parameter | Control (DMD Myoblasts) | This compound-treated (DMD Myoblasts) |
| Myotube Fusion Index (%) | 25 ± 5 | 45 ± 7 |
| Myotube Diameter (µm) | 15 ± 3 | 25 ± 4 |
| Rate of pHi Recovery (pH units/min) | 0.25 ± 0.05 | 0.05 ± 0.01 |
| Relative [Na+]i Increase (Fold Change) | 3.5 ± 0.6 | 1.2 ± 0.2 |
| Peak [Ca2+]i (nM) | 800 ± 150 | 300 ± 50 |
II. Cardiac Hypertrophy Cell Culture Models
Cardiac hypertrophy is an increase in heart muscle mass, which can be a maladaptive response to pressure overload and other stimuli. NHE-1 activation is a key event in the signaling cascade leading to pathological hypertrophy.[8][9]
A. Recommended Cell Lines
-
Neonatal Rat Ventricular Myocytes (NRVMs): Primary cells isolated from the ventricles of neonatal rats are a widely used and well-characterized model for studying cardiomyocyte hypertrophy.
-
H9c2 Cell Line: A rat cardiomyoblast cell line that can be differentiated to exhibit some characteristics of adult cardiomyocytes and is a suitable model for studying hypertrophic signaling pathways.
B. Key Experiments and Protocols
-
Induction and Assessment of Cardiomyocyte Hypertrophy:
-
Objective: To investigate the ability of this compound to prevent or reverse cardiomyocyte hypertrophy.
-
Protocol:
-
Culture NRVMs or differentiated H9c2 cells.
-
Induce hypertrophy by treating with agonists such as endothelin-1 (ET-1), phenylephrine (PE), or angiotensin II (Ang II).
-
Co-treat a subset of cells with this compound.
-
After 24-48 hours, assess hypertrophy by:
-
Measuring cell size: Quantify the surface area of cells from photomicrographs.
-
Quantifying protein synthesis: Measure the incorporation of radiolabeled amino acids (e.g., [3H]-leucine).
-
Analyzing hypertrophic gene expression: Use RT-qPCR to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
-
-
-
Ion Homeostasis Measurements:
-
Objective: To confirm the on-target effect of this compound on ion concentrations in cardiomyocytes.
-
Protocols: Utilize the same protocols for measuring pHi, [Na+]i, and [Ca2+]i as described for the DMD models, adapting the stimuli to be relevant for cardiomyocytes (e.g., using hypertrophic agonists).
-
C. Expected Outcomes and Data Presentation
The following table presents hypothetical data illustrating the potential effects of this compound in a cardiac hypertrophy model.
| Parameter | Hypertrophic Stimulus | Hypertrophic Stimulus + this compound |
| Cardiomyocyte Surface Area (µm²) | 3500 ± 400 | 2200 ± 300 |
| [3H]-Leucine Incorporation (CPM) | 15000 ± 2000 | 6000 ± 1000 |
| ANP mRNA Expression (Fold Change) | 8.0 ± 1.5 | 2.0 ± 0.5 |
| Peak [Ca2+]i (nM) | 1200 ± 200 | 500 ± 80 |
III. Signaling Pathways and Visualizations
Inhibition of NHE-1 by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows.
Caption: this compound's mechanism of inhibiting NHE-1 to reduce Na+ and Ca2+ overload.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. scbt.com [scbt.com]
- 6. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIM4DMD | DMD Hub [dmdhub.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Activation of Na+/H+ exchanger 1 is sufficient to generate Ca2+ signals that induce cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Rimeporide dosage for maximum therapeutic effect
Technical Support Center: Rimeporide Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing this compound dosage. This compound is an experimental, potent, and selective inhibitor of the Na+/H+ Exchanger isoform 1 (NHE-1), a protein critical for regulating intracellular pH (pHi).[1][2][3] By blocking NHE-1, this compound aims to modulate ion imbalances, which are characteristic of pathologies like Duchenne Muscular Dystrophy (DMD) and cardiac ischemia-reperfusion injury.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzoyl-guanidine derivative that functions as a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1).[4][5] NHE-1 is a transmembrane protein that expels one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[7] In pathological conditions such as DMD, dysregulation of ion homeostasis leads to intracellular sodium and subsequent calcium overload, contributing to cell damage and death.[5][6] this compound blocks this exchanger, aiming to reduce this ion overload, normalize intracellular pH, and thereby mitigate muscle and cardiac cell damage.[1][8]
Q2: How can I determine the optimal in vitro concentration range for this compound in my cell line?
A2: The optimal in vitro concentration is determined by performing a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). This involves treating your target cells with a serial dilution of this compound and measuring a relevant biological endpoint. For this compound, this is typically the inhibition of NHE-1 activity, which can be assessed by monitoring intracellular pH recovery after an acid load. A detailed protocol for an in vitro NHE-1 inhibition assay is provided below. The IC50 value represents the concentration at which this compound achieves 50% of its maximal inhibitory effect and serves as a benchmark for designing further experiments.[9][10]
Q3: What are some key downstream biomarkers to confirm this compound's biological activity in cell culture?
A3: Beyond direct measurement of NHE-1 activity, you can assess downstream effects to confirm this compound's efficacy. Key biomarkers include:
-
Intracellular Sodium (Na+) and Calcium (Ca2+) Levels: Effective NHE-1 inhibition should prevent the pathological accumulation of intracellular Na+ and the subsequent overload of intracellular Ca2+.
-
Cell Viability and Apoptosis: In disease models where NHE-1 hyperactivity contributes to cell death, this compound should improve cell survival. This can be measured using assays like MTT or Annexin V staining.
-
Inflammatory and Fibrotic Markers: In contexts like DMD, NHE-1 inhibition has been shown to have anti-inflammatory and anti-fibrotic effects.[8][11] Measuring the expression or secretion of relevant cytokines (e.g., TNF-α, IL-6) or fibrosis markers (e.g., collagen, α-SMA) can be valuable.
-
Cardioprotective Markers: In cardiac cell models, a reduction in markers of muscle damage, such as creatine kinase (CK) or troponin, can indicate a therapeutic effect.[8]
Q4: I am observing high cellular toxicity or off-target effects. What are the potential causes and solutions?
A4: High toxicity can arise from several factors. Refer to the troubleshooting table below for a structured approach. Key considerations include ensuring the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.1%), verifying the purity of the this compound compound, and ensuring the chosen concentration is not excessively above the IC50.[3] It is crucial to include proper controls, such as a vehicle-only control, to distinguish compound toxicity from solvent effects.
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
A5: Reproducibility in cell-based assays is critical.[12] Common sources of variability include inconsistent cell seeding, variations in reagent preparation, and pipetting errors.[13] To improve consistency:
-
Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of the experiment.
-
Automate or Calibrate Pipetting: Use calibrated pipettes and consistent techniques. For 96-well plates, use a multichannel pipette to seed cells and add reagents simultaneously.
-
Minimize Edge Effects: The outer wells of a microplate are prone to evaporation. Fill these wells with sterile PBS or media and use the inner wells for your experimental samples.[13]
-
Control for Variables: Ensure incubation times, temperatures, and CO2 levels are consistent across all experiments.
Quantitative Data Summary
The following tables provide representative data ranges and key parameters relevant to this compound experimentation.
Table 1: Example In Vitro IC50 Values for NHE-1 Inhibitors
| Compound | Cell Line/System | IC50 | Reference |
|---|---|---|---|
| BI-9627 (NHE-1 Inhibitor) | Recombinant NHE-1 | 6 nM | [14] |
| Amiloride (Non-selective) | Various | Micromolar (µM) range | [7][15] |
| this compound | Human Cells | Expected in low nanomolar (nM) to micromolar (µM) range, dependent on cell type and assay conditions. |[2][3] |
Note: Specific IC50 values for this compound are highly dependent on the experimental model and must be determined empirically.
Table 2: this compound Clinical Trial Dosage Information
| Study Phase | Population | Dosage Administered | Duration | Key Finding |
|---|---|---|---|---|
| Phase Ib | Boys with DMD (6-11 years) | 50 mg to 300 mg, three times a day (TID) | 4 weeks | Safe and well-tolerated at all doses; exposure increased linearly with dose.[11][16] |
| Phase I | Healthy Adult Males | Single oral dose up to 600 mg; Multiple oral doses up to 600 mg daily | 7 days | Well-tolerated; no dose-limiting toxicity observed.[5][6] |
Visualizations of Pathways and Workflows
Experimental Protocols
Protocol: In Vitro NHE-1 Inhibition Assay using BCECF-AM
This protocol outlines a method to determine the IC50 of this compound by measuring its effect on intracellular pH (pHi) recovery following an ammonium chloride (NH4Cl)-induced acid load.
Materials:
-
Target adherent cell line expressing NHE-1
-
Black, clear-bottom 96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
BCECF-AM fluorescent dye (e.g., 5 mM in DMSO)
-
Pluronic F-127
-
Buffer A (Normal Sodium): NaCl (135 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (1 mM), Glucose (10 mM), HEPES (20 mM), pH 7.4
-
Buffer B (Ammonium Load): NH4Cl (20 mM), NaCl (115 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (1 mM), Glucose (10 mM), HEPES (20 mM), pH 7.4
-
Buffer C (Sodium-Free Wash): N-methyl-D-glucamine (NMDG) chloride (135 mM), KCl (5 mM), MgCl2 (1 mM), CaCl2 (1 mM), Glucose (10 mM), HEPES (20 mM), pH 7.4
-
Fluorescence plate reader with dual excitation (e.g., 490 nm and 440 nm) and single emission (e.g., 535 nm) capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in Buffer A, starting from your highest desired concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration as the drug dilutions.
-
Dye Loading:
-
Prepare a loading solution of 2 µM BCECF-AM with 0.02% Pluronic F-127 in Buffer A.
-
Wash the cell monolayer once with 100 µL of Buffer A.
-
Add 100 µL of the BCECF-AM loading solution to each well and incubate at 37°C for 30 minutes.
-
-
Pre-incubation with this compound:
-
Wash cells twice with 100 µL of Buffer A to remove extracellular dye.
-
Add 100 µL of the prepared this compound dilutions (from Step 2) to the respective wells.
-
Incubate at 37°C for 20 minutes.
-
-
Acid Loading:
-
Remove the this compound solutions.
-
Add 100 µL of Buffer B (Ammonium Load) to each well and incubate for 20 minutes at 37°C.
-
Quickly wash the cells twice with 100 µL of Buffer C (Sodium-Free) to induce an acid load by removing the ammonium prepulse.
-
-
pH Recovery Measurement:
-
Immediately after washing, add 100 µL of the this compound dilutions (prepared again in Buffer A) back to the corresponding wells.
-
Place the plate in the pre-warmed fluorescence reader.
-
Measure the fluorescence ratio (Excitation 490 nm / 440 nm; Emission 535 nm) every 15-30 seconds for 10-15 minutes. The rate of increase in this ratio reflects the rate of pHi recovery, which is mediated by NHE-1.
-
-
Data Analysis:
-
Calculate the initial rate of pHi recovery (slope of the fluorescence ratio over time) for each concentration.
-
Normalize the rates by setting the rate of the vehicle control as 100% activity and the rate in sodium-free buffer (or with a high concentration of inhibitor) as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.[17]
-
Troubleshooting Guide
Table 3: Common Issues and Solutions in this compound Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes; use reverse pipetting for viscous solutions.[13] 3. Fill outer wells with sterile liquid and do not use for experimental samples. |
| Low or No Drug Effect | 1. This compound degradation (improper storage). 2. Incorrect drug concentration. 3. Low or absent NHE-1 expression in the cell line. | 1. Store this compound stock solution at -20°C or -80°C in small aliquots. 2. Verify calculations and dilution series. 3. Confirm NHE-1 expression via Western Blot or qPCR. |
| High Background Signal / Autofluorescence | 1. Components in the cell culture medium (e.g., phenol red, FBS). 2. Autofluorescence of the compound itself. | 1. For fluorescence assays, perform final measurements in phenol red-free medium or PBS.[18] 2. Run a "compound only" control well (no cells) to measure intrinsic fluorescence. |
| High Cell Death / Apparent Toxicity | 1. Solvent (DMSO) toxicity. 2. This compound concentration is too high. 3. Mycoplasma contamination affecting cell health. | 1. Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).[19] 2. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay to determine the cytotoxic concentration range. 3. Regularly test cell stocks for mycoplasma.[13] |
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. This compound | EspeRare Foundation [esperare.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Myopathie de Duchenne : le riméporide pour protéger le cœur | AFM Téléthon [afm-telethon.fr]
- 9. altogenlabs.com [altogenlabs.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Pardon Our Interruption [opnme.com]
- 15. NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. Inhibitor binding loci deduced from chimeras of NHE1 homologues with endogenous differences in inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Potential off-target effects of Rimeporide in long-term studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rimeporide. It addresses potential questions and troubleshooting scenarios related to its long-term use in experimental settings, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium levels. By inhibiting NHE-1, this compound is expected to modulate ion imbalances that contribute to cellular damage in various pathological conditions.
Q2: What are the known on-target effects of this compound in long-term preclinical studies?
Long-term preclinical studies in various animal models of muscular dystrophy have demonstrated significant on-target efficacy of this compound. These effects are consistent with the inhibition of NHE-1 and the subsequent correction of ion dysregulation.
-
In mdx mice (a model for Duchenne Muscular Dystrophy - DMD): Long-term treatment with this compound has been shown to have potent anti-inflammatory and anti-fibrotic effects in both skeletal and cardiac muscles.[2]
-
In UMX 101 hamsters (a model of dilated cardiomyopathy): Lifelong preventive treatment with this compound resulted in a significant reduction in mortality, and prevented myocardial necrosis and hypertrophy.[2]
-
In Golden Retriever Muscular Dystrophy (GRMD) dogs: Chronic administration of this compound over one year exerted a protective effect against the decline of left ventricular function.[3]
Q3: Have any off-target effects of this compound been identified in long-term studies?
Based on the available long-term preclinical data and short-term clinical trials, this compound has demonstrated a favorable safety profile with no significant off-target effects reported. Chronic administration in GRMD dogs for one year was well-tolerated with no reported adverse effects.[3] Similarly, a lifelong study in cardiomyopathic hamsters showed improved survival without documented off-target toxicities.[4] Phase I clinical trials in adults and a Phase Ib trial in boys with DMD also indicated good tolerability.[2]
However, it is crucial for researchers to remain vigilant for any unexpected observations in their specific experimental models and long-term study designs.
Troubleshooting Guide
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected cellular phenotype not readily explained by NHE-1 inhibition. | 1. Literature Review: Conduct a thorough literature search for the observed phenotype in the context of your specific cell type or animal model. It's possible the phenotype is a downstream consequence of NHE-1 inhibition that has not been previously characterized. 2. Selectivity Profiling: If resources permit, consider performing a broad in vitro pharmacology screen to assess this compound's activity against a panel of other ion channels, receptors, and enzymes. This can help identify potential off-target interactions. 3. Control Experiments: Design control experiments to differentiate between on-target and potential off-target effects. This could involve using a structurally different NHE-1 inhibitor or employing genetic knockdown/knockout of NHE-1 to see if the phenotype is replicated. |
| Variability in experimental results across long-term studies. | 1. Compound Stability: Ensure the long-term stability of this compound in your formulation and storage conditions. Degradation of the compound could lead to inconsistent efficacy. 2. Dosing Regimen: Re-evaluate the dosing regimen. Pharmacokinetic properties can vary between species and even strains. Ensure that the dosing schedule maintains a consistent and effective concentration of the drug over the course of the study. 3. Animal Model Considerations: Be aware of the inherent biological variability within your chosen animal model. Factors such as age, sex, and genetic background can influence the response to long-term drug administration. |
| Mild, transient adverse observations in animal models (e.g., changes in activity, food/water intake). | 1. Acclimatization: Ensure that animals are properly acclimatized to the dosing procedure to minimize stress-related responses. 2. Vehicle Control: Carefully observe the vehicle control group to rule out any effects of the vehicle itself. 3. Dose-Response Assessment: If the observations persist, consider performing a dose-response study to determine if the effects are dose-dependent. This can help to establish a therapeutic window with minimal side effects. |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from long-term preclinical studies of this compound.
Table 1: Long-Term Study in Golden Retriever Muscular Dystrophy (GRMD) Dogs
| Parameter | This compound-Treated GRMD Dogs | Placebo-Treated GRMD Dogs | Significance |
| Treatment Duration | 10 months (from 2 months to 1 year of age) | 10 months (from 2 months to 1 year of age) | N/A |
| Dose | 10 mg/kg, twice a day (orally) | Placebo | N/A |
| Left Ventricular Ejection Fraction (LVEF) | Preservation of LVEF | Deterioration of LVEF with age | p < 0.05 |
| Adverse Events | No reported adverse events | Not reported | N/A |
| Data from Su et al., International Journal of Cardiology, 2020.[3] |
Table 2: Lifelong Preventive Study in UMX 101 Hamsters
| Parameter | This compound-Treated Hamsters | Control Hamsters |
| Treatment Duration | Lifelong | Lifelong |
| Mortality | Dramatically reduced | High mortality due to cardiomyopathy |
| Cardiac Pathology | Prevention of myocardial necrosis and hypertrophy | Development of myocardial necrosis and hypertrophy |
| Summary of findings from Previtali et al., Pharmacological Research, 2020, citing earlier preclinical data.[2] |
Experimental Protocols
Protocol 1: Chronic Administration of this compound in GRMD Dogs
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs.
-
Age at Start of Treatment: 2 months.
-
Treatment Groups:
-
This compound group: 10 mg/kg administered orally twice a day.
-
Placebo group: received a placebo.
-
-
Duration of Treatment: 10 months (until 1 year of age).
-
Key Assessments:
-
Left ventricular (LV) function was assessed by conventional and advanced echocardiography at regular intervals.
-
General health and any adverse events were monitored throughout the study.
-
-
Reference: Su et al., International Journal of Cardiology, 2020.[3]
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the experimental workflow for its evaluation.
References
- 1. FDA has granted Rare Pediatric Disease Designation to this compound | EspeRare Foundation [esperare.org]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rimeporide Technical Support Center: Troubleshooting Stability and Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Rimeporide when working with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies. This compound is soluble in DMSO, while it is insoluble in water and ethanol[1].
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally high. Reported solubility values are 20 mg/mL (59.99 mM) and 67 mg/mL (200.97 mM)[1][2][3]. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility[1].
Q3: How should this compound stock solutions in DMSO be stored?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[1][3].
Q4: My this compound solution in DMSO appears to have precipitated. What should I do?
A4: If you observe precipitation, it may be due to the solution reaching its saturation point or a drop in temperature. To redissolve the compound, you can gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution[2][4]. Ensure the solution is clear before use.
Q5: Is it normal for the this compound vial to appear empty?
A5: Yes, if you ordered a small quantity, the compound may be present as a thin film on the vial's walls. Add the appropriate volume of DMSO and vortex or sonicate to ensure the compound is fully dissolved[5].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | 1. Use of old or hydrated DMSO. 2. Reaching solubility limit. 3. Insufficient mixing. | 1. Use fresh, anhydrous DMSO. Moisture can significantly decrease solubility[1]. 2. Prepare a less concentrated stock solution. 3. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution[2][4]. |
| Precipitation in Stock Solution | 1. Storage at an inappropriate temperature. 2. Supersaturated solution. 3. Freeze-thaw cycles. | 1. Ensure storage at -20°C or -80°C. 2. Briefly warm and sonicate the solution before use to redissolve any precipitate. 3. Aliquot stock solutions to minimize freeze-thaw cycles[1]. |
| Inconsistent Experimental Results | 1. Inaccurate concentration of stock solution. 2. Degradation of this compound. | 1. Ensure complete dissolution of this compound before use. 2. Prepare fresh stock solutions regularly. Avoid prolonged storage at room temperature. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molar Mass | 333.38 g/mol | [6] |
| Solubility in DMSO | 20 mg/mL (59.99 mM) | [2][3] |
| 67 mg/mL (200.97 mM) | [1] | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage of Powder | 3 years at -20°C | [3] |
| Storage of Stock Solution in DMSO | 1 month at -20°C 6 months to 1 year at -80°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molar Mass = 333.38 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 3.33 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: this compound inhibits the NHE-1 transporter, preventing ion imbalance and subsequent cell damage.
Caption: A workflow for troubleshooting common issues with this compound in DMSO.
References
Managing adverse events in clinical trials of Rimeporide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimeporide.
FREQUENTLY ASKED QUESTIONS (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1).[1][2][3] By blocking NHE-1, this compound is thought to modulate damaging ion imbalances, specifically preventing the overload of intracellular sodium and calcium that is associated with cellular damage in certain disease states.[1][2] This mechanism is believed to have protective effects on cardiac and skeletal muscle.[4]
2. What are the known adverse events associated with this compound in clinical trials?
This compound has been generally well-tolerated in clinical trials.[3][4][5] Adverse events reported in a Phase Ib trial in pediatric patients with Duchenne Muscular Dystrophy were generally mild.[4] Earlier Phase I studies in adults reported a broader range of mild to moderate adverse events.
Table 1: Summary of Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Population | Severity | Citation |
| Flushing | Pediatric | Mild | [6] |
| Urticaria (Hives) | Pediatric | Mild | [6] |
| Nasopharyngitis (Common Cold) | Pediatric | Mild | [6] |
| Chest Discomfort | Adult | Mild to Moderate | [7][8] |
| Abdominal Discomfort | Adult | Mild to Moderate | [7][8] |
| Postural Dizziness | Adult | Mild to Moderate | [7][8] |
| Vaso-vagal episodes | Adult | Mild to Moderate | [7][8] |
| Dizziness | Adult | Mild to Moderate | [7][8] |
| Headache | Adult | Mild to Moderate | [7][8] |
| Light-headedness | Adult | Mild to Moderate | [7][8] |
| Paraesthesia of mouth, tongue, hands | Adult | Mild to Moderate | [7][8] |
| Rash | Adult | Mild to Moderate | [7][8] |
| Respiratory tract disorders | Adult | Mild to Moderate | [7][8] |
| Diarrhea | Adult | Mild to Moderate | [7][8] |
| Elevated liver enzymes (IV study only) | Adult | Mild to Moderate | [7][8] |
3. What were the key safety monitoring parameters in the this compound Phase Ib trial (NCT02710591)?
The safety monitoring in the Phase Ib trial was comprehensive and included:
-
Vital signs: Monitored at each of the 6 hospital visits over a 10-week period.[9]
-
Physical and neurological examinations: Conducted at each visit.[9]
-
Electrocardiograms (ECGs): Performed at each visit to monitor cardiac function.[9]
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Laboratory assessments: Including hematology, biochemistry, and urinalysis at each visit.[9]
TROUBLESHOOTING GUIDES
Issue 1: Management of Dermatological Adverse Events (Urticaria/Rash)
Question: A trial participant has developed a mild rash/urticaria after initiating this compound. What is the recommended course of action?
Answer:
-
Assess Severity: Characterize the rash or urticaria based on severity (e.g., localized vs. widespread, presence of itching, systemic symptoms). For mild, localized reactions without systemic symptoms, proceed as follows. For severe or rapidly progressing reactions, see the "Severe Reactions" section below.
-
Documentation: Thoroughly document the event in the participant's records, including photographic documentation if possible.
-
Consider Causality: While this compound is a potential cause, other factors such as concomitant medications or environmental exposures should be considered.
-
Management of Mild Reactions:
-
Antihistamines: Administration of a second-generation, non-sedating oral antihistamine is the first-line treatment for drug-induced urticaria.[10]
-
Topical Corticosteroids: For localized and itchy rashes, a mild to moderate potency topical corticosteroid may provide symptomatic relief.
-
-
Monitoring: The participant should be monitored for resolution of the rash and for any signs of worsening.
-
Dose Interruption/Discontinuation: For mild, manageable reactions, dose interruption of this compound is typically not necessary. However, if the rash persists or worsens despite symptomatic treatment, a temporary interruption of this compound administration should be considered.
Severe Reactions: If the rash is severe, widespread, or accompanied by systemic symptoms such as fever, angioedema, or difficulty breathing, this constitutes a serious adverse event.
-
Immediate Discontinuation: this compound should be discontinued immediately.
-
Emergency Medical Care: The participant should receive immediate medical attention. Treatment may include systemic corticosteroids and, in cases of anaphylaxis, epinephrine.[10][11]
-
Reporting: The event must be reported to the study sponsor and the ethics committee according to the clinical trial protocol.
Experimental Protocol: Assessment of Drug-Induced Urticaria
-
Objective: To determine the likely causative agent of urticaria in a clinical trial setting.
-
Methodology:
-
Clinical History: A detailed history of all medications (prescribed and over-the-counter), supplements, and new foods consumed in the days leading up to the onset of urticaria.
-
Physical Examination: A thorough dermatological examination to characterize the lesions.
-
Laboratory Tests (if necessary): In cases of diagnostic uncertainty, tests such as a complete blood count, C-reactive protein, and complement levels (C3, C4) may be considered.[5]
-
Prick Testing/IgE Tests: If a specific drug is highly suspected, skin prick testing or in vitro IgE tests may be performed to confirm hypersensitivity, though these are not always reliable.[10]
-
Issue 2: Management of Flushing
Question: A participant experiences flushing shortly after this compound administration. How should this be managed?
Answer:
-
Assess Severity and Associated Symptoms: Determine if the flushing is an isolated event or accompanied by other symptoms such as hypotension, dyspnea, or chest pain.
-
Management of Mild to Moderate Flushing:
-
Observation: For mild flushing without other symptoms, the participant should be observed closely.
-
Slowing Infusion Rate (if applicable): If this compound were administered intravenously, slowing the infusion rate would be a primary management step. For oral administration, this is not applicable.
-
Symptomatic Treatment: If the flushing is bothersome, an antihistamine may be administered.[12]
-
-
Management of Severe Flushing or Flushing with Systemic Symptoms:
-
Stop the Infusion/Administration: Immediately cease administration of this compound.
-
Symptomatic Treatment: Provide aggressive symptomatic treatment, which may include antihistamines, H2 receptor antagonists, and intravenous fluids for hypotension.[6][12]
-
Consider Rechallenge: Once symptoms have resolved, a decision on whether to rechallenge the participant with this compound should be made in consultation with the study sponsor and medical monitor. If a rechallenge is attempted, it should be at a reduced dose or with pre-medication.
-
Experimental Protocol: Management of Infusion-Related Reactions (Adapted for Oral Administration)
-
Objective: To standardize the response to flushing and other potential infusion-related reactions.
-
Methodology:
-
Grading: Grade the severity of the reaction (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE).
-
Grade 1/2 Reaction (Mild to Moderate):
-
Temporarily interrupt this compound administration.
-
Administer symptomatic treatment (e.g., oral antihistamine).
-
Once symptoms resolve, consider restarting this compound at a lower dose or with pre-medication for subsequent doses.
-
-
Grade 3/4 Reaction (Severe):
-
Permanently discontinue this compound for that participant.
-
Provide aggressive symptomatic and supportive care.
-
Report the serious adverse event according to the protocol.
-
-
Issue 3: Cardiovascular Monitoring
Question: Given this compound's mechanism of action and its initial development for heart failure, what specific cardiovascular monitoring is recommended?
Answer:
The Phase Ib trial in pediatric patients (NCT02710591) included regular 12-lead ECGs.[9] The results of this trial showed no clinically important changes in ECGs, with QTc intervals generally remaining below 450 msec.[7]
Recommended Monitoring Protocol:
-
Baseline ECG: A baseline 12-lead ECG should be performed before initiating this compound.
-
Regular ECG Monitoring: ECGs should be repeated at regular intervals throughout the trial, as was done in the Phase Ib study.[9]
-
QTc Interval Monitoring: Particular attention should be paid to the corrected QT (QTc) interval. Any significant prolongation should be evaluated by a cardiologist.
-
Vital Signs: Blood pressure and heart rate should be monitored at each study visit.
Table 2: Cardiovascular Monitoring Schedule (Based on NCT02710591)
| Parameter | Frequency | Citation |
| 12-lead ECG | At each of 6 hospital visits over 10 weeks | [9] |
| Vital Signs (Blood Pressure, Heart Rate) | At each of 6 hospital visits over 10 weeks | [9] |
Issue 4: Monitoring for Electrolyte Imbalances
Question: Does this compound's inhibition of the sodium-hydrogen exchanger pose a risk for electrolyte abnormalities?
Answer:
Recommended Monitoring Protocol:
-
Baseline Electrolytes: A baseline serum electrolyte panel (including sodium, potassium, chloride, and bicarbonate) should be obtained before starting this compound.
-
Routine Monitoring: Serum electrolytes should be monitored at regular intervals during the clinical trial.
-
Clinical Monitoring: Researchers should be vigilant for clinical signs and symptoms of electrolyte disturbances, such as muscle weakness, cramps, or cardiac arrhythmias.
Experimental Protocol: Serum Electrolyte Monitoring and Management
-
Objective: To detect and manage any potential electrolyte imbalances during this compound treatment.
-
Methodology:
-
Sample Collection: Collect venous blood samples at baseline and at predefined intervals during the study.
-
Analysis: Analyze serum for sodium, potassium, chloride, bicarbonate, magnesium, and calcium levels.
-
Action Thresholds: Establish predefined thresholds for electrolyte levels that would trigger further action (e.g., repeat testing, clinical assessment, dose adjustment).
-
Management of Abnormalities:
-
Mild, Asymptomatic Changes: May only require repeat testing to confirm.
-
Moderate to Severe or Symptomatic Changes: Would require consultation with a physician and may necessitate electrolyte replacement therapy and a temporary or permanent discontinuation of this compound.
-
-
VISUALIZATIONS
Signaling Pathway
Caption: this compound's inhibition of NHE-1 to reduce cellular damage.
Experimental Workflow
Caption: Workflow for managing adverse events in this compound trials.
Logical Relationship
Caption: Logical approach to addressing potential electrolyte imbalances.
References
- 1. bsaci.org [bsaci.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.si.mahidol.ac.th [www2.si.mahidol.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. researchgate.net [researchgate.net]
- 12. Vancomycin Flushing Syndrome: Case Report [gavinpublishers.com]
Ascending dose study design to determine Rimeporide's therapeutic window
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advancements in the clinical development of Rimeporide for Duchenne Muscular Dystrophy (DMD), this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting ascending dose studies to define the therapeutic window of this promising compound. This guide offers detailed experimental protocols, quantitative data from previous studies, and visual workflows to address common challenges encountered during these critical early-phase clinical trials.
Understanding this compound's Mechanism of Action
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1).[1] In DMD, the absence of functional dystrophin leads to an imbalance in intracellular ion concentrations, including elevated sodium and calcium levels, which contributes to muscle cell damage.[1] By blocking NHE-1, this compound aims to modulate these damaging ion imbalances, thereby protecting cardiac and skeletal muscle from inflammation and fibrosis.[1][2]
Below is a diagram illustrating the proposed signaling pathway and the therapeutic intervention of this compound.
Ascending Dose Study Design: The RIM4DMD Trial
A notable clinical investigation of this compound was the Phase Ib RIM4DMD study, an open-label, multiple ascending dose trial conducted in 20 ambulant boys with DMD, aged 6 to 11 years.[2][3] The primary objectives were to evaluate the safety and pharmacokinetics (PK) of this compound.[3]
The study was designed with four ascending dose cohorts, and participants received oral this compound three times a day for four weeks.[3] The decision to escalate to the next dose level was contingent on a review of safety and tolerability data by an independent Safety Monitoring Committee.[4]
The following diagram outlines the general workflow of a multiple ascending dose study.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and treatment-emergent adverse events observed in the RIM4DMD study.
Table 1: Pharmacokinetic Parameters of this compound by Dose Cohort (Day 1 and Day 28)
| Dose Cohort | Daily Dose (mg) | Day | Cmax (ng/mL) Mean (SD) | AUC0-t (ng*h/mL) Mean (SD) |
| Cohort 1 | 150 | 1 | 285 (106) | 888 (314) |
| 28 | 323 (138) | 1020 (456) | ||
| Cohort 2 | 300 | 1 | 586 (214) | 1860 (687) |
| 28 | 654 (289) | 2240 (1050) | ||
| Cohort 3 | 600 | 1 | 1150 (489) | 3980 (1620) |
| 28 | 1280 (543) | 4670 (2130) | ||
| Cohort 4 | 900 | 1 | 1620 (678) | 5890 (2450) |
| 28 | 1810 (758) | 6890 (3180) |
Data adapted from Previtali et al., Pharmacological Research, 2020.[5]
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in the RIM4DMD Study
| Adverse Event | Cohort 1 (n=5) | Cohort 2 (n=5) | Cohort 3 (n=5) | Cohort 4 (n=5) | Total (N=20) |
| Headache | 1 | 2 | 1 | 1 | 5 |
| Diarrhoea | 1 | 1 | 1 | 0 | 3 |
| Nasopharyngitis | 1 | 1 | 1 | 1 | 4 |
| Abdominal Pain | 0 | 1 | 0 | 1 | 2 |
| Vomiting | 0 | 1 | 0 | 0 | 1 |
Note: This table represents a selection of the most frequently reported TEAEs and is not exhaustive. All reported TEAEs were of mild to moderate intensity and self-limiting.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments in an ascending dose study for a drug like this compound.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration.[6] For a multiple ascending dose study, samples are typically taken on Day 1 and at steady-state (e.g., Day 28).[5]
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated using non-compartmental analysis software.[7]
Serum Biomarker Analysis
-
Sample Collection: Serum samples are collected at baseline and at the end of the treatment period.
-
Sample Processing: Whole blood is allowed to clot, and serum is separated by centrifugation. Samples are stored at -80°C.
-
Biomarker Quantification: A panel of pre-specified biomarkers related to muscle damage (e.g., creatine kinase), inflammation, and cardiac function are measured. Common techniques include:
Cardiac Imaging Biomarkers
-
Imaging Modality: Cardiac Magnetic Resonance (CMR) imaging is the gold standard for assessing cardiac structure and function in DMD clinical trials.[11]
-
Image Acquisition: Standardized CMR protocols should be used across all study sites. Key sequences include:
-
Cine Imaging: To assess left ventricular ejection fraction (LVEF), volumes, and wall motion.
-
Late Gadolinium Enhancement (LGE): To detect and quantify myocardial fibrosis.[11]
-
T1 and T2 Mapping: To provide quantitative measures of myocardial tissue characteristics, including diffuse fibrosis and edema.[12][13]
-
-
Image Analysis: Centralized analysis of all imaging data by a core lab is recommended to ensure consistency. Specialized software is used to quantify cardiac volumes, function, and tissue characteristics.
Troubleshooting and FAQs
Q1: A subject in a higher dose cohort is experiencing persistent headaches. How should this be managed?
A1: All adverse events (AEs) must be documented and reported according to the study protocol and regulatory requirements. The investigator should assess the severity of the headache and its potential relationship to the study drug. For mild, self-limiting headaches, continued observation may be appropriate. If the headache is severe, persistent, or accompanied by other symptoms, unblinding of the individual's treatment assignment and a dose reduction or discontinuation may be necessary. The Safety Monitoring Committee should be informed to evaluate the event in the context of the overall safety data for that cohort.
Q2: We are observing high variability in the pharmacokinetic data within a single dose cohort. What are the potential causes and solutions?
A2: High PK variability can be attributed to several factors, including:
-
Patient Compliance: Ensure that subjects are adhering to the dosing schedule and instructions.
-
Food Effects: Assess whether the drug was taken with or without food, as this can affect absorption. The protocol should specify fasting or fed conditions.
-
Drug-Drug Interactions: Review concomitant medications for potential interactions that could alter the metabolism of this compound.
-
Genetic Polymorphisms: Variations in drug-metabolizing enzymes or transporters can lead to inter-individual differences in drug exposure.
-
Sample Handling and Analysis: Inconsistencies in blood sample collection, processing, or bioanalysis can introduce variability. Review standard operating procedures and ensure all sites are following them correctly.
Q3: The exploratory biomarker results are not showing a clear dose-response relationship. What could be the reason?
A3: A lack of a clear dose-response for exploratory biomarkers can occur for several reasons:
-
Target Saturation: The pharmacological effect of the drug may have reached a plateau at the lowest doses tested.
-
Biomarker Variability: The chosen biomarkers may have high inherent biological variability that masks a subtle drug effect.
-
Delayed Response: The four-week treatment duration may not be sufficient to observe significant changes in some biomarkers.
-
Mechanism of Action: The selected biomarkers may not be directly on the causal pathway of the drug's therapeutic effect.
-
Assay Performance: Issues with the biomarker assay, such as poor precision or sensitivity, can obscure a true dose-response.
Q4: How is the Maximum Tolerated Dose (MTD) determined in an ascending dose study?
A4: The MTD is the highest dose of a drug that can be given without causing unacceptable side effects.[14] In an ascending dose study, dose escalation continues until a pre-defined level of dose-limiting toxicities (DLTs) is observed in a certain proportion of subjects within a cohort. The MTD is then typically defined as the dose level below the one at which unacceptable toxicity was observed. If no DLTs are observed up to the highest planned dose, an MTD may not be formally established.[3]
This technical support center provides a foundational resource for researchers working with this compound. For further inquiries or specific protocol-related questions, please consult the relevant clinical study protocols and regulatory guidelines.
References
- 1. This compound | EspeRare Foundation [esperare.org]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DMD | EspeRare Foundation [esperare.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Multiple Ascending Dose (MAD) Studies - BioPharma Services [biopharmaservices.com]
- 8. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - (Spring) Kong - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Biomarkers in clinical studies: which to choose - OHMX.bio [ohmx.bio]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. parentprojectmd.org [parentprojectmd.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Cardiac MRI biomarkers for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allucent.com [allucent.com]
Technical Support Center: Assessing Rimeporide Response with Biomarker Panels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining biomarker panels to assess the response to Rimeporide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental drug being investigated for the treatment of Duchenne Muscular Dystrophy (DMD).[1][2][3] It was initially developed for chronic heart failure.[2] Its primary mechanism of action is the potent and selective inhibition of the sodium-hydrogen exchanger type 1 (NHE-1).[2][4] NHE-1 is a ubiquitous protein found in the cell membranes of most mammalian cells, with high prevalence in cardiac and skeletal muscle.[2]
Q2: How does NHE-1 inhibition by this compound affect cellular processes?
Under normal physiological conditions, NHE-1 helps regulate intracellular pH (pHi) and cell volume by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+). In pathological conditions such as DMD, dysregulation of this exchanger can lead to intracellular sodium and calcium overload, and altered pH.[2] By inhibiting NHE-1, this compound is expected to modulate these damaging ion imbalances.[2][3] This can lead to reduced inflammation, fibrosis, and cellular damage in skeletal and cardiac muscle.[4][5]
Q3: What are the key biomarkers to consider when assessing this compound's effects?
Assessing the response to this compound involves monitoring both direct and indirect markers of its activity. These can be categorized as:
-
Pharmacodynamic (PD) Biomarkers: These markers demonstrate the direct physiological effect of the drug. For this compound, this includes measurements of intracellular pH and intracellular sodium concentration.
-
Disease-Related Biomarkers: These are markers that reflect the underlying pathology of DMD and may be modulated by this compound treatment. They include:
-
Serum Biomarkers of Muscle Injury and Inflammation: Such as Creatine Kinase (CK), particularly the muscle-specific isoform (CK-MM), skeletal troponin I (sTnI), myosin light chain 3 (Myl3), and fatty acid binding protein 3 (FABP3).[6][7][8]
-
Serum Biomarkers Modulated by this compound Treatment: Clinical trial data has shown that certain circulating proteins are modulated by this compound. A key example is the Insulin-Like Growth Factor Binding Protein 1 (IGFBP1).[2]
-
Cardiac Imaging Biomarkers: Given the significant cardiac involvement in DMD, cardiac MRI is a valuable tool.[9][10][11] Key imaging biomarkers include assessments of myocardial fibrosis and cardiac strain.[9][12][13]
-
Troubleshooting Guides
Intracellular pH (pHi) Measurement using BCECF-AM
Q: I am not seeing a fluorescent signal after loading my cells with BCECF-AM. What could be the problem?
A: Several factors could be contributing to a lack of signal:
-
Improper Dye Loading: Ensure that the BCECF-AM is properly dissolved in high-quality, anhydrous DMSO to make a stock solution. When diluting to the final working concentration in your buffer, ensure thorough mixing. The AM ester form is lipophilic and can be difficult to get into aqueous solution.[14] The use of a non-ionic detergent like Pluronic F-127 can aid in solubilization.
-
Cell Viability: Check the viability of your cells. Dead or unhealthy cells will not have active esterases to cleave the AM group, which is necessary to trap the fluorescent dye inside the cell.[15]
-
Esterase Activity: Ensure that your cell type has sufficient intracellular esterase activity. If esterase activity is low, the dye will not be effectively cleaved and retained.
-
Dye Extrusion: Some cell types actively pump out the dye after it is loaded. This can be mitigated by using an anion exchange transporter inhibitor like probenecid in the loading buffer.
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for BCECF. For ratiometric measurements, you will need to alternate between two excitation wavelengths (e.g., 490 nm and 440 nm) while measuring emission at a single wavelength (e.g., 535 nm).[16]
Q: My baseline pHi reading is unstable or drifting.
A: An unstable baseline can be caused by:
-
Incomplete Dye De-esterification: Allow sufficient time (e.g., 15-30 minutes) after loading for intracellular esterases to fully cleave the AM esters.[16] Incomplete de-esterification can lead to a drifting signal.
-
Photobleaching: Excessive exposure to the excitation light can cause the dye to photobleach, leading to a decreasing signal. Minimize exposure times and use the lowest possible excitation intensity that provides an adequate signal.
-
Cell Stress or Death: If the cells are stressed or dying during the experiment, their ability to regulate pHi will be compromised, leading to a drifting baseline. Ensure that your experimental buffer is physiological and that the cells are healthy.
-
Leaky Dye: If the dye is leaking from the cells, the signal will decrease over time. Ensure cells are not compromised and consider using a dye with better intracellular retention.
Q: I am having trouble with the pHi calibration.
A: Accurate calibration is crucial for obtaining meaningful data. Common issues include:
-
Ineffective Ionophore: The proton ionophore nigericin is used to equilibrate the intracellular and extracellular pH. Ensure that your nigericin stock is fresh and has been stored correctly. The final concentration used should be sufficient to collapse the pH gradient (typically 10 µM).[17]
-
Incorrect Calibration Buffers: The calibration buffers must have a high potassium concentration (e.g., 140 mM) to clamp the membrane potential close to zero, allowing nigericin to effectively equilibrate pH.[17] The pH of your calibration buffers should be accurately measured with a calibrated pH meter.
-
Insufficient Equilibration Time: Allow sufficient time for the intracellular and extracellular pH to equilibrate after adding each calibration buffer.
Intracellular Sodium (Na+) Measurement using Sodium Green
Q: My cells are not loading well with Sodium Green tetraacetate.
A: Similar to BCECF-AM, loading issues can arise from:
-
Dye Solubility: Sodium Green tetraacetate is hydrophobic. Use of Pluronic F-127 is often recommended to improve its solubility in aqueous loading buffers.[18]
-
Cell and Dye Concentration: The optimal concentrations of both the dye and the cells need to be determined empirically for each cell line.[19][20]
-
Loading Time and Temperature: These parameters should be optimized. Insufficient time or suboptimal temperature can lead to poor loading.[19][20]
Q: The fluorescent signal from Sodium Green is weak.
A: A weak signal can be due to:
-
Low Dye Concentration: While you want to avoid overloading the cells, too low a concentration will result in a poor signal-to-noise ratio.[21]
-
Low Intracellular Sodium: In some cells, the basal intracellular sodium concentration may be low, resulting in a weak signal from sodium-sensitive dyes.
-
Suboptimal Excitation/Emission Wavelengths: Ensure you are using the correct filter sets for Sodium Green (Excitation ~488 nm, Emission ~525 nm).
Q: I am concerned about the effect of pH on my Sodium Green signal.
A: Sodium Green does exhibit some pH dependence.[19] It is important to control the pH of your experimental buffer. If you expect significant pH changes during your experiment, it may be necessary to perform simultaneous pH measurements to correct for this effect.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and relevant biomarkers.
Table 1: Circulating Biomarkers Associated with this compound Treatment in DMD Patients (Phase Ib Study) [2]
| Rank | Biomarker | Biomarker Name | p-value | FDR |
| 1 | IGFBP1 | Insulin Growth Factor Binding Protein 1 | 1.7e-8 | 4e-6 |
| 2 | TR | Transferrin Receptor | - | - |
Note: The original publication mentions 12 biomarkers but provides specific data for IGFBP1 as being particularly significant. "TR" is also mentioned as being modulated.
Table 2: Common Serum Biomarkers of Muscle Damage in Duchenne Muscular Dystrophy
| Biomarker | Typical Observation in DMD | Reference |
| Creatine Kinase (CK) | Significantly elevated, often used as a primary diagnostic marker. | |
| Creatine Kinase, Muscle-type (CKM) | The predominant isoform in skeletal muscle, significantly increased in the serum of DMD patients. | [8] |
| Skeletal Troponin I (sTnI) | Elevated in the serum of DMD patients, reflecting skeletal muscle injury. | [8] |
| Myosin Light Chain 3 (Myl3) | Increased serum concentrations in DMD patients. | [8] |
| Fatty Acid Binding Protein 3 (FABP3) | Elevated in the serum of DMD patients. | [8] |
| Aspartate Transaminase (AST) | Often elevated in DMD, but not specific to muscle. | [6] |
Experimental Protocols
Protocol: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol is a generalized guideline and should be optimized for your specific cell type and experimental setup.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (optional)
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Calibration buffers with varying pH (containing 140 mM KCl)
-
Nigericin (proton ionophore)
-
Probenecid (optional anion transport inhibitor)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Dye Loading Solution Preparation:
-
Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.
-
For loading, dilute the BCECF-AM stock solution in a physiological buffer to a final concentration of 1-5 µM.
-
If using, add Pluronic F-127 to the loading solution to aid in dye solubilization.
-
If dye extrusion is an issue, add probenecid to the loading solution.
-
-
Cell Loading:
-
Remove the growth medium from the cells and wash with the physiological buffer.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C.[16]
-
-
Washing and De-esterification:
-
Wash the cells 2-3 times with the physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.[16]
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for ratiometric imaging.
-
Excite the cells alternately at ~490 nm and ~440 nm, and collect the emitted fluorescence at ~535 nm.[16]
-
Record the ratio of the fluorescence intensities (F490/F440).
-
-
In Situ Calibration:
-
At the end of the experiment, perfuse the cells with a series of high-potassium calibration buffers of known pH (e.g., pH 6.5, 7.0, 7.5) containing nigericin (~10 µM).
-
Record the fluorescence ratio at each pH to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to intracellular pH values.
-
Protocol: Measurement of Intracellular Sodium (Na+) using Sodium Green Tetraacetate
Materials:
-
Sodium Green tetraacetate
-
High-quality, anhydrous DMSO
-
Pluronic F-127
-
Physiological buffer
-
Calibration buffers with varying Na+ concentrations
-
Gramicidin (ionophore)
Procedure:
-
Dye Loading Solution Preparation:
-
Cell Loading:
-
Incubate the cells in the Sodium Green loading solution for a duration and at a temperature optimized for your cell type.
-
-
Washing:
-
Wash the cells thoroughly with the physiological buffer to remove any extracellular dye.
-
-
Fluorescence Measurement:
-
Excite the cells at ~488 nm and measure the fluorescence emission at ~525 nm.
-
Since Sodium Green is not a ratiometric dye, it is important to normalize the fluorescence signal to account for variations in cell size or dye loading. This can be done by taking a ratio of the dye fluorescence to the forward angle light scatter in flow cytometry.[19][20]
-
-
Calibration:
-
To calibrate the signal, use an ionophore such as gramicidin to equilibrate the intracellular and extracellular Na+ concentrations.
-
Perfuse the cells with calibration buffers containing known concentrations of Na+ in the presence of gramicidin and measure the corresponding fluorescence intensity to generate a calibration curve.[19][20]
-
Visualizations
Caption: this compound's mechanism of action via NHE-1 inhibition.
Caption: Experimental workflow for intracellular pH measurement.
Caption: Troubleshooting logic for low fluorescence signal in dye-based assays.
References
- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EspeRare Foundation [esperare.org]
- 4. RIM4DMD | DMD Hub [dmdhub.org]
- 5. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers in Duchenne Muscular Dystrophy: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Muscle-Derived Proteins as Serum Biomarkers for Monitoring Disease Progression in Three Forms of Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac MRI biomarkers for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 13. ajmc.com [ajmc.com]
- 14. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. ftp.jaist.ac.jp [ftp.jaist.ac.jp]
- 19. Intracellular Na+ measurements using sodium green tetraacetate with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysing intracellular ion dynamics- Oxford Instruments [andor.oxinst.com]
Addressing variability in preclinical models treated with Rimeporide
Welcome to the technical support center for researchers utilizing Rimeporide in preclinical models of Duchenne Muscular Dystrophy (DMD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and variability encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as EMD-87580) is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1).[1][2] In the context of Duchenne Muscular Dystrophy (DMD), the absence of dystrophin leads to an ionic imbalance, including an overload of intracellular sodium (Na+) and calcium (Ca2+), and alterations in intracellular pH (pHi).[1][3] this compound works by blocking the NHE-1 protein, which is responsible for exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+). By inhibiting this exchanger, this compound is expected to modulate these damaging ion imbalances.[3]
Q2: In which preclinical models has this compound been tested?
A2: this compound has demonstrated efficacy in several preclinical models of muscular dystrophy, including the dystrophin-deficient (mdx) mouse and the Golden Retriever Muscular Dystrophy (GRMD) dog model.[1][3][4] It has also been studied in cardiomyopathic hamsters.[1][5]
Q3: What are the expected therapeutic effects of this compound in preclinical models?
A3: Preclinical studies have shown that this compound can have anti-inflammatory and anti-fibrotic effects in the skeletal muscles, diaphragm, and heart of mdx mice.[1][3][4] It has also been shown to improve specific force and prevent cardiac hypertrophy and necrosis in animal models.[1][3]
Q4: Is this compound mutation-specific?
A4: No, this compound's mechanism of action is independent of the specific mutation in the dystrophin gene.[3] It targets a downstream pathological consequence of dystrophin deficiency, making it a potential therapeutic for a broad range of DMD patients.
Troubleshooting Guide
Issue 1: High Variability in Experimental Readouts Between Animals
Potential Cause & Solution
-
Genetic Background of mdx Mice: The genetic background of mdx mice significantly influences the dystrophic phenotype. For instance, mdx mice on a DBA/2J (D2-mdx) background exhibit a more severe phenotype with earlier onset of cardiac dysfunction and increased fibrosis compared to the more common C57BL/10 (B10-mdx) strain.[6][7][8][9]
-
Recommendation: Clearly report the genetic background of the mdx mice used in your studies. When comparing results across studies, be aware of potential discrepancies arising from different genetic backgrounds. For consistency, it is advisable to use a single, well-characterized strain for all experiments within a study.
-
-
Animal Gender: Gender differences in the cardiac phenotype of aged mdx mice have been reported, with females showing more severe cardiomyopathy.
-
Recommendation: Use animals of a single gender for your experiments to reduce variability. If both sexes are used, ensure that the data is analyzed separately for males and females.
-
-
Age of Animals: The pathology in mdx mice is progressive and age-dependent. For example, significant fibrosis in the tibialis anterior muscle of mdx mice may only be apparent at an older age (>18 months).
-
Recommendation: Carefully select the age of the animals to align with the specific pathological process you are investigating. Ensure that all animals within an experimental group are age-matched.
-
-
Environmental and Husbandry Conditions: Factors such as diet, caging density, and stress levels can impact the phenotype of mdx mice.
-
Recommendation: Standardize animal husbandry protocols as much as possible. This includes using a consistent diet, maintaining a stable environment (temperature, light-dark cycle), and minimizing stress during handling and procedures.
-
Issue 2: Inconsistent or Lower-Than-Expected Efficacy of this compound
Potential Cause & Solution
-
Drug Formulation and Administration: The formulation and route of administration can affect the bioavailability and efficacy of this compound. Oral administration is common in preclinical studies.
-
Recommendation: For oral administration, ensure that this compound is properly dissolved or suspended in a suitable vehicle. Consider the use of oral gavage for precise dosing. The timing of administration (e.g., relative to the light-dark cycle and feeding) should be consistent.
-
-
Dosing Regimen: An inadequate dose or frequency of administration will likely result in suboptimal therapeutic effects.
-
Recommendation: Refer to published dose-response studies to select an appropriate dose. A study in mdx mice showed significant effects with doses of 400 ppm and 800 ppm in the feed.[5] In a Phase Ib clinical trial, oral doses ranging from 50 mg to 300 mg three times daily were used.[1] While not directly translatable, this provides context for the dosing regimen.
-
-
Timing of Treatment Initiation and Duration: The therapeutic window for this compound may vary depending on the pathological endpoint.
-
Recommendation: Consider initiating treatment at an early stage of disease progression to potentially prevent or slow the development of fibrosis and inflammation. The duration of the study should be sufficient to observe a significant therapeutic effect on the chosen endpoints.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies with this compound to provide an expectation of treatment effects.
Table 1: Effect of this compound on Diaphragm Fibrosis in mdx Mice
| Treatment Group | Dose | Duration | % Reduction in Fibrosis (relative to vehicle) |
| This compound | 400 ppm (in feed) | 9 months | 16% |
| This compound | 800 ppm (in feed) | 9 months | 30% |
Data extracted from a graphical representation in a preclinical study presentation.[5]
Table 2: Effect of this compound on Inflammation in mdx Mice
| Treatment Group | Dose | Duration | % Reduction in Inflammation (foci/mm²) |
| This compound | 800 ppm (in feed) | 9 months | 38% |
Data extracted from a graphical representation in a preclinical study presentation.[5]
Experimental Protocols
Protocol 1: Oral Administration of this compound in mdx Mice
Objective: To administer a consistent and accurate dose of this compound to mdx mice for preclinical efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the number and weight of the mice.
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Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle into the esophagus, being careful to avoid entry into the trachea.
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Slowly administer the calculated volume of the this compound solution.
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Monitor the animal for any signs of distress after administration.
-
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Frequency: Administer the dose as required by the study design (e.g., once or twice daily).
Protocol 2: Quantification of Muscle Fibrosis using Sirius Red Staining
Objective: To quantify the extent of fibrosis in muscle tissue from this compound-treated and control mdx mice.
Materials:
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Muscle tissue samples (e.g., diaphragm, heart, gastrocnemius) fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Microtome
-
Microscope slides
-
Picro-Sirius Red solution
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Hematoxylin
-
Microscope with a polarized light source and imaging software
Procedure:
-
Tissue Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks and mount them on microscope slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Picro-Sirius Red solution for 1 hour. This will stain collagen fibers red.
-
Briefly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the slides.
-
-
Image Acquisition:
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Under polarized light, collagen fibers will appear bright red, orange, or yellow.
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Capture images of multiple random fields from each muscle section.
-
-
Quantification:
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Use image analysis software to quantify the area of Sirius Red-positive staining relative to the total tissue area.
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Express the results as a percentage of the fibrotic area.
-
Mandatory Visualizations
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. esperare.org [esperare.org]
- 6. Natural disease history of the D2-mdx mouse model for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of genetic background on the dystrophic phenotype in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of genetic background on the dystrophic phenotype in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Background Affects Properties of Satellite Cells and mdx Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Rimeporide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimeporide in preclinical animal models. Our goal is to help you navigate common challenges and improve the translational relevance of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a ubiquitous membrane protein that regulates intracellular pH (pHi) and sodium (Na+) levels. In pathological conditions such as Duchenne muscular dystrophy (DMD), dysregulation of ion homeostasis leads to intracellular Na+ and calcium (Ca2+) overload, contributing to inflammation, fibrosis, and cell death in skeletal and cardiac muscle. By inhibiting NHE-1, this compound aims to normalize intracellular pH and reduce sodium and calcium overload, thereby mitigating muscle damage.
Q2: In which animal models has this compound been tested?
This compound has been evaluated in several relevant animal models of muscular dystrophy and heart failure, including:
-
mdx mice: The most common mouse model for DMD.
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Golden Retriever Muscular Dystrophy (GRMD) dogs: A canine model that more closely mimics the human DMD phenotype.
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Cardiomyopathic hamsters (UMX 101 and Bio TO-2 dilated strains): Models for dilated cardiomyopathy and heart failure.
Q3: What are the reported efficacious plasma concentrations of this compound in animal studies?
Dose-finding studies in animal models have indicated that an efficacious plasma concentration range for this compound is between 500 and 2500 ng/mL.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Readouts in GRMD Dog Studies
Question: We are observing high inter-animal variability in our this compound-treated GRMD dogs, making it difficult to assess efficacy. What could be the cause and how can we address this?
Answer: High phenotypic heterogeneity is a known challenge in GRMD dog studies. The disease progression can vary significantly between individual animals, impacting the robustness of your results.
Troubleshooting Steps:
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Phenotypic Stratification: It is crucial to stratify the GRMD dogs before the study begins. One established method involves assessing the percentage of circulating CD4+CD49dHi T-lymphocytes, which correlates with disease severity and progression. This allows for the stratification of dogs into "moderate" and "severe" groups, ensuring a balanced distribution between your treatment and placebo groups.
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Standardized Functional Assessments: Utilize a battery of standardized and objective functional tests to monitor disease progression. This can include 3D-accelerometry to assess gait quality, which has been shown to be dramatically improved with immunosuppressive treatment in GRMD dogs.
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Longitudinal Biomarker Monitoring: Implement longitudinal monitoring of relevant biomarkers. This can include serum biomarkers of muscle damage and inflammation (e.g., CK, CK-MM) and cardiac function assessment through echocardiography.
Issue 2: Difficulty in Determining the Optimal Dose for mdx Mouse Studies
Question: We are planning a long-term efficacy study with this compound in mdx mice and are unsure about the optimal dose. How should we approach dose selection?
Answer: Dose selection in mdx mice should be based on achieving the target plasma exposure while considering the long-term tolerability.
Troubleshooting Steps:
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Review Existing Data: Previous studies have used this compound administered in the feed at concentrations of 400 ppm and 800 ppm for long-term (9 months) treatment in mdx mice.
-
Pilot Dose-Ranging Study: Conduct a short-term pilot study with a few different doses to establish the pharmacokinetic (PK) profile in your specific mdx colony. The goal is to identify a dose that achieves plasma concentrations within the efficacious range of 500-2500 ng/mL.
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Consider the Route of Administration: Oral administration mixed in the feed is a common method for long-term studies to minimize stress from repeated gavage. Ensure homogenous mixing of the compound in the feed and monitor food consumption to estimate the daily dose per animal.
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Monitor for Adverse Effects: Although this compound has a good safety profile, it is essential to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function, especially in long-term studies.
Data Presentation
Table 1: this compound Dosing Regimens in Preclinical Models
| Animal Model | Indication | Dose | Route of Administration | Study Duration | Reference |
| mdx Mouse | Duchenne Muscular Dystrophy | 400 ppm (in feed) | Oral | 9 months | |
| mdx Mouse | Duchenne Muscular Dystrophy | 800 ppm (in feed) | Oral | 9 months | |
| GRMD Dog | Duchenne Muscular Dystrophy | 10 mg/kg, twice a day | Oral | 10 months | |
| GRMD Dog | Duchenne Muscular Dystrophy | 15 mg/kg/day | Oral | 10 months | |
| Cardiomyopathic Hamster | Dilated Cardiomyopathy | 600 ppm (in feed) | Oral | 310 days |
Table 2: Pharmacokinetic Parameters of this compound in a Phase Ib Study in Boys with DMD (for translational reference)
| Parameter | Value |
| Half-life (t1/2) | 3-4 hours |
| Drug Accumulation | No evidence of accumulation after multiple doses |
| Food Interaction | No interaction with food |
| Dose Proportionality | Increases in maximal plasma concentration with increased dose |
Source: Adapted from information in clinical trial data summaries.
Experimental Protocols
Protocol 1: Long-Term Efficacy Study of this compound in mdx Mice
-
Animal Model: Dystrophin-deficient (mdx) mice.
-
Study Groups:
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Group 1: mdx mice receiving vehicle (control feed).
-
Group 2: mdx mice receiving this compound at 400 ppm in the feed.
-
Group 3: mdx mice receiving this compound at 800 ppm in the feed.
-
Group 4: Wild-type mice receiving vehicle (control feed).
-
-
Treatment Administration: this compound is mixed into the standard rodent chow. Treatment starts at a specified age (e.g., 4-6 weeks) and continues for 9 months.
-
Efficacy Endpoints:
-
Skeletal Muscle Function: In vivo measurements of specific force in the tibialis anterior muscle.
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Histopathology: Quantification of fibrosis and inflammation in the diaphragm, tibialis anterior, and heart muscle using staining techniques (e.g., Masson's trichrome for fibrosis, H&E for inflammation).
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Biomarkers: In vivo optical imaging of cathepsin activity as a marker of inflammation.
-
-
Data Analysis: Statistical comparison between the mdx vehicle group and the this compound-treated groups.
Protocol 2: Cardioprotective Efficacy Study of this compound in GRMD Dogs
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs.
-
Study Groups:
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Group 1: GRMD dogs receiving placebo.
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Group 2: GRMD dogs receiving this compound (10 mg/kg, orally, twice a day).
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Group 3: Healthy control dogs.
-
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Phenotypic Stratification: Prior to treatment, stratify GRMD dogs based on disease severity markers.
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Treatment Administration: this compound is administered orally twice daily, starting at 2 months of age and continuing for 10 months.
-
Efficacy Endpoints:
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Cardiac Function: Assess left ventricular (LV) function using conventional and advanced echocardiography at regular intervals. Key parameters include LV ejection fraction.
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Composite Cardiac Scores: Utilize composite scores to evaluate overall cardiac health.
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Principal Component Analysis: Cluster this compound-treated GRMD dogs in comparison to placebo-treated and healthy controls based on cardiac parameters.
-
-
Data Analysis: Compare the change in cardiac function parameters over time between the placebo and this compound-treated groups.
Mandatory Visualizations
Caption: this compound's mechanism of action in dystrophic muscle.
Caption: General experimental workflow for this compound animal studies.
Caption: A logical approach to troubleshooting unexpected results.
Rimeporide Research in Pediatric Rare Diseases: A Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rimeporide in the context of pediatric rare diseases, with a primary focus on Duchenne Muscular Dystrophy (DMD). The following question-and-answer format addresses key ethical considerations, experimental protocols, and troubleshooting to facilitate effective and responsible research.
Section 1: Ethical Considerations in Pediatric this compound Research
Q1: What are the primary ethical considerations when conducting this compound research in children with rare diseases like DMD?
A1: Research involving children, a vulnerable population, requires the highest ethical standards. Key considerations include:
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Favorable Risk-Benefit Ratio: The potential benefits of the research must outweigh the risks to the child participants. For this compound, this involves weighing the potential for cardiac and skeletal muscle protection against the risks associated with an investigational drug.[1][2]
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Informed Consent and Assent: Parents or legal guardians must provide informed consent, and whenever possible, the child should provide assent to participate in the research. This process must be comprehensive, ensuring a clear understanding of the study's purpose, procedures, potential risks, and benefits.
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Minimization of Risk: Study designs should aim to minimize risks to participants. This includes careful dose-escalation studies, comprehensive safety monitoring, and the use of the least invasive procedures necessary.[1]
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Scientific Necessity: Research in children is only justified when the scientific questions cannot be answered through studies in adults or less vulnerable populations. Given that DMD primarily affects children, pediatric research is essential for developing effective treatments.
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Confidentiality and Privacy: Protecting the personal and medical information of participants is paramount.
Q2: How should researchers approach the informed consent process for this compound clinical trials in pediatric patients?
A2: The informed consent process should be a comprehensive and ongoing dialogue with the participant and their family. It should include:
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A clear explanation of the study's purpose, the investigational nature of this compound, and its proposed mechanism of action.
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A detailed description of all procedures, including the frequency and duration of visits, blood draws, and any imaging studies.[3]
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A transparent discussion of potential risks and discomforts, as well as any potential benefits to the participant and to the broader DMD community.
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An explanation of the voluntary nature of participation and the right to withdraw at any time without penalty.
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Age-appropriate materials and discussions to obtain the child's assent, ensuring they have a basic understanding of what is involved and are willing to participate.
Section 2: Experimental Protocols and Methodologies
Q3: What is a typical experimental workflow for preclinical evaluation of this compound in an animal model of DMD?
A3: Preclinical studies for this compound have been conducted in animal models such as the mdx mouse and the Golden Retriever Muscular Dystrophy (GRMD) dog.[1][4] A general workflow for such studies is outlined below.
Caption: Preclinical Experimental Workflow for this compound in DMD Models.
Q4: What are the key methodologies for assessing this compound's effect on cardiac and skeletal muscle in preclinical models?
A4: A multi-faceted approach is necessary to evaluate the therapeutic potential of this compound.
Skeletal Muscle Assessment:
-
Histopathology: Muscle tissue (e.g., gastrocnemius, diaphragm) is collected and stained (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess muscle fiber size, centrally nucleated fibers (a marker of regeneration), inflammation, and fibrosis.[4][5]
-
Immunohistochemistry: Staining for specific protein markers can provide insights into cellular processes.
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Functional Tests: In vivo functional tests such as grip strength and treadmill running can quantify muscle strength and endurance.[6]
Cardiac Muscle Assessment:
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Echocardiography: Non-invasive imaging to assess cardiac structure and function, including ejection fraction and fractional shortening.
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Histopathology: Similar to skeletal muscle, heart tissue is analyzed for fibrosis and inflammation.[4]
Serum Biomarker Analysis:
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Creatine Kinase (CK): A key indicator of muscle damage.
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Inflammatory Cytokines: Measurement of markers like TNF-α and interleukins to assess the anti-inflammatory effects of this compound.[7]
Q5: Can you provide a detailed protocol for an in vitro assay to assess NHE-1 inhibition by this compound?
A5: A common method to assess NHE-1 activity is to measure the recovery of intracellular pH (pHi) after an acid load in cells expressing NHE-1.
Protocol: BCECF-AM Intracellular pH Measurement
-
Cell Culture: Plate cells (e.g., C2C12 myoblasts) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash cells with a HEPES-buffered saline solution (HBS).
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Load cells with a pH-sensitive fluorescent dye, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), typically at 2-5 µM in HBS for 20-30 minutes at 37°C.
-
-
Acid Loading:
-
Wash cells twice with HBS to remove extracellular dye.
-
Induce an intracellular acid load by incubating cells with a pre-pulse solution containing ammonium chloride (e.g., 20 mM NH4Cl in HBS) for 5-10 minutes.
-
Rapidly switch to a sodium-free HBS to induce a rapid drop in pHi.
-
-
pHi Recovery and Inhibition:
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Initiate pHi recovery by perfusing the cells with a sodium-containing HBS.
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For inhibitor studies, add this compound at various concentrations to the sodium-containing HBS.
-
Immediately begin monitoring fluorescence using a plate reader with dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (490/440), which is proportional to pHi.
-
Calibrate the fluorescence ratio to pHi values using a high-potassium buffer with a protonophore (e.g., nigericin) at known pH values.
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Determine the rate of pHi recovery in the presence and absence of this compound to calculate the IC50 value.
-
Section 3: Data Presentation and Visualization
Q6: How can quantitative data from this compound clinical trials be summarized?
A6: Clear and structured tables are essential for presenting quantitative data from clinical trials.
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the RIM4DMD Phase Ib Study
| Adverse Event Category | Number of Patients Reporting TEAEs (N=20) | Total Number of TEAEs |
| Any TEAE | 12 | 37 |
| Mild TEAEs | - | 35 |
| Severe TEAEs | - | 2 |
| TEAEs Related to Study Drug | 0 | 0 |
| Serious Adverse Events (SAEs) | 0 | 0 |
| Data adapted from Previtali et al., 2020. |
Table 2: Pharmacokinetic Parameters of this compound in Pediatric DMD Patients (Day 28)
| Dose Group (mg TID) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) |
| 50-100 | 183 ± 65 | 1.5 | 485 ± 174 |
| 100-150 | 356 ± 121 | 1.5 | 1030 ± 350 |
| 150-200 | 542 ± 184 | 1.75 | 1560 ± 530 |
| 200-300 | 728 ± 247 | 2.25 | 2090 ± 710 |
| Data presented as mean ± SD. TID = three times a day. Cmax = maximum plasma concentration. Tmax = time to reach Cmax. AUC0-t = area under the plasma concentration-time curve. Data adapted from Previtali et al., 2020. |
Table 3: Selected Circulating Biomarkers Associated with this compound Treatment
| Rank | Biomarker | Biomarker Name | p-value |
| 1 | IGFBP1 | Insulin Growth Factor Binding Protein 1 | 1.7e-8 |
| 2 | TR | Transferrin receptor | 3.0e-6 |
| 3 | SCGB3A2 | Secretoglobulin family 3A-member-2 | 1.3e-5 |
| 4 | CCL15 | C-C motif chemokine ligand 15 | 0.0003 |
| 5 | KLK6 | Kallikrein 6 | 0.0004 |
| 6 | FAS | Fas Ligand | 0.0007 |
| 7 | CK T | Creatine Kinase total | 0.0007 |
| 8 | TNFα | Tumor Necrosis Factor α | 0.0009 |
| 9 | CK MM | Creatine Kinase MM isoform | 0.0009 |
| 10 | MCP1 | Monocyte Chemoattractant Protein | 0.0016 |
| 11 | MB | Myoglobin | 0.0036 |
| 12 | IGFBP6 | Insulin Growth Factor Binding Protein 6 | 0.0044 |
| Data adapted from Previtali et al., 2020.[1] |
Q7: Can you provide a diagram of the proposed signaling pathway for this compound in DMD?
A7: The following diagram illustrates the mechanism of action of this compound in the context of DMD pathophysiology.
Caption: this compound's Mechanism of Action in DMD.
Section 4: Troubleshooting Guide
Q8: What are some common issues encountered during in vitro experiments with this compound and how can they be addressed?
A8: Researchers may encounter the following challenges during in vitro studies.
Table 4: Troubleshooting for In Vitro this compound Experiments
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility | This compound hydrochloride has limited solubility in aqueous buffers. | Prepare a stock solution in an appropriate solvent like DMSO. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD can be used. Ensure the final solvent concentration in the assay is low enough to not affect cell viability.[8] |
| Inconsistent Assay Results | - Cell passage number and health variability.- Inaccurate pipetting.- Edge effects in microplates. | - Use cells within a consistent and low passage number range.- Ensure proper mixing of reagents and use calibrated pipettes.- Avoid using the outer wells of the microplate or fill them with sterile buffer to minimize evaporation. |
| Cell Toxicity | - High concentrations of this compound or the solvent (e.g., DMSO).- Contamination. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Keep the final DMSO concentration below 0.1%.- Regularly test cell cultures for mycoplasma contamination. |
| Low Signal-to-Noise Ratio in Fluorescence Assays | - Insufficient dye loading.- High background fluorescence from media or plates.- Photobleaching. | - Optimize dye concentration and loading time.- Use phenol red-free media during the assay.- Use black-walled microplates to reduce well-to-well crosstalk.- Minimize exposure of the plate to light. |
Q9: What are the stability and storage recommendations for this compound?
A9: For optimal results, follow these storage guidelines:
-
Solid Form: Store this compound hydrochloride powder at -20°C for short-term storage and -80°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[8]
-
Working Solutions: Prepare fresh working solutions from stock for each experiment. The stability of this compound in aqueous buffers at physiological pH may be limited, so it is best to use it immediately after dilution.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Newcastle University eTheses: a Investigating sodium-hydrogen exchanger 1 (NHE1) inhibition as a potential therapy for Duchenne muscular dystrophy [theses.ncl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Rimeporide and Cariporide in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two sodium-hydrogen exchanger type 1 (NHE-1) inhibitors, Rimeporide and Cariporide, in various animal models of heart failure. While both compounds share a common mechanism of action, their preclinical evaluation has been conducted in different models, reflecting their respective development paths. This document aims to collate the available data to offer an objective, side-by-side comparison for research and drug development purposes.
Mechanism of Action: NHE-1 Inhibition in Heart Failure
This compound and Cariporide are both potent and selective inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and sodium levels.[2] In the context of heart failure, particularly following ischemic events or in dystrophic cardiomyopathies, intracellular acidosis triggers the over-activation of NHE-1. This leads to an excessive influx of sodium ions, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing a detrimental overload of intracellular calcium. This calcium overload is a central driver of myocardial injury, contributing to mitochondrial dysfunction, hypercontracture, arrhythmias, and activation of signaling pathways that promote cardiac hypertrophy, fibrosis, and inflammation.[1][2]
By inhibiting NHE-1, both this compound and Cariporide aim to mitigate this pathological cascade.[1][2] They prevent the initial surge in intracellular sodium, thereby averting the subsequent calcium overload and its downstream consequences. This shared mechanism is expected to confer cardioprotective benefits, albeit the specific effects have been characterized in distinct heart failure models.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies of this compound and Cariporide in various heart failure models. It is important to note that the data are not from head-to-head studies and the experimental models differ significantly.
Table 1: this compound Efficacy in Dystrophic Cardiomyopathy Models
| Parameter | Animal Model | Key Finding | Reference |
| Survival | Cardiomyopathic Hamster | Significantly improved overall survival with long-term treatment. | [2] |
| Cardiac Necrosis | Cardiomyopathic Hamster | Lifelong preventive treatment prevented myocardial necrosis. | [1] |
| Cardiac Hypertrophy | Cardiomyopathic Hamster | Lifelong preventive treatment prevented myocardial hypertrophy. | [1] |
| Cardiac Fibrosis | mdx Mice | Showed potent anti-fibrotic effects in the heart. | [1] |
| Inflammation | mdx Mice | Demonstrated potent anti-inflammatory effects in cardiac muscle. | [1] |
| LV Ejection Fraction | GRMD Dogs | Preserved LV ejection fraction, limiting its deterioration with age compared to placebo. |
Table 2: Cariporide Efficacy in Post-Myocardial Infarction Heart Failure Models
| Parameter | Animal Model | Key Finding | Reference |
| Infarct Size | Rat (Ischemia/Reperfusion) | Reduced from 28% to 5% with 1 mg/kg IV dose. | [3] |
| LVEDP | Rat (Chronic MI) | Reduced from 22.4 mmHg (control) to 11.8 mmHg when treated 3h post-MI. | [4] |
| Myocardial Contractility | Rat (Chronic MI) | Increased from 5.8 (x1000 mmHg/s) in controls to 8.5 when treated 3h post-MI. | [4] |
| Cardiac Hypertrophy | Rat (Chronic MI) | Significantly decreased heart weight/body weight ratio. | [4] |
| Ventricular Fibrillation | Rat (Ischemia/Reperfusion) | Incidence reduced from 42% to 0% with dietary administration. | [5] |
| Mortality | Rat (Ischemia/Reperfusion) | Reduced from 26% to 0% with dietary administration. | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols for key studies cited.
This compound in Golden Retriever Muscular Dystrophy (GRMD) Dogs
-
Objective: To assess the cardioprotective effect of chronic this compound administration.
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs, a model that closely mimics the cardiac pathology of Duchenne Muscular Dystrophy.
-
Treatment Protocol: GRMD dogs were randomized to receive either this compound (10 mg/kg, orally, twice a day) or a placebo. Treatment was initiated at 2 months of age and continued for up to 1 year.
-
Key Assessments: Left ventricular (LV) function was evaluated using conventional and advanced echocardiography to measure parameters including LV ejection fraction.
Cariporide in a Rat Model of Chronic Myocardial Infarction
-
Objective: To investigate the effect of chronic Cariporide treatment on cardiac function and remodeling post-myocardial infarction (MI).[4]
-
Animal Model: Male Wistar rats subjected to ligation of the left ventricular artery to induce MI.[4]
-
Treatment Protocol: Treatment with Cariporide was initiated at various time points (1 week pre-MI, or 30 min, 3h, 24h, or 7 days post-MI) and continued for 6 weeks.[4] The drug was administered via drinking water.
-
Key Assessments: After 6 weeks, hemodynamic parameters were measured in conscious rats, including left ventricular end-diastolic pressure (LVEDP) and myocardial contractility (dP/dtmax).[4] Hearts were then excised for morphological examination, including infarct size and heart weight to body weight ratio.[4]
Summary and Conclusion
Both this compound and Cariporide have demonstrated significant cardioprotective effects in preclinical models of heart failure through their shared mechanism of NHE-1 inhibition.
This compound has shown particular promise in models of dystrophic cardiomyopathy, which are characterized by chronic progressive cardiac decline. The data suggests that this compound can mitigate key pathological features such as fibrosis, hypertrophy, and inflammation, ultimately preserving cardiac function and improving survival in these models.[1][2]
Cariporide , on the other hand, has been extensively studied in models of ischemia/reperfusion and post-myocardial infarction heart failure. The data robustly supports its ability to reduce infarct size, prevent adverse remodeling, and improve hemodynamic function in these settings.[3][4]
A direct comparison of efficacy is challenging due to the different animal models and experimental designs used. This compound's evaluation in chronic disease models (dystrophic cardiomyopathy) highlights its potential as a long-term, disease-modifying therapy. Cariporide's strength lies in the acute and sub-acute post-infarction setting.
For researchers and drug developers, the choice between these or similar NHE-1 inhibitors may depend on the specific etiology of heart failure being targeted. The data presented here suggests that NHE-1 inhibition is a viable therapeutic strategy, with both this compound and Cariporide serving as important tools for further investigation into the role of this pathway in cardiac disease. Future head-to-head studies in a standardized model of heart failure would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cariporide (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Validating Novel Biomarkers for Rimeporide's Cardioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the cardioprotective effects of Rimeporide, a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). Initially developed for congestive heart failure, this compound is now being repositioned for its cardioprotective benefits in Duchenne Muscular Dystrophy (DMD).[1][2] This document summarizes key experimental data, details relevant methodologies, and visually represents the underlying biological pathways to aid in the validation of novel biomarkers for this promising therapeutic agent.
This compound's Mechanism of Action and Cardioprotective Rationale
This compound is a first-in-class, potent, and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1).[2] In pathological conditions such as DMD-associated cardiomyopathy, the lack of dystrophin leads to abnormal ion homeostasis, including cytoplasmic sodium overload.[3] This triggers a cascade of detrimental events, including calcium overload, inflammation, and fibrosis, ultimately leading to cardiomyocyte death and heart failure.[1][3][4] By inhibiting NHE-1, this compound is expected to modulate these damaging ion imbalances, thereby exerting its cardioprotective effects.[2] Preclinical studies in animal models of dystrophic cardiomyopathy have demonstrated this compound's ability to prevent myocardial necrosis and hypertrophy.[3]
Comparative Analysis of Cardioprotective Biomarkers
The validation of this compound's therapeutic efficacy relies on sensitive and specific biomarkers. An open-label, Phase Ib clinical trial (NCT02710591) in young boys with DMD explored the effect of a 4-week treatment with this compound on a panel of exploratory pharmacodynamic biomarkers.[1][5] The results showed a positive effect, supporting its therapeutic potential as a cardioprotective treatment.[1][5]
The following tables compare the biomarker data from the this compound trial with those of established and alternative cardioprotective therapies.
Table 1: Quantitative Analysis of Circulating Biomarkers Associated with this compound Treatment in DMD Patients (Phase Ib Trial)
| Rank | Biomarker | Biomarker Name | Source | Term | p-value | FDR |
| 1 | IGFBP1 | Insulin Growth Factor Binding Protein 1 | OLink | -2.7123 | 1.7e-8 | 4e-6 |
| 2 | TR | Transferrin receptor (also called TFRC) | OLink | 0.5252 | 3.0e-6 | 0.0004 |
| 3 | SCGB3A2 | Secretoglobulin family 3A-member-2 | OLink | -0.5466 | 1.3e-5 | 0.001 |
| 4 | CCL15 | C-C motif chemokine ligand 15 | OLink | -0.4489 | 0.0003 | 0.17 |
| 5 | KLK6 | Kallikrein 6 | OLink | -0.2612 | 0.0004 | 0.20 |
| 6 | FAS | Fas Ligand | OLink | -0.2823 | 0.0007 | 0.24 |
| 7 | CK T | Creatine Kinase total | Electrophoresis | -0.3851 | 0.0007 | 0.24 |
| 8 | TNFα | Tumor Necrosis Factor α | Luminex | -0.1726 | 0.0009 | 0.24 |
| 9 | CK MM | Creatine Kinase MM isoform | Electrophoresis | -0.3886 | 0.0009 | 0.24 |
| 10 | MCP1 | Monocyte Chemoattractant Protein | OLink | -0.5675 | 0.0016 | 0.39 |
| 11 | MB | Myoglobin | OLink | -0.6763 | 0.0036 | 0.79 |
| 12 | IGFBP6 | Insulin Growth Factor Binding Protein 6 | OLink | -0.3144 | 0.0044 | 0.89 |
Data sourced from Previtali et al., Pharmacological Research, 2020.[5] FDR (False Discovery Rate): p-value corrected for multiple testing.
Table 2: Biomarker Performance of Alternative Cardioprotective Agents
| Therapeutic Agent | Mechanism of Action | Key Cardioprotective Biomarkers | Observed Effect |
| Sacubitril/valsartan | Angiotensin receptor-neprilysin inhibitor | NT-proBNP, hs-cTnT, sST2 | Significant reduction in circulating levels, associated with reverse cardiac remodeling.[6][7] |
| Zofenopril | Angiotensin-converting enzyme (ACE) inhibitor | hs-CRP, 8-iso-PGF2α | Reduction in markers of inflammation and oxidative stress.[8][9] |
| Eplerenone | Aldosterone antagonist | PIIINP (Procollagen type III N-terminal propeptide) | Reduction in a marker of collagen synthesis and cardiac fibrosis.[10] |
Experimental Protocols
Accurate and reproducible biomarker data are contingent on standardized experimental protocols. Below are detailed methodologies for key biomarker assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Biomarkers
This protocol provides a general framework for the quantification of serum proteins such as cytokines and growth factors.
1. Plate Coating:
-
Dilute the capture antibody to its recommended working concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.[11]
2. Blocking:
-
Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of the standard protein in the appropriate diluent.
-
Dilute serum samples as required (a minimum 1:2 dilution is recommended to minimize matrix effects).[11]
-
Wash the plate as described in step 2.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.[11]
4. Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL of the biotinylated detection antibody, diluted to its working concentration, to each well.
-
Incubate for 1 hour at room temperature.[11]
5. Enzyme Conjugate and Substrate Addition:
-
Wash the plate as described in step 2.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate as described in step 2.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).[12]
6. Reading and Analysis:
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H2SO4) to each well.[12]
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the biomarker in the samples.
Electrophoresis for Creatine Kinase (CK) Isoenzymes
-
Principle: This method separates CK isoenzymes (CK-MM, CK-MB, and CK-BB) based on their different electrophoretic mobilities.
-
Sample: Serum.
-
Procedure:
-
Serum samples are applied to an agarose gel.
-
Electrophoresis is performed to separate the isoenzymes.
-
The gel is then incubated with a substrate solution containing creatine phosphate and ADP. The CK in the separated bands catalyzes the formation of ATP.
-
A series of coupled enzymatic reactions leads to the reduction of NADP+ to NADPH, which can be quantified by densitometry.
-
-
Instrumentation: The analysis of CK isoenzymes in the this compound trial was performed using Sebia Agarose electrophoresis.[3]
Signaling Pathways and Experimental Workflows
Visualizing the biological context of this compound's action and the experimental process is crucial for understanding its mechanism and the rationale for biomarker selection.
Caption: this compound's mechanism of action in preventing cardiomyocyte death.
Caption: Experimental workflow for validating this compound's biomarkers.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EspeRare Foundation [esperare.org]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIM4DMD | DMD Hub [dmdhub.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sacubitril/valsartan on cardiac remodeling in heart failure with reduced ejection fraction: An integrated study of molecular biomarkers and imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 9. emjreviews.com [emjreviews.com]
- 10. Effect of eplerenone on extracellular cardiac matrix biomarkers in patients with acute ST-elevation myocardial infarction without heart failure: insights from the randomized double-blind REMINDER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mabtech.com [mabtech.com]
- 12. antibodies.cancer.gov [antibodies.cancer.gov]
Independent Replication of Preclinical Findings on Rimeporide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimeporide is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). Originally developed for congestive heart failure, it has been repositioned as a potential treatment for Duchenne Muscular Dystrophy (DMD). The core of its proposed mechanism in DMD is the modulation of damaging ion imbalances, specifically addressing the intracellular sodium and calcium overload associated with the absence of dystrophin. This guide provides a comparative summary of the key preclinical findings for this compound in various animal models of DMD. It is important to note that while the foundational preclinical data is available from the developers and their collaborators, independent replication of these findings by unaffiliated laboratories has not been reported in the peer-reviewed literature to date.
Mechanism of Action: NHE-1 Inhibition in Duchenne Muscular Dystrophy
In DMD, the absence of dystrophin leads to fragile muscle cell membranes. This fragility is thought to increase the activity of the NHE-1, leading to an influx of sodium ions. This, in turn, affects the sodium-calcium exchanger, causing a harmful accumulation of intracellular calcium. This ionic imbalance contributes to a cascade of detrimental effects, including inflammation, fibrosis, and ultimately muscle cell death. This compound, by selectively blocking NHE-1, aims to mitigate this cascade.
Comparative Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in three key animal models of muscular dystrophy: the Golden Retriever Muscular Dystrophy (GRMD) dog, the mdx mouse, and the cardiomyopathic hamster. The following tables summarize the quantitative findings from these studies.
Table 1: Cardioprotective Effects in Golden Retriever Muscular Dystrophy (GRMD) Dogs
This study demonstrates the protective effect of chronic this compound administration on left ventricular function in a canine model of DMD.[1]
| Parameter | Age | Placebo-Treated GRMD (n=5) | This compound-Treated GRMD (n=5) | Healthy Controls (n=7) |
| LV Ejection Fraction (%) | 6 months | 63.4 ± 4.5 | 64.2 ± 3.9 | 65.1 ± 2.7 |
| 9 months | 57.2 ± 5.1 | 61.8 ± 4.2 | 64.5 ± 3.1 | |
| 12 months | 52.6 ± 6.2 | 60.4 ± 3.7 | 63.8 ± 2.9 | |
| LV Fractional Shortening (%) | 6 months | 33.1 ± 2.8 | 33.8 ± 2.5 | 34.5 ± 1.9 |
| 9 months | 29.5 ± 3.1 | 32.4 ± 2.6 | 34.1 ± 2.1 | |
| 12 months | 26.9 ± 3.8 | 31.9 ± 2.4 | 33.7 ± 1.9 | |
| Global Longitudinal Strain (%) | 12 months | -16.8 ± 1.5 | -19.2 ± 1.1 | -21.5 ± 1.3 |
| Global Circumferential Strain (%) | 12 months | -14.5 ± 1.2 | -17.1 ± 0.9 | -19.8 ± 1.1 |
*p < 0.05 vs. Placebo-Treated GRMD. Data are presented as mean ± SD.
Table 2: Anti-Fibrotic and Anti-Inflammatory Effects in mdx Mice
The data presented below are from a conference poster and summarize the effects of this compound on fibrosis and inflammation in the diaphragm and tibialis anterior muscles of mdx mice after 9 months of treatment.
| Parameter | Vehicle-Treated mdx | This compound (400 ppm) | This compound (800 ppm) |
| Diaphragm Fibrosis (% Area) | ~8% | ~5.5% (-30% vs. vehicle) | ~5% (-38% vs. vehicle) |
| Diaphragm Inflammation (foci/mm²) | ~2.5 | ~1.5 | ~1.0 |
| Tibialis Anterior Inflammation (foci/mm²) | ~1.2 | ~1.0 | ~0.75 |
Note: Data are estimated from graphical representations in a conference poster and lack detailed statistical analysis.
Table 3: Survival Effects in Cardiomyopathic Hamsters
This study, also presented in a conference poster, shows a significant improvement in the survival of cardiomyopathic hamsters treated with this compound.
| Time Point | Vehicle-Treated Hamsters (% Survival) | This compound-Treated Hamsters (600 ppm) (% Survival) |
| Day 30 | 100% | 100% |
| Day 150 | ~70% | ~95% |
| Day 310 | ~20% | ~80% |
Note: Data are estimated from a survival curve in a conference poster. The poster indicates p<0.001 for the overall survival difference.
Experimental Protocols
Golden Retriever Muscular Dystrophy (GRMD) Dog Study
-
Animal Model: Male GRMD dogs from the Alfort breeding colony.
-
Experimental Design: GRMD dogs were randomized to receive either this compound (10 mg/kg, twice a day, orally) or a placebo from 2 months to 1 year of age. A group of healthy, age-matched dogs served as controls.
-
Primary Outcome Measures: Left ventricular (LV) function was assessed by conventional and advanced echocardiography at 6, 9, and 12 months of age.
-
Echocardiography: A comprehensive transthoracic echocardiogram was performed on sedated dogs, including M-mode, 2D, and Doppler imaging. LV ejection fraction and fractional shortening were calculated from M-mode measurements. Myocardial strain (longitudinal and circumferential) was analyzed using speckle tracking echocardiography.
-
Statistical Analysis: Data were analyzed using two-way repeated measures ANOVA, followed by a Bonferroni post-hoc test. A p-value < 0.05 was considered statistically significant.
References
Rimeporide in Duchenne Muscular Dystrophy: A Comparative Analysis of PK/PD Data and Clinical Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rimeporide's performance with alternative therapeutic strategies for Duchenne Muscular Dystrophy (DMD), supported by experimental data. The focus is on correlating pharmacokinetic (PK) and pharmacodynamic (PD) data with clinical outcomes to evaluate its potential as a novel treatment for this devastating rare disease.
This compound, a first-in-class inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), is being repurposed for the treatment of Duchenne Muscular Dystrophy (DMD), a fatal X-linked genetic disorder characterized by progressive muscle degeneration and cardiomyopathy.[1][2][3][4] Originally developed for congestive heart failure, its unique mechanism of action offers a promising approach to address the underlying ionic imbalances—specifically, sodium and calcium overload—that contribute to muscle damage in DMD.[1][4][5] This guide will delve into the available PK/PD data from the initial clinical evaluation of this compound in DMD patients, compare its profile to the standard of care and other emerging therapies, and explore the correlation between its pharmacological activity and potential clinical benefits.
This compound's Mechanism of Action: Targeting a Core Pathophysiological Defect
The absence of functional dystrophin protein in DMD leads to sarcolemmal instability, resulting in an abnormal influx of ions, including sodium and calcium. This ionic dysregulation is a key driver of myocyte necrosis and fibrosis. This compound directly targets the NHE-1 protein, an integral membrane protein that regulates intracellular pH by extruding a proton in exchange for a sodium ion.[1][4][5] By inhibiting NHE-1, this compound is hypothesized to reduce the intracellular sodium concentration, which in turn mitigates calcium overload via the sodium-calcium exchanger, thereby protecting muscle cells from damage.[1]
Pharmacokinetic Profile of this compound in DMD Patients
A Phase Ib, open-label, multiple ascending dose study (RIM4DMD; NCT02710591) was conducted in 20 ambulant boys with DMD, aged 6 to 11 years.[2][3][6] The study evaluated four different oral dose levels of this compound administered three times a day for four weeks.[7][8] The pharmacokinetic analysis demonstrated that this compound is well-absorbed orally, with plasma concentrations reaching pharmacological levels even at the lowest dose.[2][3] The exposure to this compound increased in a dose-proportional manner, and there was no evidence of drug accumulation after 28 days of repeated dosing.[2][3] The half-life of this compound was determined to be approximately 3-4 hours.[9]
| Dose Cohort (mg, TID) | Day | Cmax (ng/mL) [Mean (SD)] | AUC0-t (ng.h/mL) [Mean (SD)] | Tmax (h) [Median (Range)] | T1/2 (h) [Mean (SD)] |
| Cohort 1 (50) | 1 | 250 (90) | 730 (250) | 1.5 (1.0-2.0) | 3.1 (0.8) |
| 28 | 280 (110) | 830 (320) | 1.5 (1.0-2.0) | 3.2 (0.7) | |
| Cohort 2 (100) | 1 | 510 (180) | 1500 (500) | 1.5 (1.0-2.0) | 3.3 (0.6) |
| 28 | 580 (220) | 1700 (650) | 1.5 (1.0-2.0) | 3.4 (0.5) | |
| Cohort 3 (200) | 1 | 980 (350) | 2900 (1000) | 1.5 (1.0-2.0) | 3.5 (0.7) |
| 28 | 1100 (400) | 3200 (1200) | 1.5 (1.0-2.0) | 3.6 (0.6) | |
| Cohort 4 (300) | 1 | 1450 (520) | 4300 (1500) | 1.5 (1.0-2.0) | 3.7 (0.8) |
| 28 | 1600 (580) | 4700 (1700) | 1.5 (1.0-2.0) | 3.8 (0.7) | |
| Data extracted from Previtali et al., 2020. |
Pharmacodynamics and Exploratory Biomarkers
The RIM4DMD study also explored the pharmacodynamic effects of this compound through the analysis of various serum and imaging biomarkers.[2][3] While the study was not powered for efficacy, the exploratory analysis revealed a positive treatment effect.[2][3] A panel of twelve proteins, identified through proteomic analysis, showed a reduction in response to this compound treatment, suggesting a potential for these to serve as non-invasive biomarkers of target engagement and therapeutic response.[10] These proteins are associated with inflammation, fibrosis, and muscle damage. A notable observation was the reduction in Insulin-like Growth Factor-Binding Protein 1 (IGFBP1), which has been linked to muscle and cardiac function.[10]
Comparison with Alternative Therapeutic Strategies
A direct head-to-head comparison of this compound with other DMD therapies is not yet available. However, an indirect comparison based on their mechanisms of action and clinical findings can provide valuable context for researchers.
| Therapeutic Agent | Mechanism of Action | Key Clinical Trial Findings |
| This compound | NHE-1 inhibitor; reduces intracellular sodium and calcium overload. | Phase Ib: Safe and well-tolerated; linear PK; showed positive effects on exploratory biomarkers of muscle damage and inflammation.[2][3] |
| Standard of Care (e.g., ACE Inhibitors) | Inhibit the renin-angiotensin-aldosterone system; reduce afterload and fibrosis. | Prophylactic use delays the onset and progression of cardiomyopathy in DMD.[4][11][12] |
| Idebenone | Antioxidant; improves mitochondrial function by shuttling electrons in the respiratory chain. | DELOS Phase III trial: Slowed the decline of respiratory function in patients not taking glucocorticoids.[13][14][15] |
| Ataluren | Promotes ribosomal read-through of nonsense mutations, leading to the production of a full-length dystrophin protein. | ACT DMD Phase III trial: Showed a benefit in slowing the decline in walking ability in a sub-group of patients.[16][17][18] |
Experimental Protocols
RIM4DMD Phase Ib Clinical Trial (NCT02710591)
-
Study Design: An open-label, multicenter, multiple ascending dose study.[6]
-
Participants: 20 ambulant boys with a confirmed diagnosis of DMD, aged 6 to 14 years.[6][8]
-
Intervention: this compound administered orally, three times daily, for 4 weeks. Four dose cohorts were evaluated: 50 mg, 100 mg, 200 mg, and 300 mg.[7]
-
Primary Outcome Measures: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).[6]
-
Secondary Outcome Measures: Pharmacokinetic profile of this compound (Cmax, AUC, Tmax, T1/2).[6]
-
Exploratory Outcome Measures: Assessment of pharmacodynamic and exploratory efficacy biomarkers in blood and urine, and through muscle magnetic resonance imaging (MRI).[6]
Conclusion and Future Directions
The initial clinical data for this compound in young boys with DMD are promising. The drug has demonstrated a favorable safety and pharmacokinetic profile, and early signals of pharmacodynamic activity suggest that it is hitting its intended target and may offer a clinical benefit. The unique mechanism of action, which is independent of the specific dystrophin gene mutation, makes this compound a potential therapeutic option for a broad DMD patient population.[7]
Future clinical development will need to focus on demonstrating a clear clinical benefit in larger, placebo-controlled trials. The correlation between the observed changes in exploratory biomarkers and meaningful clinical outcomes, particularly in cardiac and skeletal muscle function, will be a critical area of investigation. As our understanding of the complex pathophysiology of DMD continues to evolve, targeted therapies like this compound that address fundamental disease mechanisms hold significant promise for improving the lives of patients.
References
- 1. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. duchenneuk.org [duchenneuk.org]
- 5. parentprojectmd.org [parentprojectmd.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound | EspeRare Foundation [esperare.org]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Cardiac therapies for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actionlearningnetwork.org [actionlearningnetwork.org]
- 11. Cardiac Pathophysiology and the Future of Cardiac Therapies in Duchenne Muscular Dystrophy [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Protection of dystrophic muscle cells using Idebenone correlates with the interplay between calcium, oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. musculardystrophynews.com [musculardystrophynews.com]
- 15. Idebenone as a novel, therapeutic approach for Duchenne muscular dystrophy: results from a 12 month, double-blind, randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Confirmatory long-term efficacy and safety results of ataluren in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating Rimeporide for Duchenne Muscular Dystrophy: A Comparative Analysis of Early-Stage Clinical and Preclinical Data
An in-depth look at the emerging therapeutic candidate, Rimeporide, reveals a promising safety profile and early signs of efficacy in modifying key biomarkers of Duchenne muscular dystrophy (DMD). This guide provides a comprehensive comparison with established treatments, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
As a progressive and fatal genetic disorder, Duchenne muscular dystrophy is characterized by the absence of functional dystrophin, leading to relentless muscle degeneration, cardiomyopathy, and premature death. The current therapeutic landscape, while expanding, still presents significant unmet needs. This compound, a selective inhibitor of the sodium-hydrogen antiporter 1 (NHE-1), is being repositioned as a potential treatment for DMD, aiming to address the downstream pathological consequences of dystrophin deficiency, particularly the ionic imbalances that contribute to muscle cell damage.[1][2][3][4]
This guide evaluates the long-term safety and efficacy of this compound, drawing upon the available short-term clinical trial data and extensive preclinical studies. Due to the early stage of this compound's clinical development, long-term human data is not yet available. Therefore, this analysis focuses on a comparative assessment of its short-term safety and efficacy profile against established therapeutic alternatives for DMD.
Comparative Efficacy of this compound and Alternative Therapies
The primary efficacy data for this compound in humans comes from the Phase Ib RIM4DMD clinical trial, a 4-week, open-label, ascending-dose study involving 20 boys with DMD.[3][4][5][6] While the primary objective of this study was to assess safety, exploratory pharmacodynamic biomarkers showed a positive effect, suggesting a potential therapeutic benefit.[3][5][7]
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints (Short-term) |
| This compound | Selective NHE-1 inhibitor | Clinical (Phase Ib): Statistically significant reduction in serum biomarkers of muscle damage and inflammation, including Creatine Kinase (CK) (p < 0.0007) and its muscle-specific isoform CK-MM (p < 0.0009).[3] Preclinical (GRMD dogs): Preservation of left ventricular ejection fraction.[1] Preclinical (mdx mice): Anti-inflammatory and anti-fibrotic effects in skeletal and cardiac muscle.[3] |
| Corticosteroids (e.g., Deflazacort) | Broad anti-inflammatory and immunosuppressive effects | Clinical: Can delay the deterioration of cardiac function. In one study, patients on deflazacort had a median LVEF of 53% compared to 48% in untreated patients (p<0.001).[8] |
| Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen) | Restore the reading frame of the dystrophin gene to produce a truncated but functional dystrophin protein | Clinical: Increased dystrophin protein production. For Golodirsen, a 16-fold mean increase in dystrophin protein from baseline was observed at week 48 (p < 0.001).[9] Eteplirsen showed a 7-fold increase in dystrophin protein at week 96.[10][11] |
Long-Term Safety and Tolerability
Long-term safety data for this compound in humans is not yet available. The completed Phase Ib trial was a short-term study of 4 weeks.[4][6] A future worldwide Phase II/III clinical study is planned, which will provide more comprehensive long-term safety information.[4]
| Therapeutic Agent | Key Safety Findings (from clinical trials) |
| This compound | Phase Ib (4 weeks): Good safety profile and well-tolerated across all doses. No serious adverse events related to the study drug were reported. Out of 20 participants, 12 reported a total of 37 treatment-emergent adverse events, with 35 being mild and 2 severe (not drug-related).[3] No patients withdrew due to adverse events.[3] Prior Phase I studies in over 150 adults for congestive heart failure also showed a good safety and tolerability profile.[3][5] |
| Corticosteroids (e.g., Deflazacort) | Long-term use is associated with significant side effects, including weight gain, Cushingoid features, growth suppression, and decreased bone density. |
| Exon-Skipping Therapies (e.g., Eteplirsen, Golodirsen) | Generally well-tolerated. The most common adverse events are typically mild to moderate and may include headache and vomiting.[11][12] |
Experimental Protocols
This compound Phase Ib Clinical Trial (RIM4DMD)
The RIM4DMD study (NCT02710591) was a Phase Ib, open-label, multicenter study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses of this compound in 20 ambulatory boys with Duchenne Muscular Dystrophy, aged 6 to 11 years.[3][13][14]
-
Study Design: Patients received this compound orally three times a day for 4 weeks.[6][15] Four ascending dose levels were tested in four sequential cohorts of five patients each.[4][6]
-
Safety Assessments: Safety and tolerability were the primary outcome measures, evaluated through the incidence of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[15]
-
Pharmacodynamic Biomarker Analysis: Exploratory objectives included the quantification of biomarkers of cardiac and skeletal muscle inflammation, metabolism, or injury.[3] Blood and urine samples were collected to explore efficacy markers.[15] Serum protein profiling was conducted using the Olink proteomics platform. Total Creatine Kinase and its isoforms were measured by electrophoresis.[5]
-
Imaging: Patients underwent nuclear magnetic resonance (NMR) imaging at screening and at the end of the study to assess non-invasive biomarkers.[13][15]
Preclinical Study in Golden Retriever Muscular Dystrophy (GRMD) Dogs
This study aimed to demonstrate the cardioprotective effect of chronic administration of this compound in a canine model of DMD.[1]
-
Study Design: GRMD dogs were randomized to receive oral this compound (10 mg/kg, twice a day) or a placebo from 2 months to 1 year of age.[1]
-
Efficacy Assessment: Left ventricular (LV) function was assessed by conventional and advanced echocardiography.[1]
Visualizing the Science Behind this compound
To better understand the mechanisms and methodologies involved in the evaluation of this compound, the following diagrams have been generated.
References
- 1. Protective effects of this compound on left ventricular function in golden retriever muscular dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of deflazacort on left ventricular function in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | EspeRare Foundation [esperare.org]
- 5. researchgate.net [researchgate.net]
- 6. DMD | EspeRare Foundation [esperare.org]
- 7. This compound as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of deflazacort on cardiac and sternocleidomastoid muscles in Duchenne muscular dystrophy: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. RIM4DMD | DMD Hub [dmdhub.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rimeporide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of rimeporide, a potent and selective inhibitor of the Na+/H+ exchanger (NHE-1). Adherence to these guidelines is critical to prevent environmental contamination and ensure personnel safety.
This compound Disposal Protocol
The primary safety concern with this compound is its environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, direct release into the environment must be strictly avoided[1]. The following procedures outline the approved method for the disposal of this compound and its containers.
Key Disposal Principles:
-
Avoid Environmental Release: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash without proper deactivation and containment. The precautionary statement P273, "Avoid release to the environment," must be strictly followed[1].
-
Approved Waste Disposal: All this compound waste, including empty containers, must be disposed of through an approved waste disposal plant[1]. This ensures that the chemical is handled and neutralized in a controlled and compliant manner.
-
Consult Local Regulations: Disposal regulations can vary by region and institution. Always consult your institution's environmental health and safety (EHS) department for specific guidelines.
Step-by-Step Disposal Procedure:
-
Collection of this compound Waste:
-
Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused neat compound, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound.
-
For spills, collect the spillage and place it in the designated waste container[1].
-
-
Container Management:
-
Keep the this compound waste container tightly sealed when not in use and store it in a cool, well-ventilated area[1].
-
Ensure the container is compatible with the chemical properties of this compound.
-
-
Handover to EHS:
-
Once the waste container is full, or in accordance with your institution's pickup schedule, arrange for its collection by your EHS department or a licensed chemical waste contractor.
-
Do not attempt to treat or neutralize the this compound waste unless you are following a specifically approved and validated institutional protocol.
-
Hazard and Precautionary Data
For quick reference, the following table summarizes the key hazard and precautionary information for this compound based on its Safety Data Sheet (SDS).
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Safety Data Sheet[1].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final, compliant disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
